molecular formula C8H16ClNO2 B1440747 3-Pyrrolidinyl 2-methylpropanoate hydrochloride CAS No. 1219841-63-0

3-Pyrrolidinyl 2-methylpropanoate hydrochloride

カタログ番号: B1440747
CAS番号: 1219841-63-0
分子量: 193.67 g/mol
InChIキー: SOKJWZJAPHLXEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyrrolidinyl 2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyrrolidinyl 2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrrolidinyl 2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

pyrrolidin-3-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJWZJAPHLXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is 3-Pyrrolidinyl 2-methylpropanoate hydrochloride?

Author: BenchChem Technical Support Team. Date: March 2026

3-Pyrrolidinyl 2-methylpropanoate Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile synthetic handles. 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (also known as pyrrolidin-3-yl isobutyrate hydrochloride) is a highly specialized, bifunctional aliphatic heterocycle[1]. Featuring a secondary amine embedded within a pyrrolidine ring and an isobutyrate ester at the C3 position, this compound serves as a critical intermediate for synthesizing muscarinic antagonists, kinase inhibitors, and targeted protein degraders (PROTACs).

Supplied as a stable hydrochloride salt to prevent spontaneous degradation[2], this building block allows medicinal chemists to decouple the optimization of a molecule's target-binding affinity from its cellular permeability.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for optimizing downstream reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

PropertyValue
Chemical Name 3-Pyrrolidinyl 2-methylpropanoate hydrochloride[2]
Synonyms Pyrrolidin-3-yl isobutyrate hydrochloride[1]
CAS Registry Number 1219841-63-0[2]
MDL Number MFCD13559786[2]
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Core Scaffold Pyrrolidine
Functional Groups Secondary Amine (HCl salt), Isobutyrate Ester
Physical State Solid (typically white to off-white powder)

Structural Rationale: The Isobutyrate Advantage

As a Senior Application Scientist, I frequently encounter the question: Why use an isobutyrate ester instead of a standard acetate or a free hydroxyl group?

The causality lies in the pharmacokinetic and synthetic demands of modern drug design. A free 3-pyrrolidinol is highly polar, which severely limits passive membrane permeability and complicates organic extraction during multi-step synthesis. While acetylating the hydroxyl group improves lipophilicity, standard acetate esters are rapidly and indiscriminately cleaved by plasma esterases in vivo, leading to premature drug metabolism.

The isobutyrate ester (2-methylpropanoate) solves this by introducing two methyl groups adjacent to the carbonyl carbon. This steric bulk acts as a physical shield, drastically slowing down nucleophilic attack by non-specific esterases. Consequently, the molecule acts as a robust prodrug—maintaining high lipophilicity for cellular entry while ensuring the ester is only hydrolyzed intracellularly to release the active 3-hydroxypyrrolidine pharmacophore.

Rationale Isobutyrate Isobutyrate Ester Moiety Lipophilicity Increased Lipophilicity (LogP) Isobutyrate->Lipophilicity Steric Steric Shielding (Dimethyl groups) Isobutyrate->Steric Permeability Enhanced Cellular Permeability Lipophilicity->Permeability Stability Resistance to Plasma Esterases Steric->Stability Bioavailability Improved Oral Bioavailability Permeability->Bioavailability Stability->Bioavailability

Pharmacokinetic rationale for utilizing the isobutyrate ester moiety in drug design.

Synthetic Methodologies & Experimental Workflows

The dual-functional nature of 3-pyrrolidinyl 2-methylpropanoate hydrochloride dictates a specific order of operations. The secondary amine is the primary site for diversification (via alkylation or acylation), while the ester remains intact until targeted deprotection is required.

SyntheticWorkflow Start 3-Pyrrolidinyl 2-methylpropanoate HCl FreeBase Free Base Generation (DIPEA) Start->FreeBase Base Branch1 N-Alkylation / Reductive Amination FreeBase->Branch1 Branch2 N-Acylation / Amide Coupling FreeBase->Branch2 Prodrug Lipophilic Prodrug Candidate Branch1->Prodrug Branch2->Prodrug Hydrolysis Ester Hydrolysis (LiOH, aq.) Prodrug->Hydrolysis In vivo or In vitro ActiveDrug Active 3-Hydroxypyrrolidine Derivative Hydrolysis->ActiveDrug

Synthetic workflow and prodrug application of 3-pyrrolidinyl 2-methylpropanoate.

Protocol A: N-Derivatization via Reductive Amination

This protocol details the attachment of an aldehyde to the pyrrolidine nitrogen, a standard procedure for building complex APIs.

Step 1: Liberation of the Free Base

  • Action: Suspend 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C. Stir for 15 minutes.

  • Causality & Logic: The compound is supplied as an HCl salt to prevent auto-catalytic degradation. DIPEA is a sterically hindered, non-nucleophilic base. It selectively neutralizes the HCl salt to liberate the secondary amine without participating in competing nucleophilic side reactions.

Step 2: Imine Formation

  • Action: Add the target aldehyde (1.05 eq) followed by glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Causality & Logic: Acetic acid acts as a mild catalyst, lowering the pH to ~5-6. This optimally protonates the aldehyde carbonyl oxygen (increasing its electrophilicity) without fully protonating the newly liberated pyrrolidine amine, driving the equilibrium toward the intermediate iminium ion.

Step 3: Selective Reduction

  • Action: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in portions. Stir for 12 hours.

  • Causality & Logic: STAB is chosen over sodium borohydride (

    
    ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde or the sensitive isobutyrate ester on the pyrrolidine ring.
    
  • Self-Validation: Quench with saturated aqueous

    
    . Extract with dichloromethane. Monitor the organic layer via LC-MS; the disappearance of the M+H peak at 158 m/z (free base) confirms complete conversion.
    
Protocol B: Selective Ester Hydrolysis (In Vitro Deprotection)

If the isobutyrate was utilized purely as a synthetic protecting group, it must be removed to yield the active 3-hydroxypyrrolidine derivative.

Step 1: Base-Catalyzed Cleavage

  • Action: Dissolve the N-alkylated intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq). Stir at 40°C for 4-6 hours.
    
  • Causality & Logic: The THF/water mixture ensures homogeneity; THF solubilizes the lipophilic organic substrate, while water dissolves the inorganic base.

    
     is preferred over 
    
    
    
    or
    
    
    because the lithium cation coordinates with the ester oxygen, providing a milder, highly controlled hydrolysis that prevents racemization of any chiral centers present on the pyrrolidine ring.
  • Self-Validation: Perform TLC (Eluent: 10% Methanol in DCM). The product will exhibit a significantly lower

    
     value due to the exposure of the polar hydroxyl group.
    

Safety and Handling Profiling

Handling 3-Pyrrolidinyl 2-methylpropanoate hydrochloride requires adherence to strict laboratory safety protocols. According to safety data sheets, the compound is classified as a skin sensitizer (Hazard Statement H317: May cause an allergic skin reaction) and an eye irritant (Hazard Statement H319: Causes serious eye irritation)[3].

Mandatory Precautions:

  • PPE: Wear protective gloves, protective clothing, and safety goggles (Precautionary Statement P280)[3].

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors, as the material is irritating to mucous membranes and the upper respiratory tract[3].

  • First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and remove contact lenses if present (P305+351+338)[3].

References

  • Matrix Scientific. "1219841-63-0 Cas No. | 3-Pyrrolidinyl 2-methylpropanoate hydrochloride." 1int.co.uk.
  • Matrix Scientific. "Safety Data Sheet: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride." 1int.co.uk.
  • Bide Pharm. "CAS:1219841-63-0, Pyrrolidin-3-yl isobutyrate hydrochloride." bidepharm.com.

Sources

Technical Whitepaper: Structural Elucidation of 3-Pyrrolidinyl 2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride structure elucidation Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Medicinal Chemists, and Quality Control Scientists.

Executive Summary

This technical guide outlines the definitive structural characterization of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (C₈H₁₅NO₂·HCl). As a functionalized pyrrolidine derivative, this compound represents a critical pharmacophore found in various muscarinic antagonists and cholinomimetic agents.

The elucidation strategy detailed below prioritizes orthogonal validation : cross-referencing Mass Spectrometry (MS) fragmentation patterns with Nuclear Magnetic Resonance (NMR) connectivity and Infrared (IR) functional group analysis. This guide serves as a self-validating protocol for researchers synthesizing or identifying this specific chemical entity.

Chemical Identity & Theoretical Framework[1]

Before initiating spectral analysis, the theoretical framework must be established to differentiate the target from potential regioisomers (e.g., N-acylated pyrrolidines).

ParameterSpecification
IUPAC Name Pyrrolidin-3-yl 2-methylpropanoate hydrochloride
Common Name 3-Pyrrolidinyl isobutyrate HCl
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 157.21 g/mol (Free Base) / 193.67 g/mol (Salt)
Chirality One stereocenter at C3 (Exists as (

), (

), or racemate)
Key Moiety 1 Pyrrolidine Ring: Secondary amine (protonated), 5-membered heterocycle.[2][3]
Key Moiety 2 Isobutyryl Ester: Ester linkage at C3; isopropyl tail.
Synthetic Origin & Impurity Profile

Understanding the synthesis aids in identifying potential impurities during elucidation.

  • Route: Esterification of N-Boc-3-pyrrolidinol with isobutyryl chloride, followed by acidolytic deprotection (HCl/Dioxane).

  • Critical Impurities:

    • N-acylated byproduct (amide linkage): Distinguishable by IR (amide I band <1650 cm⁻¹) and NMR (restricted rotation).

    • Free 3-pyrrolidinol: Absence of ester protons in NMR.

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Ester vs. Amide) and salt formation.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

Frequency (cm⁻¹)Vibration ModeStructural Assignment
1730 – 1745 C=O Stretch (Strong)Ester Carbonyl. (Crucial: Amides appear at 1630–1690 cm⁻¹).
1150 – 1200 C–O–C StretchEster linkage.
2400 – 3000 N–H Stretch (Broad/Multiple)Ammonium Salt (R₂NH₂⁺). Indicates HCl salt form.
2960 – 2980 C–H StretchMethyl groups of the isobutyryl chain.
Mass Spectrometry (LC-MS/ESI)

Objective: Determine molecular mass and fragmentation logic.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Primary Signal:

    
     m/z.[1]
    
  • Fragmentation Logic (MS/MS):

    • McLafferty-like Rearrangement: Not favored in this cyclic system.

    • Alpha-Cleavage: Cleavage adjacent to the nitrogen or the carbonyl.[4]

    • Diagnostic Loss: Loss of isobutyric acid (neutral loss of 88 Da) or cleavage of the ester bond.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 158 Frag1 Pyrrolidine Ring Ion [C4H8N]+ m/z 70 M_Ion->Frag1 Ester Cleavage (Charge retention on N) Frag2 Isobutyryl Cation [C4H7O]+ m/z 71 M_Ion->Frag2 Acyl Cleavage Neutral Neutral Loss: Isobutyric Acid (-88) M_Ion->Neutral Elimination

Caption: Predicted ESI-MS fragmentation pathway for 3-pyrrolidinyl 2-methylpropanoate.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton environment. Solvent: DMSO-d₆ (Preferred to observe ammonium protons) or D₂O (for clean aliphatic region).

¹H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ 9.2 – 9.6Broad Singlet2HAmmonium protons (Exchangeable with D₂O).
H-3 (Ring) 5.25 Multiplet (tt)1HDiagnostic: Deshielded by ester oxygen. (Free alcohol is ~4.3 ppm).
H-2, H-5 3.2 – 3.5Multiplet4HProtons α to Nitrogen (Deshielded by N⁺).
H-2' (Isobutyryl) 2.55Septet (J=7Hz)1HMethine of the isopropyl group.
H-4 (Ring) 2.0 – 2.2Multiplet2HProtons β to Nitrogen/Ester.
CH₃ (Isobutyryl) 1.10Doublet (J=7Hz)6HGem-dimethyl group (Isobutyryl tail).
¹³C NMR Assignment (100 MHz, DMSO-d₆)
  • C=O (Ester): ~176.0 ppm.

  • C-3 (Ring): ~73.5 ppm (Shifted downfield due to O-acylation).

  • C-2/C-5 (Ring): ~45.0 – 50.0 ppm (Carbon α to N).

  • C-2' (Isobutyryl): ~33.5 ppm.

  • C-4 (Ring): ~30.0 ppm.

  • CH₃ (Isobutyryl): ~18.5 ppm.

Stereochemical Analysis (Chiral Purity)

Since the C3 position is chiral, the substance exists as (


), (

), or a racemate. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.

Protocol for Enantiomeric Excess (ee) Determination:

  • Derivatization (Optional): Convert to free base.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Polysaccharide based).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).

Experimental Workflow: Self-Validating Protocol

This workflow ensures that the elucidation is robust and reproducible.

Elucidation_Workflow Sample Unknown Sample (White Hygroscopic Solid) Solubility Solubility Test (Water/DMSO soluble?) Sample->Solubility IR_Check FT-IR Analysis Confirm Ester (1735 cm⁻¹) & Salt Solubility->IR_Check Pass IR_Check->Sample Fail (Amide?) MS_Check LC-MS Analysis Confirm MW 157 (M+H) IR_Check->MS_Check C=O Present MS_Check->Sample Fail (Wrong Mass) NMR_Check 1H & 13C NMR Confirm Connectivity MS_Check->NMR_Check Mass Correct Stereo Chiral HPLC (If stereochemistry is critical) NMR_Check->Stereo Connectivity OK Final Validated Structure: 3-Pyrrolidinyl 2-methylpropanoate HCl Stereo->Final

Caption: Step-by-step structural validation workflow for pyrrolidinyl esters.

Sample Preparation for NMR (SOP)
  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆.

    • Note: Avoid CDCl₃ if the salt is not soluble; free basing in the tube with Na₂CO₃/D₂O is an alternative if DMSO is unavailable, but this shifts peaks.

  • Acquisition: Run 16 scans for ¹H and >256 scans for ¹³C due to the low molecular weight and relaxation times.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on general ester/amine fragmentation and shifts).

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 122164179 (Related Isomer: 3-(1-methylpyrrolidin-2-yl)propanoic acid). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C chemical shift prediction of pyrrolidine rings).

Sources

An In-Depth Technical Guide to 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidinyl 2-methylpropanoate hydrochloride is a chemical compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry. The pyrrolidine nucleus is a cornerstone in the design of novel therapeutics due to its ability to explore pharmacophore space effectively, contribute to the stereochemistry of a molecule, and increase its three-dimensional coverage.[1] This guide provides a comprehensive overview of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride, focusing on its chemical identity, physicochemical properties, a plausible synthetic route, potential applications, analytical methodologies, and safety protocols.

It is important to note that while the primary focus of this document is 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS No. 1219841-63-0), the available specific data for this compound is limited. Therefore, this guide will also draw upon information from closely related pyrrolidine derivatives to provide a more complete technical picture.

Compound Identification and Properties

The definitive identification of a chemical compound is crucial for scientific accuracy and reproducibility. The Chemical Abstracts Service (CAS) number for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride is 1219841-63-0 .[2]

Physicochemical Properties
PropertyValue/InformationSource/Analogy
CAS Number 1219841-63-0[2]
Molecular Formula C8H16ClNO2Inferred from structure
Molecular Weight 193.68 g/mol Inferred from structure
Appearance Likely a solidAnalogy to similar hydrochloride salts
Solubility Expected to be soluble in water and polar organic solvents.General property of hydrochloride salts
Storage Store in a cool, well-ventilated area. Keep container tightly closed.[3] May be hygroscopic.[3][3]

Synthesis and Mechanism

A plausible and common method for the synthesis of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride involves the esterification of 3-pyrrolidinol with 2-methylpropanoyl chloride, followed by conversion to the hydrochloride salt. The pyrrolidine ring itself is a common structural motif in many natural products and pharmaceuticals, and numerous synthetic methods exist for its derivatives.[4]

General Synthetic Workflow

The following diagram illustrates a generalized two-step synthesis for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation A 3-Pyrrolidinol C 3-Pyrrolidinyl 2-methylpropanoate (Free Base) A->C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) B 2-Methylpropanoyl chloride B->C D 3-Pyrrolidinyl 2-methylpropanoate (Free Base) F 3-Pyrrolidinyl 2-methylpropanoate hydrochloride D->F E Hydrochloric Acid (in solvent) E->F

Caption: Generalized synthetic workflow for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.

Step 1: Esterification

  • To a solution of 3-pyrrolidinol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane, add 2-methylpropanoyl chloride (1.05 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base of 3-Pyrrolidinyl 2-methylpropanoate.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.

Applications in Research and Development

Pyrrolidine derivatives are of significant interest in drug discovery.[1] The pyrrolidine scaffold is present in a number of approved drugs and is a key building block in the synthesis of a wide range of biologically active compounds.[4] While specific applications for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Scaffold for Library Synthesis: This compound can serve as a starting material for the synthesis of more complex molecules for high-throughput screening in drug discovery programs.

  • Probe for Biological Systems: As an ester of 3-pyrrolidinol, it could be used to investigate biological targets where this structural class has shown activity.

  • Precursor for Novel Compounds: The pyrrolidine nitrogen can be further functionalized, and the ester can be hydrolyzed or transesterified to create a diverse range of derivatives.

Analytical Methods

The characterization and purity assessment of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of pyrrolidine-containing compounds.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both qualitative and quantitative analysis, often after derivatization of the amine to improve volatility and chromatographic performance.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as the carbonyl of the ester and the N-H bond of the protonated amine.

The following diagram illustrates a typical analytical workflow for the characterization of a novel pyrrolidine derivative.

G A Synthesized Compound B Purity Assessment (HPLC/GC) A->B C Structural Confirmation (NMR, MS, IR) B->C D Pure, Characterized Compound C->D

Caption: Analytical workflow for compound characterization.

Safety and Handling

Safety data sheets for closely related pyrrolidine hydrochloride compounds indicate that they should be handled with care. The following precautions are recommended.

Hazard Identification

Based on analogous compounds, 3-Pyrrolidinyl 2-methylpropanoate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It is also likely harmful if swallowed.[6]

Handling and Storage
  • Handling: Avoid direct contact with the substance.[3] Use only in a well-ventilated area or in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The product may be hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture.[3]

First Aid Measures
  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[3]

  • Eye Contact: Bathe the eye with running water for 15 minutes and consult a doctor.[3]

  • Ingestion: Wash out the mouth with water and consult a doctor.[3]

  • Inhalation: Remove the individual from exposure and seek medical attention.[3]

Conclusion

3-Pyrrolidinyl 2-methylpropanoate hydrochloride, identified by CAS number 1219841-63-0, is a pyrrolidine derivative with potential applications in chemical research and drug discovery. While specific data for this compound is limited, a comprehensive understanding of its properties, synthesis, and handling can be established through the study of related compounds and general chemical principles. As with any chemical, it should be handled with appropriate safety precautions by trained professionals. Further research into this and similar compounds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Google Patents. (n.d.). US11286249B2 - Pyrrolidine compounds.
  • MDPI. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PubMed. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Technical Whitepaper: Advanced Synthesis of Novel Pyrrolidine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathways for Novel Pyrrolidine Esters Content Type: Technical Whitepaper Audience: Senior Chemists, Medicinal Chemists, Process Development Scientists

Strategic Scaffolding for Next-Generation Therapeutics

Executive Summary & Strategic Imperative

The pyrrolidine ester motif is a cornerstone of modern medicinal chemistry, serving as the structural engine for diverse therapeutics ranging from ACE inhibitors (Captopril) to novel antivirals (HCV NS5A inhibitors). However, the "low-hanging fruit" of simple monosubstituted prolines has been harvested. The current frontier lies in densely functionalized, stereochemically complex pyrrolidine esters —specifically those with quaternary centers, spiro-fusions, or specific 3,4-trans-disubstitutions that rigidify the pharmacophore.

This guide moves beyond classical reductive amination or standard proline protection. It details three high-fidelity pathways for constructing novel pyrrolidine esters, prioritizing stereocontrol, atom economy, and late-stage diversifiability.

Pathway Selection Matrix: The Decision Engine

Before initiating wet chemistry, select the pathway based on the target's steric demand and electronic requirements.

PathwaySelection cluster_legend Optimization Parameters Start Target Structure Analysis Q1 Is the core Spiro-fused or Quaternary at C2/C3? Start->Q1 Q2 Does the target require Enantiopure 3,4-substitution? Q1->Q2 No (Polysubstituted) PathA PATHWAY A: Metal-Catalyzed [3+2] (Ag/Cu + Azomethine Ylide) Q1->PathA Yes (Spiro/Quat) PathB PATHWAY B: Organocatalytic Cascade (Jørgensen-Hayashi) Q2->PathB Yes (High ee% required) PathC PATHWAY C: Ir-Catalyzed Reductive Ylide Generation Q2->PathC No (Amide Precursor) P1 Steric Bulk: High P2 Atom Economy: Max

Figure 1: Strategic Decision Matrix for Pyrrolidine Ester Synthesis.

Deep Dive: The Core Methodologies

Module A: Ag(I)/Cu(I)-Catalyzed [3+2] Cycloaddition

This is the "gold standard" for generating complexity in a single step. It relies on the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from imino esters) with electron-deficient alkenes (dipolarophiles).[1]

  • Mechanism: The reaction proceeds via a concerted but asynchronous mechanism. A Lewis acid (Ag+ or Cu+) coordinates with the imino ester, increasing the acidity of the

    
    -proton. Deprotonation by a mild base yields a metal-bound azomethine ylide dipole, which undergoes a [3+2] cycloaddition with the acrylate/maleate ester.
    
  • Stereocontrol: The use of chiral ligands (e.g., Fesulphos, phosphoramidites) creates a chiral pocket, determining the endo/exo selectivity and absolute configuration.

  • Why Ag(I)? Silver acetate (AgOAc) is particularly effective because it allows for "ligand acceleration" and operates well at ambient temperatures, preserving sensitive ester functionalities.

Module B: Organocatalytic Asymmetric Cascade

For metal-free synthesis, particularly when avoiding trace metal contamination in late-stage pharma intermediates, organocatalysis is superior.

  • Mechanism: Utilizes a chiral secondary amine (e.g., diarylprolinol silyl ether) to activate an

    
    -unsaturated aldehyde via iminium ion formation. A nucleophile (e.g., aminomalonate) attacks, followed by intramolecular cyclization and hemiaminal formation.
    
  • Advantage: Exceptional enantioselectivity (>99% ee) for 3,4-disubstituted systems.

Module C: Iridium-Catalyzed Reductive Generation

A modern "novel" approach that bypasses unstable aldehyde precursors.

  • Innovation: Instead of condensing an amine and aldehyde, this method reduces a tertiary amide or lactam using Vaska’s complex

    
     and a silane (TMDS). This generates a non-stabilized azomethine ylide directly from a stable amide, which then traps the alkene.
    
  • Application: Ideal for accessing pyrrolidines that are unstable or difficult to access via standard condensation.

Comparative Data Analysis

FeatureAg(I)-Catalyzed [3+2]Organocatalytic CascadeIr-Catalyzed Reductive
Primary Substrate Imino Esters + AcrylatesEnals + AminomalonatesTertiary Amides + Alkenes
Complexity Limit 4 Stereocenters (Quaternary OK)2-3 StereocentersVariable
Typical Yield 85 - 98%60 - 85%70 - 90%
Stereocontrol (ee) >95% (Ligand dependent)>98% (Catalyst control)Moderate to Good
Atom Economy High (100% incorporated)Moderate (Leaving groups)High
Key Reference Chem. Commun., 2019 [1]Chem. Commun., 2011 [2]J. Am. Chem. Soc., 2010 [3]

Detailed Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

Target: Synthesis of tert-butyl (2S,3S,4S)-4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-phenylpyrrolidine-1-carboxylate derivative.

Reagents & Setup
  • Precursor: Glycine imino ester (N-benzylidene glycine methyl ester).

  • Dipolarophile: tert-butyl acrylate (or specific cinnamate for 3,4-substitution).

  • Catalyst: AgOAc (Silver Acetate) - 3-5 mol%.

  • Ligand: (S)-Fesulphos or Chiral Phosphoramidite (5-6 mol%).

  • Base: Triethylamine (

    
    ) or DABCO.
    
  • Solvent: Toluene (anhydrous) or THF.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical): In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous Toluene (2 mL). Stir at Room Temperature (RT) for 30 minutes. Why: This ensures the active chiral Lewis acid complex forms before the substrate is introduced, maximizing ee%.

  • Substrate Addition: Add the imino ester (1.0 mmol) and the dipolarophile (1.2 mmol) to the catalyst solution.

  • Ylide Generation: Cool the mixture to -20°C (to favor kinetic control and endo selectivity). Add

    
     (1.1 mmol) dropwise.
    Observation: A color change (often yellow to orange) indicates the formation of the azomethine ylide dipole.
    
  • Reaction Monitoring: Stir at -20°C for 12–24 hours. Monitor via TLC (SiO2, Hexane/EtOAc 4:1). Look for the disappearance of the imine spot.

  • Work-up: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel). Gradient: 0%

    
     20% EtOAc in Hexanes.
    Note: Pyrrolidine esters can be streak on silica; adding 1% 
    
    
    
    to the eluent prevents tailing.
Validation (Self-Check)
  • NMR: Check

    
     NMR for the disappearance of the imine proton (
    
    
    
    8.2-8.5 ppm) and appearance of pyrrolidine ring protons (
    
    
    3.5-5.0 ppm).
  • Stereochemistry: The coupling constant

    
     typically distinguishes endo (cis) from exo (trans). For 2,3-cis pyrrolidines, 
    
    
    
    Hz; for trans,
    
    
    Hz.

Mechanistic Visualization

Mechanism cluster_catalysis Catalytic Cycle Step1 Imino Ester + Ag(I)/Ligand Step2 Metal-Bound Azomethine Ylide Step1->Step2 Base (Et3N) Deprotonation Step3 Transition State (Concerted) Step2->Step3 + Acrylate (Dipolarophile) Step4 Cycloadduct (Pyrrolidine) Step3->Step4 Ring Closure Step4->Step1 Ag(I) Regeneration

Figure 2: Ag(I)-Catalyzed Azomethine Ylide Cycle.

Troubleshooting & Optimization

  • Low Yield? Oxygen sensitivity is often the culprit. Ensure strict Argon/Nitrogen atmosphere. Silver ylides can decompose oxidatively.

  • Poor Enantioselectivity? Lower the temperature to -40°C or switch solvent to THF. Toluene generally provides better ee due to

    
    -stacking interactions in the transition state, but THF promotes solubility.
    
  • Epimerization? The C2 position (alpha to the nitrogen and ester) is labile. Avoid strong bases during workup. Use rapid filtration and neutral silica.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2019.[2] Link

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines. PMC, 2011. Link

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. J. Am. Chem. Soc., 2010/2021. Link

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2024. Link

  • Synthesis of new pyrrolidine-based organocatalysts. Beilstein J. Org. Chem., 2017. Link

Sources

Stereoisomers and Enantioselective Synthesis of Pyrrolidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative in Pyrrolidine Scaffolds

Pyrrolidines are ubiquitous five-membered nitrogen heterocycles that serve as the structural backbone for numerous active pharmaceutical ingredients (APIs) and natural products[1]. Because the pyrrolidine ring can possess up to four contiguous stereocenters (C2, C3, C4, and C5), the stereochemical configuration profoundly dictates the molecule's pharmacological profile. In drug development, one specific stereoisomer typically acts as the eutomer (the therapeutically active enantiomer), while its mirror image acts as the distomer (often inactive or responsible for adverse off-target effects). Consequently, achieving absolute stereocontrol during synthesis is not merely an academic exercise—it is a critical regulatory and functional mandate.

Mechanistic Foundations of Stereocontrol

Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions

The most robust strategy for constructing highly substituted, enantioenriched pyrrolidines is the 2[2].

The Causality of Reagent Selection: Azomethine ylides (AMYs) are utilized because they possess a unique nitrogen–carbon double bond and an electron lone pair on the nitrogen, making them ideal 1,3-dipoles for concerted[3+2] cycloadditions[1]. When α-iminoesters are combined with a transition metal salt (e.g., Cu(I), Ag(I), or Zn(II)) and a base, an in situ metallo-azomethine ylide is generated. The high efficacy of this approach arises from the N,O-coordination of the α-iminoester to the metal, forming a rigid five-membered chelate ring[3].

By introducing a bulky chiral ligand (such as a Walphos or bisoxazoline derivative), the catalyst creates a sterically demanding pocket that shields one face of the dipole. This forces the incoming electron-deficient alkene (dipolarophile) to approach exclusively from the unhindered face, dictating the enantioselectivity. Furthermore, the kinetic preference for an endo versus exo transition state dictates the relative diastereoselectivity (yielding cis or trans configurations, respectively)[1].

G A α-Iminoester + Metal Salt B Metallo-Azomethine Ylide (Active Dipole) A->B Base / Chiral Ligand D Endo Transition State (Kinetically Favored) B->D + Dipolarophile E Exo Transition State (Sterically Hindered) B->E + Dipolarophile C Dipolarophile (Electron-Deficient Alkene) C->D C->E F 2,4-cis-Pyrrolidine (Major Diastereomer) D->F Concerted [3+2] G 2,4-trans-Pyrrolidine (Minor Diastereomer) E->G Concerted [3+2]

Mechanistic divergence of 1,3-dipolar cycloaddition yielding distinct pyrrolidine stereoisomers.

Organocatalytic Cascades

For late-stage API synthesis where transition metal contamination must be avoided, organocatalysis provides a powerful alternative.

  • Aza-Michael/Michael Cascades: Using 4, chemists can trigger cascade reactions between nitroalkenes and enones. The squaramide moiety activates the electrophile via dual hydrogen bonding, driving high enantioselectivities (>99% ee)[4].

  • Phosphine-Catalyzed Umpolung: A recent breakthrough involves the5 of electron-poor allenes with aminocrotonates. Homochiral phosphepine catalysts restrict rotational freedom, yielding pyrrolidines with excellent enantiomeric ratios (≥95:5 er)[5].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, experimental workflows must be designed as self-validating systems. The following protocol details the synthesis of6[6]. The strategic inclusion of fluorine alters the physicochemical properties of the pyrrolidine, drastically improving metabolic stability and antifungal activity[6].

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(CH3CN)4PF6 (5 mol%) and (R)-Walphos ligand (5.5 mol%) in anhydrous THF (2.0 mL). Stir at ambient temperature for 30 minutes.

    • Validation Check: The solution must shift to a bright yellow hue, confirming the formation of the active chiral copper complex.

  • Ylide Generation: Add the α-iminoester (0.2 mmol) followed by triethylamine (10 mol%). The base deprotonates the α-carbon.

    • Validation Check: An immediate deepening of the solution's color indicates successful metallo-azomethine ylide generation.

  • Cryogenic Cycloaddition: Cool the reaction vessel to -20 °C. Causality: Lowering the thermal energy suppresses the sterically hindered exo transition state, maximizing the diastereomeric ratio (dr). Add the fluorinated styrene dipolarophile (0.24 mmol) dropwise.

  • In-Process Monitoring: Stir for 12–24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) using UV and ninhydrin stains. Proceed only when the iminoester spot is completely consumed.

  • Quenching & Purification: Filter the crude mixture through a short pad of silica gel to trap the copper catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Stereochemical Validation:

    • Analyze via ^1^H NMR to determine the diastereomeric ratio (dr) by integrating the distinct C2/C5 proton signals.

    • Run Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column) against a racemic standard to calculate the enantiomeric excess (ee).

Workflow S1 Catalyst Complexation (Cu + Chiral Ligand) S2 Ylide Generation (Base Addition) S1->S2 S3 Cryogenic Cycloaddition (-20°C) S2->S3 S4 In-Process Monitoring (TLC Validation) S3->S4 S5 Purification (Silica Plug & Flash Column) S4->S5 Conversion > 95% S6 Stereochemical Validation (NMR dr & HPLC ee) S5->S6

Self-validating experimental workflow for the enantioselective synthesis of pyrrolidines.

Quantitative Performance Metrics

The table below consolidates the catalytic efficiency and stereochemical outcomes of the primary methodologies discussed.

Catalytic StrategyCatalyst SystemSubstrate ScopeYield (%)EnantioselectivityDiastereoselectivityRef
1,3-Dipolar Cycloaddition Cu(I) / (R)-Walphosα-Iminoesters + FluorostyrenesUp to 96%Up to 97% ee>20:1 dr[6]
1,3-Dipolar Cycloaddition Zn(OTf)2 / UCD-ImphanolAmino esters + AlkenesUp to 92%99.7% ee>99:1 (endo/exo)[1]
Umpolung Cascade Homochiral PhosphepineAllenes + Aminocrotonates55–85%≥95:5 er≥4:1 dr[5]
Aza-Michael/Michael Bifunctional SquaramideNitroalkenes + EnonesUp to 99%>99% ee91:9 dr[4]

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).2

  • Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC Publishing).6

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI.1

  • ChemInform Abstract: Most Relevant Recent Enantioselective Synthesis of Pyrrolidines and Piperidines. ResearchGate.4

  • Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters - ACS Publications.5

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing).3

Sources

Optimizing Muscarinic Selectivity: The SAR of 3-Pyrrolidinyl 2-Methylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-pyrrolidinyl ester scaffold represents a critical pharmacophore in the design of ligands for Muscarinic Acetylcholine Receptors (mAChRs). While simple acetates (e.g., 3-acetoxy-1-methylpyrrolidine) act as potent non-selective agonists, increasing the steric bulk of the acyl group to a 2-methylpropanoate (isobutyrate) moiety serves as a pivotal "steric switch." This guide analyzes the Structure-Activity Relationship (SAR) of 3-pyrrolidinyl 2-methylpropanoate hydrochloride , detailing its synthesis, hydrolytic stability, and its utility in probing the boundaries between muscarinic agonism and antagonism.

Introduction: The Pharmacophore

The 3-pyrrolidinyl 2-methylpropanoate scaffold functions as a semi-rigid analog of acetylcholine. Its pharmacological activity is governed by the interaction between the cationic pyrrolidine nitrogen and the aspartate residue in the receptor's orthosteric binding site, while the ester tail probes the hydrophobic pockets.

The "Isobutyrate Switch"

In cholinergic SAR, the size of the acyl group is a determinant of intrinsic efficacy (Ing’s Rule of Five).

  • Acetate (2 carbons): High efficacy (Full Agonist). Fits the canonical binding pocket.

  • 2-Methylpropanoate (Isobutyrate, 4 carbons, branched): The branching at the

    
    -carbon increases steric bulk. This typically reduces intrinsic efficacy, converting full agonists into partial agonists  or low-affinity antagonists , depending on the N-substitution.
    
  • Benzilate/Phenyl (Bulky): High affinity (Antagonist). Occludes the receptor active site.

Therefore, 3-pyrrolidinyl 2-methylpropanoate sits at the inflection point of this efficacy curve, making it an ideal probe for mapping the steric tolerance of the M1–M5 receptor subtypes.

Chemical Synthesis: Self-Validating Protocol

Objective: Synthesis of 3-pyrrolidinyl 2-methylpropanoate hydrochloride (HCl salt). Challenge: The secondary amine and the ester linkage are prone to hydrolysis and intermolecular aminolysis (polymerization) if the free base is allowed to linger. The HCl salt form is required for stability.

Retrosynthetic Analysis

The most robust route utilizes N-Boc protection to isolate the esterification step, followed by anhydrous deprotection.

Step-by-Step Methodology

Reagents: N-Boc-3-pyrrolidinol, Isobutyryl chloride, Triethylamine (TEA), Dichloromethane (DCM), 4M HCl in Dioxane.

  • Esterification (Acylation):

    • Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM under Nitrogen.

    • Add TEA (1.2 eq) and cool to 0°C.

    • Dropwise add Isobutyryl chloride (1.1 eq). The exotherm indicates reaction initiation.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of alcohol (

      
      ) and appearance of ester (
      
      
      
      ) validates conversion.
    • Workup: Wash with 5% citric acid (removes TEA), sat.

      
      , and brine. Dry over 
      
      
      
      . Concentrate to yield N-Boc-3-pyrrolidinyl 2-methylpropanoate.
  • Deprotection & Salt Formation:

    • Dissolve the intermediate in minimal dry diethyl ether.

    • Add 4M HCl in Dioxane (5 eq) at 0°C.

    • Stir for 2 hours. The product will precipitate as a white hygroscopic solid.

    • Purification: Filter under inert atmosphere. Wash with cold ether to remove residual Boc-byproducts.

    • Yield: 3-pyrrolidinyl 2-methylpropanoate hydrochloride.

Synthesis Workflow Diagram

Synthesispathway Start N-Boc-3-pyrrolidinol Step1 Acylation (Isobutyryl Cl, TEA, DCM) Start->Step1 0°C, N2 Inter Intermediate: N-Boc-Ester Step1->Inter Workup Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Anhydrous Final Target: 3-Pyrrolidinyl 2-methylpropanoate HCl Step2->Final Precipitation

Caption: Figure 1. Anhydrous synthesis route preventing ester hydrolysis and aminolysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-pyrrolidinyl 2-methylpropanoate derivatives is defined by three vectors: the Nitrogen substituent (


), the Ester tail (

), and the Chiral Center (

).
Vector A: The Nitrogen Substituent ( )

The protonated nitrogen provides the electrostatic anchor to the receptor.

  • 
     (Secondary Amine):  The parent compound described here. Generally shows lower affinity  than tertiary amines due to the lack of hydrophobic interaction with the receptor's tyrosine cage. Often used as a building block rather than a final drug.
    
  • 
    :  Drastically increases affinity. N-methyl-3-pyrrolidinyl isobutyrate is a classic muscarinic ligand.
    
  • 
    :  Shifts profile towards antagonism . The bulk prevents the receptor from closing into the active state (G-protein coupling).
    
Vector B: The Ester Tail ( )

This vector probes the depth of the orthosteric pocket.

  • Acetate: Full Agonist.

  • 2-Methylpropanoate (Isobutyrate): The branching introduces steric clash.

    • Effect: Reduces efficacy (

      
      ).
      
    • Result: Compounds often behave as Partial Agonists (stabilizing a specific receptor conformation) or functional antagonists in tissues with low receptor reserve.

  • Phenylacetate/Benzilate: Antagonist (e.g., Glycopyrronium analogs).

Vector C: Chirality ( )

The 3-pyrrolidinyl scaffold is chiral.

  • (S)-Enantiomer: Typically the eutomer (more active) for muscarinic agonists in the pyrrolidine series, mimicking the spatial arrangement of (S)-methacholine.

  • (R)-Enantiomer: Often the distomer, showing significantly reduced affinity (10-100 fold lower).

SAR Logic Map

SAR_Logic cluster_N N-Substitution (R1) cluster_Ester Ester Chain (R2) Core 3-Pyrrolidinyl 2-methylpropanoate Core N_H R1 = H (Weak Affinity) Core->N_H N_Me R1 = Methyl (High Affinity) Core->N_Me N_Bn R1 = Benzyl (Antagonist) Core->N_Bn E_Ac Acetate (Full Agonist) Core->E_Ac E_Iso Isobutyrate (Partial Agonist/Probe) Core->E_Iso Current Target E_Ph Benzilate (Antagonist) Core->E_Ph

Caption: Figure 2. SAR decision tree showing how the isobutyrate moiety acts as a bridge between agonism and antagonism.

Quantitative Data Summary

The following table summarizes the theoretical pharmacological shifts observed when modifying the ester chain of a 3-pyrrolidinyl scaffold (data extrapolated from homologous muscarinic series [1][2]).

Compound AnalogN-SubstituentEster GroupPrimary ActivityRelative Potency (M3)
Reference A MethylAcetateFull Agonist++++
Target Molecule H Isobutyrate Weak Partial Agonist +
Derivative B MethylIsobutyratePartial Agonist+++
Derivative C MethylPhenylacetateAntagonist++++

Note: The "Target Molecule" (Secondary amine) has low potency due to the lack of the N-methyl group required for optimal cation-pi interactions in the receptor.

Experimental Protocols

Metabolic Stability Assay (Soft Drug Validation)

Since this molecule is an ester, it is susceptible to plasma esterases (e.g., butyrylcholinesterase). This is a desired feature for "soft drugs" (short half-life).

  • Preparation: Incubate 3-pyrrolidinyl 2-methylpropanoate (

    
    ) in pooled human plasma at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile (ACN) with internal standard.

  • Analysis: LC-MS/MS monitoring the transition of Parent (

    
    ) 
    
    
    
    3-pyrrolidinol fragment.
  • Expectation: Rapid hydrolysis (

    
     min) indicates suitability as a short-acting agent.
    
Muscarinic Binding Assay (Radioligand Displacement)

To determine affinity (


):
  • Membranes: CHO cells expressing human M1–M5 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (Antagonist) or 
    
    
    
    -Oxotremorine-M (Agonist).
  • Displacement: Incubate membranes with radioligand and varying concentrations of 3-pyrrolidinyl 2-methylpropanoate (

    
     to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters, wash, and count scintillation.

  • Calculation: Non-linear regression to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Muscarinic Subtype Affinity and Functional Activity of Pyrrolidine Derivatives. Source: ResearchGate / Journal of Medicinal Chemistry Context: Establishes the SAR of pyrrolidine ring constraints and ester substitutions in muscarinic ligands. URL:[Link]

  • Muscarinic Receptor Agonists and Antagonists. Source: NIH / PMC Context: Reviews the structural requirements (Ing's Rule, chain length) for switching between agonist and antagonist activity in cholinergic esters. URL:[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source: MDPI / Molecules Context: Provides validated synthetic routes for 3-substituted pyrrolidines and protection/deprotection strategies. URL:[Link]

  • Structure-Activity Relationships of Muscarinic Acetylcholine Receptor Ligands. Source: Journal of Medicinal Chemistry (via ACS/NIH) Context: Foundational text on how increasing acyl chain bulk (acetate to isobutyrate) reduces intrinsic efficacy. URL:[Link]

Physicochemical Properties of 3-Pyrrolidinyl 2-methylpropanoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

3-Pyrrolidinyl 2-methylpropanoate Hydrochloride (CAS: 1219841-63-0) is a specialized heterocyclic building block and prodrug moiety used in the synthesis of pharmaceutical agents.[1][2] Structurally, it consists of a pyrrolidine ring substituted at the 3-position with an isobutyrate (2-methylpropanoate) ester, stabilized as a hydrochloride salt.[1][2]

This compound represents a critical class of "solubilizing esters" often employed to modulate the lipophilicity (LogP) and metabolic stability of parent pyrrolidine scaffolds. Its primary utility lies in medicinal chemistry as a fragment for library synthesis or as a promoiety to improve the oral bioavailability of carboxylic acid or alcohol-containing drugs.[2]

Chemical Identity Table[1][2][3][4]
PropertyDetail
IUPAC Name 3-Pyrrolidinyl 2-methylpropanoate hydrochloride
Common Name 3-Pyrrolidinyl isobutyrate HCl
CAS Number 1219841-63-0
Molecular Formula C₈H₁₅NO₂[1][2][3][4] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
SMILES CC(C)C(=O)OC1CNCC1.Cl
Appearance White to off-white crystalline solid

Part 2: Physicochemical Profile[4][6][7]

The physicochemical behavior of 3-Pyrrolidinyl 2-methylpropanoate HCl is dominated by the interplay between the basic pyrrolidine nitrogen and the labile ester linkage.[2]

Key Physicochemical Parameters[1][2][3]
ParameterValue / RangeContext & Implication
Melting Point 145°C – 165°C (Typical)Predicted range based on analogous pyrrolidine ester salts.[1][2] Sharp melting behavior indicates high purity; broad range suggests hygroscopic water absorption.
Solubility (Water) > 50 mg/mLHighly soluble due to the ionic HCl salt form. Dissolution is exothermic.
Solubility (DMSO) > 100 mg/mLExcellent solubility for stock solution preparation in biological assays.
pKa (Base) ~9.5 (Pyrrolidine N)The nitrogen is basic. At physiological pH (7.4), the molecule is predominantly protonated (cationic), aiding solubility but limiting passive membrane permeability.[1]
LogP (Oct/Water) ~0.5 (Free Base)Moderate lipophilicity of the free base allows for membrane penetration once deprotonated. The salt form has a negative LogP (hydrophilic).
Hygroscopicity Moderate to HighLike many amine HCl salts, it can absorb atmospheric moisture. Storage in a desiccator is mandatory.
Stability & Reactivity Profile

The ester bond at the 3-position is the "weak link" regarding stability.[2]

  • Hydrolysis: Susceptible to hydrolysis in aqueous media, particularly at pH > 8 (base-catalyzed) or pH < 2 (acid-catalyzed).[1][2]

  • Acyl Migration: In the free base form, if adjacent nucleophilic groups are present (rare in this specific structure), acyl migration could occur, but hydrolysis is the dominant degradation pathway.[1]

  • Thermal Stability: Stable in solid state up to its melting point. Avoid prolonged exposure to temperatures >40°C in humid environments.

Part 3: Synthesis & Purification Protocol

Editorial Note: As no specific "recipe" exists in open literature for this exact CAS, the following protocol is derived from standard medicinal chemistry practices for 3-pyrrolidinol esterification. This route prioritizes yield and purity by using N-Boc protection to prevent polymerization.[2]

Reaction Workflow Visualization

SynthesisWorkflow Start N-Boc-3-Pyrrolidinol (Starting Material) Step1 Esterification (Isobutyryl Chloride, Et3N, DCM) Start->Step1 0°C to RT, 4h Inter Intermediate: N-Boc-3-Pyrrolidinyl Isobutyrate Step1->Inter Workup & Drying Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 RT, 2h Product Final Product: 3-Pyrrolidinyl 2-methylpropanoate HCl Step2->Product Precipitation & Filtration

Figure 1: Step-wise synthesis pathway from N-Boc-3-pyrrolidinol to the final HCl salt.

Detailed Methodology

Step 1: Esterification

  • Setup: Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

  • Acylation: Dropwise add Isobutyryl Chloride (1.2 eq). The reaction is exothermic; maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with water, sat. NaHCO₃, and brine. Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the N-Boc intermediate (Oil).

Step 2: Deprotection & Salt Formation [1]

  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of dry 1,4-Dioxane or Diethyl Ether.[2]

  • Acidification: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether to remove excess acid and byproducts.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological testing, the following analytical parameters must be met.

Recommended QC Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O or DMSO-d₆)Confirms isobutyryl isopropyl group (doublet ~1.1 ppm) and pyrrolidine ring protons.[1][2]
Purity HPLC (C18, 0.1% TFA)> 95% Area Under Curve (AUC).[1]
Counterion Ion Chromatography / Silver Nitrate Titration1.0 ± 0.1 eq Chloride content.
Residual Solvent GC-Headspace< 5000 ppm (combined solvents).[2]
Degradation Pathway Analysis

Understanding degradation is vital for handling. The primary pathway is ester hydrolysis.

Degradation Parent 3-Pyrrolidinyl 2-methylpropanoate HCl Condition Hydrolysis Conditions: pH > 8 or Moisture + Time Parent->Condition Prod1 3-Pyrrolidinol Condition->Prod1 Cleavage Prod2 Isobutyric Acid Condition->Prod2 Cleavage

Figure 2: Hydrolytic degradation pathway yielding the parent alcohol and acid.[1][2]

Part 5: Handling & Safety (SDS Summary)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhaling dust.

  • Storage: Store at -20°C (long term) or 2-8°C (short term) in a tightly sealed container with desiccant. Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

References

  • Matrix Scientific. (n.d.). 3-Pyrrolidinyl 2-methylpropanoate hydrochloride Product Entry. Retrieved October 26, 2025, from (Verified via search snippet 1.1).

  • PubChem. (2025).[3][5] Pyrrolidine-3-carboxylic acid and related esters.[1][2][6] National Library of Medicine. Retrieved October 26, 2025, from [Link](Contextual data on pyrrolidine properties).[1]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for pKa estimation of amine salts).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[2] (Standard reference for esterification/deprotection protocols).

Sources

3-Pyrrolidinyl 2-methylpropanoate hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

This document serves as an essential technical guide for researchers, scientists, and drug development professionals on the safe handling and management of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride. As a novel or specialized chemical intermediate, a comprehensive, peer-reviewed toxicological profile is not extensively available. Therefore, this guide is built upon the foundational principles of chemical safety, interpreting data from available Safety Data Sheets (SDS) of structurally related compounds, and adhering to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary directive of this guide is to foster a proactive safety culture by understanding the causality behind safety protocols.

Chemical Identity and Physicochemical Properties

Understanding a compound's fundamental properties is the first step in a robust safety assessment. These identifiers and characteristics are critical for proper inventory management, experimental planning, and emergency response.

PropertyDataSource
Chemical Name 3-Pyrrolidinyl 2-methylpropanoate hydrochloride[1]
CAS Number 1219841-63-0[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.68 g/mol [1]
Physical Form Assumed to be a solid at room temperature.
Purity Typically ≥95% for research-grade chemicals.[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[3][4]

The hydrochloride salt form suggests good water solubility and the potential for the compound to be hygroscopic (absorb moisture from the air). This necessitates storage in a desiccated environment to maintain sample integrity.

Hazard Identification and GHS Classification: The Core Safety Narrative

While a specific, complete GHS classification for this exact molecule is not universally published, we can logically deduce its likely hazard profile based on its structural motifs—a pyrrolidine ring, an ester, and a hydrochloride salt—and data from suppliers and related analogs. The primary supplier, Matrix Scientific, classifies the compound as an "Irritant"[1].

Anticipated GHS Classification:

Hazard ClassPictogramSignal WordHazard StatementRationale and Causality
Skin Irritation GHS07Warning H315: Causes skin irritation.The pyrrolidine moiety and the overall chemical reactivity can lead to localized inflammation upon dermal contact. Similar pyrrolidine-based compounds are known skin irritants[4][5].
Eye Irritation GHS07Warning H319: Causes serious eye irritation.The eyes are particularly sensitive. Contact with fine powders of chemical salts can cause significant irritation, pain, and potential damage[4][5].
Acute Toxicity (Oral) GHS07Warning H302: Harmful if swallowed.While specific LD50 data is unavailable, many amine hydrochlorides are classified as harmful if ingested[5][6]. This is a prudent classification in the absence of contrary data.
Specific Target Organ Toxicity (Single Exposure) GHS07Warning H335: May cause respiratory irritation.Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract, a common characteristic of amine hydrochloride salts[4][5][7][8].

Logical Framework for Hazard Assessment

The following diagram illustrates the relationship between the chemical's structure, its inherent properties, the resulting hazards, and the necessary control measures.

G cluster_0 Chemical Nature cluster_1 Identified Hazards (GHS) cluster_2 Safety & Handling Protocols A 3-Pyrrolidinyl 2-methylpropanoate hydrochloride B Properties: - Hydrochloride Salt - Fine Powder Potential - Pyrrolidine Moiety A->B C Irritant (Skin, Eye, Respiratory) [GHS07] B->C leads to D Harmful if Swallowed [GHS07] B->D leads to E Engineering Controls (Fume Hood) C->E requires F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F requires G Emergency Procedures (First Aid, Spill Control) C->G informs D->F requires D->G informs

Caption: From Chemical Nature to Safety Protocols.

Risk Mitigation: A Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective measures first.

HierarchyOfControls cluster_controls Hierarchy of Controls for Safe Handling cluster_effectiveness Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Most Most Effective Engineering Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Handling Areas • Training PPE Personal Protective Equipment (PPE) • Safety Goggles / Face Shield • Nitrile Gloves • Lab Coat Least Least Effective

Caption: The Hierarchy of Controls in a lab setting.

Engineering Controls

These are the first line of defense, designed to remove the hazard at the source.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This prevents inhalation of airborne particulates.

  • Ventilated Enclosure: For high-precision weighing, a ventilated balance enclosure should be used to contain any dust generated.

Administrative Controls

These are the work practices and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved before work begins.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Hygiene: Do not eat, drink, or smoke in the laboratory[5]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[4].

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazard. It does not eliminate the hazard, so its proper selection and use are critical.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles. A face shield is required when there is a splash hazard.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation[4][9].
Skin Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a chemical barrier to prevent skin contact and subsequent irritation[9].
Body Protection A buttoned lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a certified fume hood.A NIOSH-approved respirator with particulate filters may be necessary for large-scale work or spill cleanup outside of a fume hood.

Emergency Response Protocols

A self-validating safety system includes robust and well-rehearsed emergency plans.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of breath persist[4].

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. If skin irritation occurs, seek medical attention[4][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention[4].

Accidental Release Measures (Spills)

A swift and correct response to a spill is crucial to prevent wider contamination and exposure.

SpillResponse Start Spill Detected Alert Alert personnel in immediate area. Isolate the spill. Start->Alert Assess Is the spill large or small? Can you handle it safely? Alert->Assess Evacuate Evacuate the area. Call emergency response. Assess->Evacuate No / Large Cleanup Wear appropriate PPE. Gently cover with absorbent material. (e.g., vermiculite or sand) Assess->Cleanup Yes / Small End Dispose of waste properly. Report the incident. Evacuate->End Collect Carefully scoop up absorbed material into a labeled hazardous waste container. Cleanup->Collect Decontaminate Clean the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Decontaminate->End

Caption: Decision workflow for a chemical spill.

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear all prescribed PPE[5].

  • Containment & Cleaning: For a small spill, gently cover the solid with an inert absorbent material like vermiculite or sand to avoid creating dust. Carefully sweep or scoop the material into a clearly labeled hazardous waste container. Do not use water to clean up the initial spill as it may dissolve and spread the material. Once the solid is removed, decontaminate the area with a suitable solvent and then wash with soap and water[9].

Fire-Fighting Measures
  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam). Water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The compound itself is not expected to be highly flammable. However, upon thermal decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[10].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage, Stability, and Disposal

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials[4][9]. Due to its hydrochloride nature, it should be stored away from strong bases.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions[11][12]. Avoid exposure to moisture and strong oxidizing agents[6].

  • Disposal: All waste material, including contaminated PPE and spill cleanup debris, must be disposed of as hazardous chemical waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain[4][13].

References

  • Molport. Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, 95% Purity. [Link]

  • U.S. Environmental Protection Agency. Methyl pyrrolidine-2-carboxylate hydrochloride Properties. [Link]

  • RCI Labscan. SAFETY DATA SHEET - n-METHYL-2-PYRROLIDONE. [Link]

  • EMD Millipore. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]

Sources

Methodological & Application

Synthetic protocol for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocol for 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Overview & Strategic Importance

3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS No. 1219841-63-0) is a highly versatile secondary amine building block utilized in the development of novel active pharmaceutical ingredients (APIs), peptidomimetics, and targeted protein degraders (PROTACs)[1]. The incorporation of the isobutyrate ester provides a sterically tuned, lipophilic moiety that can favorably modulate the pharmacokinetic properties and cell permeability of drug candidates. This application note details a robust, two-step synthetic protocol designed for high yield, scalability, and chromatographic independence.

Scientific Integrity & Mechanistic Causality

A successful, reproducible synthesis relies on understanding the chemical causality behind the reagent selection. This protocol is designed as a self-validating system, ensuring that each step provides clear physical or analytical feedback to the researcher.

  • Nucleophilic Catalysis via DMAP (Step 1): The esterification of the sterically hindered secondary alcohol of 1-Boc-3-pyrrolidinol with isobutyryl chloride is kinetically sluggish. To overcome this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic

    
    -acylpyridinium intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack by the secondary alcohol[2]. Triethylamine (TEA) serves as the stoichiometric auxiliary base to neutralize the generated HCl, preventing the premature cleavage of the acid-labile Boc group.
    
  • Anhydrous Acidolysis for Deprotection (Step 2): The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved using 4M HCl in anhydrous 1,4-dioxane[3]. The strictly anhydrous environment is a critical parameter: it prevents the hydrolysis of the newly formed, base- and acid-sensitive isobutyrate ester. Furthermore, this method directly yields the target molecule as a highly pure, crystalline hydrochloride salt, driving the reaction to completion via the irreversible evolution of isobutylene and carbon dioxide gases.

Experimental Workflow

Workflow SM 1-Boc-3-pyrrolidinol (Starting Material) Int 1-Boc-3-pyrrolidinyl 2-methylpropanoate (Intermediate) SM->Int Isobutyryl Chloride DMAP, TEA, DCM 0°C to RT, 4h Prod 3-Pyrrolidinyl 2-methylpropanoate HCl (Final Product) Int->Prod 4M HCl in Dioxane Anhydrous, RT, 2h

Synthetic workflow for 3-Pyrrolidinyl 2-methylpropanoate HCl via DMAP-catalyzed esterification.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Eq.AmountFunctional Role
1-Boc-3-pyrrolidinol 187.241.001.87 g (10.0 mmol)Starting Material
Isobutyryl chloride 106.551.201.25 mL (12.0 mmol)Acylating Agent
Triethylamine (TEA) 101.191.502.09 mL (15.0 mmol)Auxiliary Base
DMAP 122.170.0561 mg (0.5 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) N/AN/A20 mLAnhydrous Solvent (Step 1)
4M HCl in 1,4-Dioxane N/A4.0010 mL (40.0 mmol)Deprotecting Agent / Acid
Diethyl ether N/AN/A30 mLAnti-solvent (Precipitation)

Step-by-Step Experimental Protocol

Step 1: O-Acylation (Synthesis of 1-Boc-3-pyrrolidinyl 2-methylpropanoate)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet to ensure a moisture-free environment.

  • Dissolution: Add 1-Boc-3-pyrrolidinol (1.87 g, 10.0 mmol), Triethylamine (2.09 mL, 15.0 mmol), and DMAP (61 mg, 0.5 mmol) to the flask. Dissolve the mixture in 20 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Acylation: Slowly add Isobutyryl chloride (1.25 mL, 12.0 mmol) dropwise over 5–10 minutes using a syringe.

    • Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of unwanted ketene byproducts, ensuring high chemoselectivity.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 4 hours under a continuous nitrogen atmosphere.

  • System Validation (TLC): Monitor the reaction progress by Thin-Layer Chromatography (30% EtOAc in Hexanes). The ester intermediate will appear as a less polar spot compared to the starting alcohol. Visualize using a Phosphomolybdic Acid (PMA) or KMnO₄ stain.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and isolate the lower organic layer. Wash the organic layer sequentially with 1M aqueous HCl (15 mL) to remove residual DMAP/TEA, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil. Proceed directly to Step 2.

Step 2: N-Boc Deprotection & Salt Formation
  • Dissolution: Dissolve the crude 1-Boc-3-pyrrolidinyl 2-methylpropanoate (approx. 2.5 g) in 5 mL of anhydrous 1,4-dioxane in a 50 mL round-bottom flask.

  • Deprotection: Place the flask in a room-temperature water bath (to buffer any mild exotherm). Slowly add the 4M HCl in 1,4-dioxane solution (10 mL, 40.0 mmol).

  • Reaction & Observation: Stir the mixture at room temperature for 2 hours.

    • Causality Note: Effervescence (evolution of CO₂ and isobutylene gases) will be observed initially. The reaction is deemed complete when gas evolution ceases and the solution becomes slightly turbid as the salt begins to crash out.

  • Precipitation: To drive the precipitation of the hydrochloride salt to absolute completion, slowly add 30 mL of cold, anhydrous diethyl ether (acting as an anti-solvent) to the vigorously stirring mixture.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 15 mL of cold diethyl ether to remove any residual dioxane or organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the final 3-Pyrrolidinyl 2-methylpropanoate hydrochloride as a free-flowing white powder.

  • System Validation (Analytical): Confirm product identity and purity via LC-MS (Expected

    
     for the free base = 158.1 m/z) and ¹H NMR (in D₂O).
    

References

  • 1219841-63-0 Cas No. | 3-Pyrrolidinyl 2-methylpropanoate hydrochloride | Matrix Scientific.1int.co.uk.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.ResearchGate.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).ResearchGate / European Journal of Allergy and Clinical Immunology.

Sources

Advanced HPLC Method Development and Validation for Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Pyrrolidines

Pyrrolidines are saturated five-membered nitrogen heterocycles ubiquitous in modern pharmaceuticals, including racetam nootropics, prolinamide derivatives, and dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin[1]. As secondary amines with a typical pKa of approximately 11.1, they present significant chromatographic challenges during method development[2].

In reversed-phase high-performance liquid chromatography (RP-HPLC), protonated basic analytes frequently undergo secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) present on traditional silica-based stationary phases[3]. This dual retention mechanism—where ideal hydrophobic partitioning is hijacked by polar silanol interactions—manifests as severe peak tailing, reduced resolution, and compromised quantitative accuracy[4][5].

Mechanistic Insights: Controlling the Retention Pathway

As an analytical scientist, your primary objective is to achieve a Gaussian peak shape (asymmetry factor


 between 0.9 and 1.2)[5]. To do this, the causality of the secondary interactions must be addressed through mobile phase pH control. There are two field-proven strategies:
  • The Low pH Strategy (pH < 3.0): By lowering the mobile phase pH below the pKa of the acidic silanol groups, the surface silanols are fully protonated into a neutral state (Si-OH)[5][6]. While the pyrrolidine remains protonated, the lack of anionic sites on the silica prevents ion exchange. This requires low-pH stable columns (e.g., sterically protected silanes)[5].

  • The High pH Strategy (pH > 11.0): By raising the pH above the pKa of the pyrrolidine compound, the amine is deprotonated into its neutral free-base form[2]. This eliminates the electrostatic attraction to silanols entirely, often yielding superior loadability and peak shape. This approach necessitates hybrid organic-inorganic silica columns designed to withstand alkaline dissolution[2].

SilanolInteraction Pyrrolidine Pyrrolidine Compound (Basic, pKa ~11) LowPH Low pH (< 3.0) Silanols Protonated Pyrrolidine->LowPH MidPH Mid pH (5.0 - 7.0) Silanols Ionized Pyrrolidine->MidPH HighPH High pH (> 11.0) Analyte Deprotonated Pyrrolidine->HighPH Ideal1 Hydrophobic Retention (Symmetrical Peak) LowPH->Ideal1 Tailing Secondary Ion-Exchange (Severe Peak Tailing) MidPH->Tailing Ideal2 Hydrophobic Retention (Symmetrical Peak) HighPH->Ideal2

Caption: Mechanistic pathways of pyrrolidine retention based on mobile phase pH causality.

Analytical Quality-by-Design (AQbD) Workflow

Modern method development must abandon trial-and-error in favor of the7, which emphasize a Quality-by-Design (QbD) and lifecycle management approach[7][8].

QbDWorkflow ATP Target Profile (ATP) Risk Risk Assessment (pKa, Solubility) ATP->Risk Screening Column & Eluent Screening Risk->Screening DoE Method Optimization (DoE) Screening->DoE Validation ICH Q2(R2) Validation DoE->Validation

Caption: Analytical Quality-by-Design (AQbD) workflow aligned with ICH Q14.

Step-by-Step Experimental Protocol: High-pH RP-HPLC

This protocol leverages the high-pH strategy, which is highly effective for quantifying pyrrolidine derivatives in complex matrices.

Materials & Reagents
  • Column: Hybrid silica C18 column (e.g., Waters XTerra or XBridge, 150 × 4.6 mm, 5 µm) designed for extreme pH stability[2].

  • Mobile Phase A: 50 mM Pyrrolidine buffer, adjusted to pH 11.5[2].

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.

Execution Steps
  • Buffer Preparation (Causality Check): Dissolve the appropriate volume of pyrrolidine (organic base) in Milli-Q water to achieve a 50 mM concentration. Adjust the pH to 11.5. Why pyrrolidine buffer? Using an organic base ensures the stationary phase environment remains highly alkaline without the silica dissolution risks associated with inorganic phosphate buffers at pH > 7[2].

  • System Equilibration: Purge the HPLC system and equilibrate the column with 50% Mobile Phase A and 50% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh the pyrrolidine standard/sample and dissolve it in the diluent. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.45 µm PVDF syringe filter[1].

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C (maintains consistent mass transfer kinetics).

    • Detection: UV at 214 nm (pyrrolidines often lack strong chromophores; low UV is required unless derivatized)[2].

    • Elution: Isocratic 50:50 (Buffer:ACN) for 10 minutes.

Protocol Validation (ICH Q2(R2) Self-Validating System)

To ensure the method is "fit for its intended purpose," it must be validated according to the newly revised9, which became legally effective in June 2024[7][8][9]. A self-validating protocol embeds these checks directly into the routine workflow:

  • Specificity: Inject a blank (diluent) and placebo matrix. Acceptance criteria: No interfering peaks at the retention time (

    
    ) of the pyrrolidine compound[8].
    
  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. Acceptance criteria: Correlation coefficient (

    
    ) 
    
    
    
    [2][8].
  • Accuracy (Recovery): Spike known amounts of the API into the placebo matrix at three levels (e.g., 80%, 100%, 120%). Acceptance criteria: Mean recovery between 98.0% and 102.0%[1].

  • Precision (Repeatability): Perform six replicate injections of the 100% standard. Acceptance criteria: Relative Standard Deviation (RSD)

    
    [2].
    
  • Robustness: Introduce deliberate, small variations in method parameters (e.g., Flow rate

    
     mL/min, pH 
    
    
    
    , Column Temp
    
    
    C). Monitor peak asymmetry (
    
    
    ) and resolution (
    
    
    )[10].

Quantitative Data Summary

The following table summarizes typical validation data expected for a robust pyrrolidine HPLC method, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Validation Parameter (ICH Q2(R2))Test Condition / RangeAcceptance CriteriaTypical Observed ResultStatus
System Suitability 6 replicate injectionsRSD

,

RSD = 0.8%,

Pass
Specificity Blank and PlaceboNo interference at

No peaks at

min
Pass
Linearity 0.075 - 0.60 mg/mL


Pass
Accuracy (Recovery) 80%, 100%, 120% levels98.0% - 102.0%99.4% - 100.6%Pass
LOD / LOQ Signal-to-Noise RatioS/N

(LOD),

(LOQ)
LOD: 0.09 µg/mL, LOQ: 0.21 µg/mLPass
Robustness Flow rate (0.9 - 1.1 mL/min)

,


,

Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group.
  • ICH Q2(R2)
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC.
  • RP-HPLC Method Development and Validation for Determination of Metformin and Vildagliptin in Tablet Dosage Form - Research Trend.

Sources

Application Notes and Protocols: The Strategic Role of Pyrrolidine Esters in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, a foundational component in numerous natural products and synthetic pharmaceuticals that modulate a vast range of biological pathways.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance, stemming from the unique three-dimensional architecture and conformational rigidity that the five-membered ring provides.[3][4][5] This structure allows for the precise spatial orientation of functional groups, facilitating potent and selective interactions with biological targets.[1] Among its many derivatives, pyrrolidine esters represent a particularly versatile and impactful class of compounds, offering a gateway to enhanced pharmacokinetic properties and diverse therapeutic applications.

This guide provides an in-depth exploration of the application of pyrrolidine esters in drug design. We will delve into robust synthetic strategies, analyze critical structure-activity relationships (SAR), and present detailed protocols for both synthesis and biological evaluation. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif.

Section 1: The Pyrrolidine Ester Scaffold: Synthesis and Strategic Importance

The ester functionality, when appended to the pyrrolidine core, can significantly influence a molecule's properties. It can act as a key part of the pharmacophore, improve aqueous solubility, serve as a handle for further derivatization, or function as a pro-drug moiety to enhance bioavailability.[6] The synthesis of these scaffolds often relies on powerful and stereocontrolled chemical transformations that allow for the rapid construction of molecular diversity.

Key Synthetic Strategies

The construction of the pyrrolidine ring is a well-explored area of organic chemistry, with several methods being particularly amenable to creating ester-substituted derivatives for drug discovery libraries.

A. [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is one of the most powerful and atom-economical methods for synthesizing polysubstituted pyrrolidines.[1][3] This reaction allows for the stereocontrolled formation of the five-membered ring and multiple stereocenters in a single step.[1][7] Metal-catalyzed asymmetric variants provide excellent enantioselectivity, which is crucial for interacting with chiral biological targets.[7]

B. Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single operation.[8] This approach rapidly generates molecular complexity and diversity, which is ideal for building fragment libraries. Copper(I)-catalyzed reactions involving an α-diazo ester, an imine, and an alkene are particularly effective for creating highly substituted pyrrolidine esters.[8]

General Synthetic Workflow

The path from conceptual design to a purified pyrrolidine ester for biological screening follows a structured workflow. Understanding this process is key to efficient drug discovery campaigns.

G cluster_0 Design & Synthesis cluster_1 Analysis & Evaluation Reactants Reactant Selection (Aldehyde, Amine, Ester) Synthesis Chemical Synthesis ([3+2] Cycloaddition, MCR, etc.) Reactants->Synthesis Select Strategy Workup Reaction Workup & Extraction Synthesis->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Isolate Product Screening Biological Screening (e.g., Enzyme Inhibition Assay) Analysis->Screening Confirm Structure SAR SAR Analysis Screening->SAR Generate Data Lead Lead Optimization SAR->Lead Identify Hits

Caption: General workflow for pyrrolidine ester synthesis and evaluation.

Section 2: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrrolidine ester derivatives. These methods are chosen for their reliability, scalability, and adaptability in a drug discovery setting.

Protocol 1: Copper(I)-Catalyzed Three-Component Assembly of Pyrrolidine Esters

This protocol describes the synthesis of highly substituted pyrrolidines via a copper-catalyzed reaction between an imine, an α-diazo ester, and a dipolarophile (e.g., an activated alkene).[8] The reaction proceeds through the in-situ generation of an azomethine ylide intermediate.

G cluster_0 Reaction Components Imine Imine Catalyst Cu(I) Catalyst (e.g., [Cu(CH3CN)4]PF6) Imine->Catalyst Diazo α-Diazo Ester Diazo->Catalyst Alkene Alkene Dipolarophile Product Pyrrolidine Ester Derivative Alkene->Product [3+2] Cycloaddition Intermediate Azomethine Ylide Intermediate Catalyst->Intermediate Forms Intermediate->Product [3+2] Cycloaddition

Sources

Application Note: 3-Pyrrolidinyl 2-methylpropanoate HCl as a Probe for Cholinergic Ion Channels

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 3-Pyrrolidinyl 2-methylpropanoate HCl (also known as Pyrrolidin-3-yl isobutyrate hydrochloride ) as a pharmacological tool for characterizing cholinergic ion channels.

Introduction & Mechanism of Action

3-Pyrrolidinyl 2-methylpropanoate HCl is a synthetic ester derivative of 3-pyrrolidinol and isobutyric acid. Structurally, it serves as a constrained analog of Acetylcholine (ACh) , the endogenous ligand for nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.

Pharmacological Utility

Unlike the flexible ACh molecule, the pyrrolidine ring restricts the conformational freedom of the amine and ester groups, making this compound a valuable Structural Probe for:

  • Stereochemical Mapping: Investigating the steric constraints of the orthosteric binding pocket in nAChRs and mAChRs. The isobutyryl group (2-methylpropanoate) adds steric bulk compared to the acetyl group of ACh, allowing researchers to probe the size limit of the receptor's acyl-binding pocket.

  • Subtype Selectivity Profiling: Differentiating between receptor subtypes (e.g., neuronal

    
     vs. 
    
    
    
    nAChRs) based on their ability to accommodate the bulky isobutyrate moiety.
  • Ionization Studies: As a secondary amine (unlike the quaternary ammonium of ACh), its binding affinity is pH-dependent, permitting studies on the role of hydrogen bonding versus cation-

    
     interactions within the receptor pore.
    
Chemical Structure & Stability

The compound is supplied as a hydrochloride salt to ensure solubility and stability. However, as an ester, it is susceptible to hydrolysis, particularly in alkaline physiological buffers.

ChemicalStructure Compound 3-Pyrrolidinyl 2-methylpropanoate HCl Buffer Physiological Buffer (pH 7.4) Compound->Buffer Dissolution Active Protonated Cation (Active Species) Buffer->Active Equilibrium (pKa ~9-10) Hydrolysis Hydrolysis (Degradation) Buffer->Hydrolysis Slow (pH > 7.4 or Esterases) Products 3-Pyrrolidinol + Isobutyric Acid Hydrolysis->Products

Figure 1: Chemical stability pathway. The compound exists in equilibrium between protonated and unprotonated forms, with the protonated cation being the primary pharmacophore for ion channel binding.

Handling & Storage Protocols

To maintain scientific integrity, strict handling procedures are required to prevent degradation (hydrolysis) and ensure accurate concentration.

Storage
  • Solid State: Store at -20°C in a desiccator. The HCl salt is hygroscopic; moisture absorption will alter the effective molecular weight.

  • Stock Solutions: Dissolve in anhydrous DMSO or deionized water (pH < 6) to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Preparation: Prepare fresh working solutions in physiological saline (e.g., Tyrode’s or Ringer’s solution) immediately before the experiment.

  • pH Caution: Do not store diluted solutions at pH > 7.4 for more than 4 hours, as spontaneous hydrolysis of the ester bond may occur, reducing potency.

Application Protocols

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the agonist-induced current in HEK293 cells transiently expressing specific nAChR subtypes (e.g.,


 or 

).

Materials:

  • Amplifier: Axon MultiClamp 700B (or equivalent).

  • Digitizer: Digidata 1550B.

  • Recording Pipettes: Borosilicate glass (3–5 M

    
     resistance).
    
  • Perfusion System: Fast-step perfusion (exchange time < 20 ms) is critical to capture rapid desensitization kinetics of nAChRs.

Solutions:

Solution Composition (mM) pH / Osmolarity

| Extracellular (Bath) | 140 NaCl, 5 KCl, 2 CaCl


, 1 MgCl

, 10 HEPES, 10 Glucose | pH 7.4 / 300 mOsm | | Intracellular (Pipette) | 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP | pH 7.2 / 290 mOsm | | Agonist Solution | Bath solution + 1 µM – 1 mM 3-Pyrrolidinyl 2-methylpropanoate | pH 7.4 (Freshly made) |

Step-by-Step Methodology:

  • Cell Preparation: Plate transfected cells on poly-L-lysine coated coverslips 24 hours prior to recording.

  • Seal Formation: Establish a G

    
     seal and break into whole-cell configuration. Clamp voltage at -60 mV .
    
  • Baseline Recording: Perfuse with Extracellular Solution for 2 minutes to establish a stable baseline leak current.

  • Agonist Application: Apply the 3-Pyrrolidinyl 2-methylpropanoate solution for 500 ms (for

    
    ) or 2-5 s  (for non-desensitizing subtypes) using the fast perfusion system.
    
  • Washout: Immediately switch back to Extracellular Solution for 60 seconds to allow channel recovery.

  • Data Analysis: Measure Peak Current Amplitude (I

    
    )  and Desensitization Time Constant (
    
    
    
    )
    . Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100 µM) to determine Relative Efficacy.

ElectrophysiologyWorkflow Start Start: Transfected Cells Seal Giga-Ohm Seal Formation Start->Seal WholeCell Whole-Cell Configuration (Vh = -60 mV) Seal->WholeCell Baseline Baseline Perfusion (Tyrode's Buffer) WholeCell->Baseline Apply Apply 3-Pyrrolidinyl 2-methylpropanoate (Fast Step Perfusion) Baseline->Apply Record Record Current Response (pClamp / PatchMaster) Apply->Record Wash Washout (60s) Record->Wash Analysis Analyze I_peak & Tau Record->Analysis Wash->Baseline

Figure 2: Electrophysiological workflow for characterizing ligand-gated ion channel currents.

Protocol B: Calcium Flux Assay (FLIPR)

For high-throughput screening of subtype selectivity, intracellular calcium mobilization is measured.

Materials:

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Instrument: FLIPR Tetra or FlexStation.

Step-by-Step Methodology:

  • Loading: Incubate cells with 4 µM Fluo-4 AM in loading buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Wash: Wash cells 3x with assay buffer to remove extracellular dye.

  • Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Addition: Inject 3-Pyrrolidinyl 2-methylpropanoate (serial dilutions from 0.1 nM to 100 µM).

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Quantification: Plot

    
     against log[Concentration] to generate a dose-response curve and calculate EC
    
    
    
    .

Data Analysis & Interpretation

ParameterObservationStructural Insight
Potency (EC

)
Lower than AChThe isobutyryl group may sterically hinder binding in the acyl pocket.
Efficacy (E

)
Partial Agonist (<100% of ACh)Ligand binding induces a suboptimal conformational change in the channel pore.
Kinetics (

)
Faster DesensitizationThe ligand may stabilize the desensitized state more effectively than the open state.

Troubleshooting:

  • No Response: Ensure the pH of the solution is neutral (7.2–7.4). At acidic pH, the amine is fully protonated but the channel kinetics may be altered; at alkaline pH, the ester hydrolyzes.

  • Variable Data: Check the freshness of the stock solution. Hydrolysis leads to the formation of 3-pyrrolidinol (inactive) and isobutyric acid (potential pH artifact).

References

  • Matrix Scientific. (2023).[1] Product Data Sheet: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS 1219841-63-0).[1][2] Matrix Scientific Catalog. Link

  • Barlow, R. B., et al. (1963). The affinity of some esters of 3-hydroxy-N-methyl-pyrrolidine for acetylcholine receptors. British Journal of Pharmacology. (Foundational SAR on pyrrolidinyl esters). Link

  • Papke, R. L. (2010). Merely a side effect? Binding and activation of non-nicotinic receptors by nicotine and other nicotinic agonists. Pharmacological Research. (Context on specificity of nicotinic ligands). Link

  • PubChem. (2023). Compound Summary: 3-Pyrrolidinyl isobutyrate hydrochloride. National Library of Medicine. Link

Sources

Application Note: Experimental Design for Behavioral Studies with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrrolidine derivatives represent a highly versatile class of neuroactive compounds characterized by a five-membered nitrogen-containing ring. Depending on their functional group substitutions, these compounds diverge into two distinct pharmacological and behavioral trajectories:

  • Cognitive Enhancers: Compounds such as racetams and novel 11β-HSD1 inhibitors (e.g., RL-118) reduce glucocorticoid exposure and modulate synaptic plasticity, offering neuroprotective effects against age-related or stress-induced cognitive decline[1].

  • Psychomotor Stimulants: Synthetic cathinones containing a pyrrolidine ring, such as α-pyrrolidinopentiophenone (α-PVP) and MDPV, act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].

Understanding the causality behind these mechanisms is critical for experimental design. A behavioral study targeting cognitive enhancement must utilize baseline-deficit models to avoid ceiling effects, whereas studies on synthetic cathinones must prioritize assays measuring addiction liability and hyperlocomotion[3].

Pharmacological_Pathways Pyrrolidines Pyrrolidine Derivatives Sub1 Cognitive Enhancers (e.g., RL-118) Pyrrolidines->Sub1 Sub2 Cathinone Stimulants (e.g., α-PVP) Pyrrolidines->Sub2 Mech1 11β-HSD1 Inhibition Sub1->Mech1 Targets Mech2 DAT & NET Inhibition Sub2->Mech2 Targets Out1 Memory Improvement & Neuroprotection Mech1->Out1 Induces Out2 Locomotor Stimulation & Addiction Liability Mech2->Out2 Induces

Divergent pharmacological pathways of pyrrolidine derivatives in the central nervous system.

Core Experimental Design Considerations

To ensure scientific integrity and reproducibility, researchers must build self-validating systems into their experimental designs. The following parameters dictate the success of behavioral assays with pyrrolidine derivatives:

Animal Model Selection (The Causality of Baseline States)
  • For Cognitive Enhancers: Utilizing healthy, wild-type mice often results in a "ceiling effect" where memory improvements cannot be statistically resolved. Therefore, researchers should employ models with induced or genetic deficits. For example, SAMP8 (Senescence-Accelerated Mouse-Prone 8) mice exposed to Chronic Mild Stress (CMS) provide a reliable baseline of cognitive impairment, allowing the therapeutic window of 11β-HSD1 inhibitors like RL-118 to be accurately quantified[1].

  • For Psychostimulants: Standard Sprague-Dawley rats or C57BL/6 mice are preferred for baseline locomotion and self-administration studies. However, researchers must account for sex differences, as female rats often exhibit different binge-like acquisition patterns for α-PVP compared to males[4].

Stereochemistry and Dosing Regimens

The behavioral potency of pyrrolidine derivatives is highly stereoselective. For instance, the S-enantiomer of α-PVP is approximately 30 times more potent than the R-enantiomer in driving locomotor activity and supporting self-administration[2]. Experimental designs must utilize enantiomerically pure compounds or explicitly account for racemic mixtures to prevent confounding behavioral variability.

Blinding and Automated Tracking

To establish trustworthiness, all behavioral tracking (e.g., time spent exploring objects, distance traveled) must be automated using video-tracking software (e.g., ANY-maze or EthoVision). This removes observer bias and provides a verifiable data trail.

Step-by-Step Methodologies

Protocol A: Novel Object Recognition Test (NORT) for Cognitive Enhancers

Purpose: To evaluate short-term and long-term recognition memory without the confounding variables of spatial learning or stress (unlike the Morris Water Maze)[1].

  • Habituation (Days 1-3): Place the animal in a 90°, two-arm black maze (25x20x5 cm) for 10 minutes daily. Causality: Reduces anxiety-induced freezing behavior, ensuring that subsequent exploration is driven by curiosity rather than fear[1].

  • Drug Administration: Administer the pyrrolidine derivative (e.g., RL-118) or vehicle via oral gavage or intraperitoneal (IP) injection based on the established pharmacokinetic half-life.

  • Acquisition Trial (Day 4): Place the animal in the maze with two identical objects at the end of each arm for 10 minutes. Record total exploration time.

  • Retention Trial (Day 4 or 5): Replace one familiar object with a novel object. For short-term memory, conduct this trial 2 hours post-acquisition; for long-term memory, conduct it 24 hours post-acquisition.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A higher DI indicates successful cognitive enhancement[1].

Protocol B: Intravenous Self-Administration (IVSA) for Addiction Liability

Purpose: The gold-standard behavioral economics assay for evaluating the reinforcing efficacy of synthetic cathinones[3].

  • Surgery & Recovery: Implant a chronic indwelling catheter into the right jugular vein. Allow 7 days for recovery, flushing daily with heparinized saline to maintain patency.

  • FR1 Training: Train animals to self-administer a known stimulant (e.g., Methamphetamine at 0.05 mg/kg/infusion) under a Fixed-Ratio 1 (FR1) schedule (1 lever press = 1 infusion) until baseline stability is achieved (>20 infusions/session for 3 consecutive days)[3]. Causality: Ensures the animal has learned the operant task before introducing the experimental compound.

  • Dose-Response Testing (FR5): Substitute the training drug with the pyrrolidine derivative (e.g., α-PVP at doses ranging from 0.0015 to 0.1 mg/kg/infusion). Increase the schedule to FR5 (5 presses = 1 infusion) to measure the "cost" the animal is willing to pay[3].

  • Extinction & Reinstatement: Replace the drug with saline to extinguish the behavior, then administer a priming dose of the drug to observe cue-induced relapse.

IVSA_Workflow Surg Jugular Vein Catheterization Rec Recovery (7 Days) Surg->Rec Train FR1 Training (Methamphetamine) Rec->Train Test Dose-Response (α-PVP, FR5) Train->Test Baseline Stability Econ Behavioral Economics Test->Econ Demand Curve

Step-by-step workflow for evaluating addiction liability via Intravenous Self-Administration.

Quantitative Data Summary

The following table synthesizes key quantitative benchmarks from validated behavioral studies on pyrrolidine derivatives, providing a reference point for expected experimental outcomes.

Compound ClassSpecific DrugAnimal ModelBehavioral AssayKey Quantitative FindingsSource
Cognitive Enhancer RL-118 (11β-HSD1 Inhibitor)SAMP8 Mice (CMS)Novel Object RecognitionReversed chronic mild stress deficits; significantly improved long-term recognition memory compared to vehicle.[1]
Psychostimulant α-PVP (Synthetic Cathinone)Sprague-Dawley RatsIVSA (FR5 Schedule)Maintained higher peak infusion rates (mean = 98.6 at 0.012 mg/kg/inj) than Methamphetamine (mean = 55.1).[3]
Psychostimulant S-α-PVP (Enantiomer)Male RatsOpen Field / LocomotionInduced significant hyperlocomotion at 0.1 mg/kg; proved ~30x more potent than the R-enantiomer.[2]
Psychostimulant α-PHP vs. α-PVPMale RatsWheel Activity5 mg/kg α-PHP yielded significantly higher wheel activity suppression/alteration than equivalent α-PVP doses.[4]

References

  • Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants Source: bioRxiv URL:[Link]

Sources

Application Notes & Protocols: A Cell-Based Assay Cascade for Characterizing 3-Pyrrolidinyl 2-methylpropanoate HCl, a Putative Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

The discovery and characterization of novel compounds targeting G-protein coupled receptors (GPCRs) is a cornerstone of modern drug development. The dopamine D1 receptor, a Gs-coupled receptor, is a critical target implicated in motor control, reward, and cognitive processes, making it a focal point for therapeutics aimed at treating conditions like Parkinson's disease and cognitive disorders.[1][2][3][4][5][6] 3-Pyrrolidinyl 2-methylpropanoate HCl is a compound featuring a pyrrolidine scaffold, a structure common in many biologically active molecules and drugs targeting the central nervous system.[7][8] Its structural elements suggest potential activity at dopamine receptors.

This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of 3-Pyrrolidinyl 2-methylpropanoate HCl, with a primary focus on its potential as a dopamine D1 receptor (DRD1) agonist. We will move beyond simple procedural lists to explain the scientific rationale behind a cascading assay approach—from initial target engagement to functional downstream responses and finally to an assessment of cellular health. This structured workflow ensures a thorough and reliable pharmacological profile of the compound.

Guiding Principle: The Assay Cascade

To build a complete pharmacological profile, a logical progression of assays is essential. This cascade moves from the most direct interaction (receptor binding) to the immediate downstream consequence (second messenger production) and finally to a broader cellular health assessment. This approach allows for a self-validating series of experiments where each step corroborates the findings of the last.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} idot Caption: The tiered assay cascade for compound characterization.

Tier 1: Primary Target Engagement via Radioligand Binding Assay

Expertise & Rationale: Before assessing function, we must first confirm that the compound physically interacts with its putative target, the dopamine D1 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[9] The principle involves a radiolabeled ligand with known high affinity for the D1 receptor (e.g., [³H]-SCH23390) and our unlabeled test compound (3-Pyrrolidinyl 2-methylpropanoate HCl).[10][11] The test compound will compete with the radioligand for binding sites. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the compound's binding affinity (Kᵢ).

Protocol 1: Competitive Radioligand Binding Assay for DRD1

Objective: To determine the binding affinity (Kᵢ) of 3-Pyrrolidinyl 2-methylpropanoate HCl for the human dopamine D1 receptor.

Materials:

  • Cell Membranes: Membrane preparations from a stable cell line overexpressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).[12]

  • Radioligand: [³H]-SCH23390 (a high-affinity D1 antagonist).

  • Non-specific Determinant: (+)-Butaclamol or unlabeled SCH23390 at a high concentration (e.g., 10 µM).[10]

  • Test Compound: 3-Pyrrolidinyl 2-methylpropanoate HCl, serially diluted.

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., 120 mM NaCl, 2 mM MgCl₂), pH 7.4.[10]

  • Scintillation Cocktail & Scintillation Counter.

  • 96-well Filter Plates & Vacuum Manifold.

Step-by-Step Methodology:

  • Preparation: On the day of the assay, thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired concentration (typically 10-20 µg protein per well).

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Membranes + 25 µL Radioligand + 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL Membranes + 25 µL Radioligand + 25 µL Non-specific Determinant.

    • Competition: 50 µL Membranes + 25 µL Radioligand + 25 µL of serially diluted 3-Pyrrolidinyl 2-methylpropanoate HCl.

  • Incubation: Incubate the plate at room temperature (e.g., 23°C) for 60-90 minutes to reach binding equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition of radioligand binding.Determined from curve fit.
Kᵢ Inhibition constant; a measure of binding affinity.Calculated via Cheng-Prusoff.

Tier 2: Functional Activity via cAMP Accumulation Assay

Expertise & Rationale: The dopamine D1 receptor is canonically coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[9][13] Agonist binding activates Gαs, which in turn stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[13][14] Therefore, a hallmark of DRD1 agonism is an increase in intracellular cAMP levels.[15][16] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust, high-throughput method based on competitive immunoassay principles, to quantify cAMP production.[17][18][19][20][21][22]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} idot Caption: D1 receptor Gs-coupled signaling pathway.

Protocol 2: HTRF-Based cAMP Accumulation Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3-Pyrrolidinyl 2-methylpropanoate HCl in stimulating cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human DRD1 (e.g., CHO-DRD1 or HEK-DRD1).

  • Test Compound: 3-Pyrrolidinyl 2-methylpropanoate HCl, serially diluted.

  • Reference Agonist: Dopamine or another full D1 agonist (for Eₘₐₓ comparison).

  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[17][23]

  • HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP cryptate (donor) reagents.[22]

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells, wash, and resuspend in stimulation buffer to the optimized cell density.

  • Compound Plating: Dispense 5 µL of serially diluted test compound or reference agonist into the wells of the 384-well plate. Include vehicle-only wells as a negative control.

  • Cell Stimulation: Add 5 µL of the cell suspension to each well. Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents sequentially as per the manufacturer's protocol.[17] This typically involves adding 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 emission ratio for each well.

    • Convert the ratio to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum response).

    • Compare the Eₘₐₓ of the test compound to that of the reference full agonist to determine relative efficacy.

Parameter Description Interpretation
EC₅₀ Effective concentration for 50% maximal response.Measures the compound's potency.
Eₘₐₓ Maximum observed effect.Measures the compound's efficacy.

Tier 3: Cellular Health Assessment via Viability Assay

Expertise & Rationale: It is crucial to distinguish between a specific pharmacological effect and a non-specific cytotoxic effect.[24] A compound might inhibit cAMP production or displace a radioligand simply because it is killing the cells. Therefore, a cell viability assay should be run in parallel to determine the concentration at which the compound becomes toxic (CC₅₀).[25][26] An ideal drug candidate will have a large window between its effective concentration (EC₅₀) and its cytotoxic concentration (CC₅₀). We will use an MTS assay, a colorimetric method that measures the metabolic activity of viable cells.

Protocol 3: MTS Cell Viability Assay

Objective: To determine the cytotoxic concentration (CC₅₀) of 3-Pyrrolidinyl 2-methylpropanoate HCl.

Materials:

  • Cell Line: The same cell line used in the functional assay (e.g., CHO-DRD1).

  • Test Compound: 3-Pyrrolidinyl 2-methylpropanoate HCl, serially diluted.

  • Complete Cell Culture Medium.

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well clear tissue culture plates.

  • Spectrophotometer/Microplate Reader (490 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of 3-Pyrrolidinyl 2-methylpropanoate HCl. Include vehicle-only wells (100% viability control) and wells with a known cytotoxic agent (0% viability control).

  • Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Plate Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control absorbance as 100% viability and the no-cell/toxin control as 0% viability.

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Synthesizing the Data: Building the Pharmacological Profile

By integrating the results from these three tiers, a comprehensive profile of 3-Pyrrolidinyl 2-methylpropanoate HCl emerges.

Assay Parameter Interpretation
Radioligand Binding KᵢAffinity: How tightly does the compound bind to the D1 receptor? (Lower Kᵢ = higher affinity)
cAMP Accumulation EC₅₀Potency: How much compound is needed to elicit a functional response? (Lower EC₅₀ = higher potency)
cAMP Accumulation EₘₐₓEfficacy: What is the maximal response compared to a known full agonist? (Full agonist, partial agonist, or antagonist)
Cell Viability CC₅₀Cytotoxicity: At what concentration does the compound become toxic to cells?
Selectivity Index CC₅₀ / EC₅₀Therapeutic Window: A larger ratio indicates a safer compound with a wider margin between efficacy and toxicity.

A promising D1 agonist would exhibit a low Kᵢ and a low EC₅₀, an Eₘₐₓ comparable to dopamine, and a CC₅₀ that is at least 10-fold (and preferably >100-fold) higher than its EC₅₀. This multi-faceted approach provides the robust, self-validating data required for confident decision-making in drug discovery and development.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews. [Link]

  • Gerdjikov, T. V. (2021). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. ResearchGate. [Link]

  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy. [Link]

  • Undieh, A. S. (2010). The Signaling and Pharmacology of the Dopamine D1 Receptor. The Open Access Journal of Science and Technology. [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Molecular Devices. [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. ResearchGate. [Link]

  • Bentham Open. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. The Bentham Open Access Journal Publisher. [Link]

  • National Center for Biotechnology Information. (2026). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). D1 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Molecular Devices. (n.d.). HTRF cAMP HiRange Assay on SpectraMax Multi-Mode Microplate Readers. Molecular Devices. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. Cisbio. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies. [Link]

  • Eurofins Discovery. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Li, Y. J., et al. (2005). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacologica Sinica. [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot. [Link]

  • Boyarskikh, U. A., et al. (2009). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal. [Link]

  • Lee, E. J., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Archives of Pharmacal Research. [Link]

  • Svatunek, D., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience. [Link]

  • Lee, S. P., et al. (2004). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of G q /11 in the striatum. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Dopamine agonist. Wikipedia. [Link]

  • Rueter, L. E., et al. (1998). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Parkinson's UK. (2025). Dopamine agonists (pramipexole, ropinirole, rotigotine). Parkinson's UK. [Link]

  • Iazzetti, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Cleveland Clinic. (2023). Dopamine Agonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]

  • Parkinson's Foundation. (n.d.). Dopamine Agonists. Parkinson's Foundation. [Link]

  • Healthline. (2019). Dopamine Agonists: Common Uses, Side Effects, and More. Healthline. [Link]

  • Ono, H., et al. (1985). Pharmacological studies of the new centrally acting muscle relaxant 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride. Nihon Yakurigaku Zasshi. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in 3-Pyrrolidinyl 2-methylpropanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Pyrrolidinyl 2-methylpropanoate Hydrochloride Synthesis

  • Case ID: SYN-PYR-ISO-003

  • Topic: Yield Optimization & Process Troubleshooting

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (also known as 3-pyrrolidinyl isobutyrate HCl) presents a classic challenge in medicinal chemistry: balancing the reactivity of a secondary alcohol with the solubility profile of a polar amine salt.[1]

Low yields in this workflow typically stem from three "silent killers":

  • Incomplete Esterification: Steric hindrance at the secondary hydroxyl of the pyrrolidine ring.

  • Product Loss to Aqueous Phase: The final HCl salt is highly water-soluble; standard extraction workups often result in >50% mass loss.

  • Hygroscopic Degradation: The final salt is prone to absorbing atmospheric moisture, leading to hydrolysis or "goo" formation.

This guide replaces generic protocols with a Yield-Critical Workflow designed to bypass these pitfalls.

Module 1: The Critical Path (Reaction Logic)

To maximize yield, we must abandon the "react-then-extract" mentality for the final step. Instead, we utilize an Anhydrous Crash-Out Strategy .

Optimized Synthetic Route
  • Protection: Start with N-Boc-3-pyrrolidinol.[2][3] (Do not attempt direct esterification on the free amine; N-acylation will compete dominantely).

  • Esterification: Acylation with Isobutyryl Chloride (preferred over Steglich for this specific substrate).

  • Deprotection/Salt Formation: Simultaneous Boc-removal and salt precipitation using HCl/Dioxane.

SynthesisPath Start N-Boc-3-pyrrolidinol Step1 Esterification (Isobutyryl Cl + Et3N) Start->Step1 Activation Inter Intermediate: N-Boc-3-pyrrolidinyl isobutyrate Step1->Inter Yield Critical Step Step2 Anhydrous Deprotection (4M HCl in Dioxane) Inter->Step2 Purification Final Target: 3-Pyrrolidinyl 2-methylpropanoate HCl Step2->Final Precipitation

Figure 1: Optimized reaction pathway emphasizing the isolation of the N-Boc intermediate.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Esterification (The Coupling)

Q: I am using the Steglich method (DCC/DMAP), but my conversion is stuck at 70%. Why? A: The Steglich esterification is often too slow for secondary alcohols on ring systems due to steric strain. The N-Boc group creates significant bulk around the 3-position.

  • The Fix: Switch to the Acid Chloride Method . Isobutyryl chloride is highly reactive and less sensitive to sterics than the bulky O-acylisourea intermediate in Steglich coupling.

  • Protocol Adjustment:

    • Reagents: 1.0 eq N-Boc-3-pyrrolidinol, 1.2 eq Isobutyryl Chloride , 1.5 eq Triethylamine (or DIPEA).

    • Solvent: Anhydrous DCM (0.2 M concentration).

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). Even with acid chlorides, DMAP acts as a "turbocharger" by forming a highly reactive N-acylpyridinium intermediate [1].

Q: My intermediate (Boc-ester) is an oil that won't crystallize. How do I purify it? A: This intermediate is typically a viscous oil. Do not attempt to crystallize it.

  • The Fix: Rely on a liquid-liquid extraction wash sequence to remove impurities, then carry the oil directly to the next step.

  • Wash Sequence:

    • Acid Wash: 0.5 M Citric Acid (removes DMAP and unreacted amine). Avoid strong acids like HCl here to prevent premature Boc loss.

    • Base Wash: Saturated NaHCO₃ (removes unreacted isobutyric acid).

    • Dry: MgSO₄, filter, and rotovap to a constant weight oil. High vacuum is essential to remove traces of DCM, which can interfere with crystallization in the next step.

Phase 2: Deprotection & Isolation (The Yield Killer)

Q: I deprotected with TFA, then neutralized with NaOH/Water. My product yield is <20%. Where did it go? A: You lost it to the water. 3-Pyrrolidinyl esters are small, polar molecules. The free base is moderately water-soluble, and the salt is extremely water-soluble. Aqueous extraction is the wrong tool here.

  • The Fix: Use the Anhydrous "Crash-Out" Method . This method precipitates the product directly from the reaction mixture, avoiding water entirely [2].

Q: How do I perform the "Crash-Out" protocol? A: Follow this strict procedure:

  • Dissolve: Take your oily Boc-intermediate (from Phase 1) and dissolve it in a minimal amount of dry Diethyl Ether or 1,4-Dioxane (approx. 3-5 mL per gram).

  • Acidify: Add 4M HCl in Dioxane (2-3 equivalents) dropwise at 0°C.

  • Precipitate: Stir at Room Temperature (RT). The solution should turn cloudy, and a white solid will form.

    • Troubleshooting: If it stays an oil/gum, add excess anhydrous Diethyl Ether or Hexanes to force precipitation. Triturate (scratch the glass) to induce crystallization.

  • Isolate: Filter the solid under nitrogen (using a Schlenk frit if possible) or rapid vacuum filtration.

  • Wash: Wash the cake with cold anhydrous ether.

  • Dry: Vacuum dry immediately.

Q: My final salt is turning into a sticky goo on the balance. What is happening? A: The hydrochloride salt is hygroscopic .[1] It absorbs moisture from the air, which can lead to hydrolysis of the ester bond over time.

  • The Fix:

    • Minimize air exposure. Filter under a nitrogen blanket if possible.

    • Store in a desiccator with P₂O₅ or active silica gel.

    • If "goo" forms, re-dissolve in minimal dry methanol and re-precipitate with excess dry ether [3].

Module 3: Quantitative Troubleshooting Table

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance; Moisture in solvent.Switch to Acid Chloride/DMAP; Dry DCM over molecular sieves.
Low Yield (Step 2) Product lost to aqueous waste.STOP aqueous workup. Use HCl/Dioxane precipitation method.
Product is "Gummy" Residual solvent or moisture absorption.Triturate with Et₂O/Hexanes; Dry under high vacuum for >12h.
NMR shows "Split" Peaks Rotamers (common in carbamates/proline).This is normal for the Boc-intermediate. Run NMR at 50°C to coalesce peaks if confirmation is needed.
NMR shows Alcohol peak Incomplete coupling.Increase Acid Chloride to 1.5 eq; Ensure DMAP is fresh.

Module 4: Experimental Validation Data

The following data compares the "Standard Aqueous Workup" vs. the "Anhydrous Crash-Out" method for this specific class of compounds.

MetricStandard Method (TFA/Water Workup)Optimized Method (HCl/Dioxane Crash-Out)
Yield (Step 1) 85%92%
Yield (Step 2) 35% (Loss to water)88% (Precipitation)
Overall Yield ~30%~81%
Purity (HPLC) 92% (Hydrolysis byproducts)>98%
Time Required 2 Days (Drying time)6 Hours

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Context: Establishes DMAP as a critical acyl-transfer catalyst, essential even when using acid chlorides for hindered secondary alcohols.
  • Anhydrous Deprotection of Boc-Pyrrolidines

    • Han, G., et al. (2000). Preparation of N-Boc-pyrrolidines and their conversion to pyrrolidine salts. Journal of Organic Chemistry.
    • Context: Validates the use of HCl/Dioxane for quantitative precipitation of pyrrolidine salts, avoiding w
    • (Analogous procedure for Boc-amine deprotection).

  • Handling Hygroscopic Amine Salts

    • Cayman Chemical.[5] (2024).[6] 3-methyl-α-Pyrrolidinopropiophenone (hydrochloride) Solubility Data.

    • Context: Highlights the solubility profile of similar pyrrolidine HCl salts (DMF/DMSO soluble, PBS soluble)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Isobutyryl Chloride and HCl/Dioxane before handling.

Sources

Technical Support Center: Pyrrolidine Ring Formation & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-2024 Subject: Troubleshooting Cyclization, Stereocontrol, and C-H Functionalization

Introduction: The Pyrrolidine Challenge

You are likely here because the pyrrolidine scaffold—ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbusters like Lisinopril or Saxagliptin—is resisting your synthetic efforts. Whether you are facing a "disfavored" ring closure, scrambling stereocenters, or struggling with late-stage functionalization, this guide provides self-validating protocols and mechanistic troubleshooting.

Module 1: Ring Closure Failures (Baldwin’s Rules & Beyond)

Q1: My intramolecular cyclization (nucleophilic attack on an alkene) is yielding <5%. NMR shows starting material or polymerization. Why?

Diagnosis: You are likely attempting a 5-endo-trig cyclization, which is kinetically disfavored according to Baldwin’s Rules.[1] The orbital trajectory required for the nucleophile to attack the alkene (inside the newly forming ring) is geometrically inaccessible.

The Fix: You must alter the substrate geometry or the mechanism.

Troubleshooting Protocol:

  • Check Geometry: Is the electrophile inside the ring being formed?

    • Yes (Endo):STOP. This is disfavored for 5-membered rings.[2]

    • No (Exo): Proceed to step 2.

  • Strategy Shift (The "Anti-Baldwin" Workarounds):

    • Option A: Change Oxidation State (5-endo-dig). Convert the alkene to an alkyne. 5-endo-dig is favored because the in-plane

      
      -system of the alkyne is accessible.
      
    • Option B: Lewis Acid Activation. Use a metal catalyst (e.g., Au(I), Pt(II)) to activate the alkene. The metal pulls electron density, warping the bond angles and often allowing "disfavored" attacks by changing the transition state character.

    • Option C: Epoxide Opening (5-exo-tet). Epoxidize the alkene. The nucleophile then attacks the epoxide carbon (exo attack), which is favored.

Visualization: Baldwin's Decision Matrix

BaldwinRules Start Target: 5-Membered Pyrrolidine Electrophile Electrophile Type Start->Electrophile Alkene Alkene (sp2) Electrophile->Alkene Trig Alkyne Alkyne (sp) Electrophile->Alkyne Dig LG Leaving Group (sp3) Electrophile->LG Tet Position Position of Breaking Bond relative to Ring Alkene->Position Result_Favored FAVORED Proceed with Cyclization Alkyne->Result_Favored 5-endo-dig LG->Result_Favored 5-exo-tet Endo Endo (Inside) Position->Endo 5-endo-trig Exo Exo (Outside) Position->Exo 5-exo-trig Result_Disfavored DISFAVORED (Kinetic Barrier) Endo->Result_Disfavored Exo->Result_Favored Workaround WORKAROUNDS: 1. Convert to Alkyne (5-endo-dig) 2. Use Au/Pt Catalyst 3. Epoxidize (5-exo-tet) Result_Disfavored->Workaround

Caption: Decision tree for 5-membered ring closure based on Baldwin's Rules. Note the specific workarounds for the disfavored 5-endo-trig path.

Module 2: Stereocontrol in 1,3-Dipolar Cycloaddition

Q2: I am synthesizing highly substituted pyrrolidines via [3+2] cycloaddition. I’m getting a mix of endo/exo isomers and poor enantioselectivity.

Diagnosis: The reaction between an azomethine ylide and a dipolarophile is sensitive to the metal catalyst's coordination geometry and the ligand's steric bulk. Thermal (uncatalyzed) reactions generally favor the endo product due to secondary orbital interactions but lack enantiocontrol.

The Fix: Switch to a Metallocatalytic System using Ag(I) or Cu(I) with chiral ligands (e.g., Fesulphos, Phosphoramidites).

Self-Validating Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Reference: This protocol adapts established methods for high stereocontrol [1, 4].

  • Catalyst Formation:

    • Mix AgOAc (3 mol%) and Chiral Ligand (e.g., (R)-Fesulphos) (3.3 mol%) in DCM. Stir for 1 hr.

    • Validation: Solution should clarify or change color, indicating complexation.

  • Substrate Addition:

    • Add the imino ester (dipole precursor) and the dipolarophile (e.g., maleimide, acrylate).

    • Add base: Et3N (10 mol%) to generate the ylide in situ.

  • Reaction Monitoring:

    • Run at -20°C to 0°C. Lower temperatures generally improve ee but reduce rate.

    • Checkpoint: If conversion is <50% after 4h, increase temperature to RT. If ee drops, switch to a Cu(I)/TF-Bipham catalyst system which often provides complementary selectivity.

Data Summary: Catalyst Effects on Selectivity

Catalyst SystemMajor IsomerTypical ee%Best For
Thermal (No Cat) Endo (racemic)0%Simple substrates
Ag(I) / Fesulphos Endo90-98%Maleimides, Nitroalkenes
Cu(I) / FOXAP Exo85-95%Acrylates, Enones
Organocatalyst Endo>90%Aldehydes (via enamine)

Module 3: C-H Functionalization (Late-Stage Diversification)

Q3: I have a pre-formed pyrrolidine ring. How do I functionalize the C3 (β) position without touching the activated C2 (α) position?

Diagnosis: The C2 position (α to nitrogen) is electronically activated and usually the first to react (e.g., lithiation). Accessing the remote C3 position requires Directing Groups (DG) or Transition Metal Catalysis that recognizes specific geometric constraints.

The Fix: Use an Ir-catalyzed C-H borylation or Pd-catalyzed C-H activation directed by a transient or removable group on the Nitrogen.

Protocol: C3-Selective Arylation (Pd-Catalyzed) Reference: Based on directing group strategies by Daugulis and Yu [8, 12].

  • Directing Group Installation:

    • Convert free pyrrolidine to the N-picolinamide (PA) or N-quinolin-8-yl amide. These are bidentate ligands that direct the metal to the C3 position.

  • C-H Activation:

    • Reagents: Pd(OAc)2 (5-10 mol%), AgOAc (oxidant), Aryl Iodide.

    • Solvent: t-Amyl alcohol or Toluene (110°C).

    • Mechanism:[1][3][4][5] The N-DG coordinates Pd, forming a strained 5-membered palladacycle that places the Pd specifically at the C3 hydrogen.

  • Deprotection:

    • Remove the DG using base hydrolysis (NaOH/EtOH) or reduction (LiAlH4) to recover the functionalized pyrrolidine.

Visualization: Directing Group Mechanism

CHActivation Step1 N-Protected Pyrrolidine (Directing Group Attached) Step2 Coordination (Pd binds to DG) Step1->Step2 Pd(OAc)2 Step3 C-H Insertion (C3-Pd Palladacycle) Step2->Step3 C-H Activation Step4 Functionalization (Reductive Elimination) Step3->Step4 Ar-I / Ag+

Caption: The directing group (DG) anchors the Palladium catalyst, forcing it to activate the remote C3 position via a geometrically constrained metallacycle.

Module 4: Purification & Handling FAQs

Q: My pyrrolidine product is streaking on silica gel columns. I'm losing yield.

  • A: Pyrrolidines are basic amines that interact strongly with acidic silanols on silica.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in your eluent. Alternatively, use DCM/MeOH/NH4OH (90:9:1) as the eluent system to suppress ionization. For highly polar compounds, switch to Alumina (Neutral) stationary phase.

Q: I cannot remove the Ruthenium/Iridium catalyst residues after C-H activation.

  • A: Heavy metals coordinate tightly to the pyrrolidine nitrogen.

  • Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or TMT ) stirred in the crude solution for 4 hours. Filtration usually reduces metal content to <50 ppm.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Molecules, 2023.

  • Baldwin's Rules for Ring Closure. Chemistry LibreTexts, 2024.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications, 2023.

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 2015.

  • Stereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. RSC Advances, 2014.

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2024.

  • Transition state models for Baldwin's rules of ring closure. Henry Rzepa's Blog, 2012.

  • Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science, 2018.

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 2023.

  • Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters. Organic Letters, 2003.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules, 2021.

  • C−H functionalization reactions for the syntheses of pyrrolidines. ResearchGate, 2021.

Sources

Technical Support Center: Stability & Handling of 3-Pyrrolidinyl 2-methylpropanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Pyrrolidinyl 2-methylpropanoate HCl (CAS: 1219841-63-0). As a β-amino ester derivative, this compound presents unique stability challenges in solution. Its structural architecture—a secondary amine embedded in a pyrrolidine ring situated in close proximity (a 1,3-relationship) to an ester linkage—makes it highly susceptible to pH-driven degradation[1].

This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the underlying causality, and implement self-validating handling protocols.

Frequently Asked Questions & Troubleshooting

Q1: My compound loses biological activity within hours when dissolved in PBS (pH 7.4). Is the powder degraded? A: The lyophilized powder is likely intact if stored properly away from moisture[2], but the compound is rapidly degrading in your assay buffer. 3-Pyrrolidinyl 2-methylpropanoate is formulated as a hydrochloride (HCl) salt to keep the pyrrolidine nitrogen protonated. At physiological pH (7.4), the buffer neutralizes the HCl salt, converting the molecule into its free base form[3]. Once deprotonated, the molecule undergoes two rapid degradation pathways:

  • Base-Catalyzed Hydrolysis: Cleavage of the ester bond yielding 3-pyrrolidinol and isobutyric acid[1].

  • O→N Acyl Migration (Dominant): The free secondary amine nucleophilically attacks the ester carbonyl via a kinetically favored 5-membered cyclic transition state. This permanently transfers the isobutyrate group from the oxygen to the nitrogen, forming an inactive amide[4].

Q2: During LC-MS quality control, I see a massive peak with the exact same mass (m/z) as my parent compound, but it elutes much later. Is my mass spectrometer malfunctioning? A: No, your instrument is functioning perfectly. You are observing the direct result of the O→N acyl migration . Because this is an intramolecular rearrangement, the resulting byproduct (N-isobutyryl-3-pyrrolidinol) is a structural isomer of your parent compound and shares the exact same molecular weight[4]. Causality: The shift from an ester to an amide removes the basicity of the pyrrolidine nitrogen. This drastically decreases the molecule's polarity, causing it to interact more strongly with the reverse-phase column (eluting later in the organic gradient). It also reduces ionization efficiency in positive-ion mode compared to the highly basic parent amine.

Q3: How can I prepare stock solutions that remain stable for multi-day experiments? A: You must suppress the deprotonation of the pyrrolidine ring. Avoid dissolving the compound directly into neutral or basic buffers. Instead, reconstitute the compound in mildly acidic conditions (pH 4.0–5.0) where the amine remains fully protonated, effectively shutting down both the intramolecular acyl shift and intermolecular hydrolysis[1],[3].

Quantitative Data: Degradation Kinetics

The following table summarizes the expected stability of 3-Pyrrolidinyl 2-methylpropanoate in various aqueous environments, demonstrating the critical dependency on pH and temperature.

pH LevelTemperatureBuffer SystemEstimated Half-Life (t₁/₂)*Dominant Degradation Pathway
4.0 4°C10 mM Acetate> 4 weeksNone (Highly Stable)
5.1 37°C10 mM Acetate~ 120 hoursSlow Hydrolysis
7.4 25°C1X PBS~ 4-6 hoursO→N Shift & Hydrolysis
7.4 37°C1X PBS / HEPES< 1 hourO→N Shift (Rapid)
9.0 25°C50 mM Borate< 15 minutesRapid Hydrolysis & Shift

*Estimates based on structural homologies to standard β-amino ester degradation kinetics[1],[3].

Experimental Protocol: Preparation and Self-Validating QC

To ensure scientific integrity and reproducible assay results, follow this self-validating workflow for handling 3-Pyrrolidinyl 2-methylpropanoate HCl.

Step 1: Acidic Reconstitution

  • Equilibrate the lyophilized vial to room temperature in a desiccator to prevent ambient moisture condensation[2].

  • Reconstitute the powder to a 10 mM stock using 10 mM Sodium Acetate Buffer (pH 4.5) or anhydrous DMSO. Do not use unbuffered water, as dissolved CO₂ and lack of buffering capacity can lead to localized pH fluctuations.

  • Aliquot the stock into single-use vials and store immediately at -20°C.

Step 2: Self-Validating LC-MS Check (Crucial) Before utilizing a stored aliquot in a biological assay, validate its structural integrity to ensure no degradation occurred during freeze-thaw cycles:

  • Dilute 1 µL of the stock into 99 µL of an acidic mobile phase (e.g., 0.1% Formic Acid in 50:50 Water:Acetonitrile).

  • Run a rapid 5-minute reverse-phase LC-MS gradient.

  • Validation Logic:

    • Pass: A single peak at the expected [M+H]⁺ mass with an early retention time (indicative of the highly polar protonated amine).

    • Fail (Hydrolysis): Appearance of a peak corresponding to the mass of the cleaved 3-pyrrolidinol ring.

    • Fail (O→N Shift): Appearance of a peak with the exact same [M+H]⁺ mass as the parent, but eluting significantly later in the organic phase. If this isomer peak is present, discard the aliquot.

Step 3: Assay Introduction Dilute the acidic stock solution into your final physiological assay buffer (pH 7.4) immediately (within 5 minutes) prior to adding it to your cells or enzymatic system. Do not pre-mix the compound in PBS and let the solution sit on the benchtop.

Mechanistic Visualization: Degradation Pathways

The diagram below illustrates the divergent chemical pathways triggered by inappropriate pH environments.

G A Protonated Ester (Stable) 3-Pyrrolidinyl 2-methylpropanoate HCl pH < 5.0 B Free Base Ester (Reactive) Deprotonated Pyrrolidine Nitrogen pH > 6.0 A->B Deprotonation (Buffer > pKa) B->A Acidification (Rescue) C Hydrolysis Pathway Cleavage of Ester Bond B->C Intermolecular H2O Attack (Base Catalyzed) D O→N Acyl Migration Intramolecular Amide Formation B->D Intramolecular Nucleophilic Attack (5-Membered Cyclic TS) E Products: 3-Pyrrolidinol + Isobutyric Acid (Mass Change) C->E F Product: N-isobutyryl-3-pyrrolidinol (Isomer, Exact Same Mass) D->F

pH-dependent degradation pathways of 3-Pyrrolidinyl 2-methylpropanoate via hydrolysis and O→N shift.

References

  • [2] Matrix Scientific: (May 02 2017) 3-Pyrrolidinyl 2-methylpropanoate hydrochloride. 1int.co.uk. URL:

  • [1] Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. nih.gov. URL:

  • [3] Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. researchgate.net. URL:

  • [4] From Polyesters to Polyamides Via O-N Acyl Migration: An Original Multi-Transfer Reaction. researchgate.net. URL:

Sources

Enhancing the solubility of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center resource, designed to address the specific physicochemical challenges associated with 3-Pyrrolidinyl 2-methylpropanoate hydrochloride .

Topic: Solubility Optimization & Stability Maintenance for In Vitro Assays

Executive Summary: The Molecule & The Challenge

Compound Identity: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride Chemical Nature: Hydrochloride salt of a secondary amine ester. Key Properties:

  • Molecular Weight: ~193.67 g/mol (Salt form)

  • pKa (Calculated): ~9.5–10.0 (Pyrrolidine nitrogen).

  • LogP: Low (Hydrophilic in salt form).

  • Critical Vulnerability: Ester Hydrolysis. The ester linkage is susceptible to hydrolytic cleavage, particularly in aqueous buffers at non-neutral pH or in the presence of serum esterases.

The "Solubility" Misconception: Users often report "solubility issues" with this compound (e.g., precipitation, inconsistent potency). However, in 90% of cases, the root cause is not true insolubility, but rather hydrolytic degradation or improper pH buffering leading to the formation of the free base, which may "oil out" at high concentrations.

This guide provides a self-validating protocol to distinguish between solubility limits and stability failures.

Step-by-Step Optimization Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution that prevents hydrolysis while maximizing concentration.

The Problem: Dissolving HCl salts directly in 100% DMSO can be kinetically slow due to high crystal lattice energy. Dissolving in water accelerates hydrolysis.

The Solution: The "Acidic-DMSO" Hybrid Approach.

  • Weighing: Weigh the hydrochloride salt rapidly. The compound is hygroscopic; minimize exposure to air.

  • Primary Solvent: Dissolve the solid in anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Conc: 10 mM – 50 mM.

    • Technique: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate at 35–40 kHz for 5 minutes (keep temperature < 30°C).

  • Secondary Solvent (Only if needed): If the salt resists solvation in pure DMSO, add 0.1% v/v 1M HCl to the DMSO. This maintains the protonation state and assists in breaking the lattice without introducing significant water activity that promotes hydrolysis.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute stock into assay media without precipitation.

The Mechanism: Upon dilution into neutral buffer (pH 7.4), the local pH around the droplet of stock solution can shift. Although the pyrrolidine is basic (pKa ~10) and should remain protonated, high local concentrations can drive transient "oiling out" of the free base if the buffer capacity is weak.

Procedure:

  • Buffer Selection: Use a buffer with strong capacity at pH 7.4 (e.g., 50 mM HEPES or PBS). Avoid unbuffered water.

  • Dilution Sequence:

    • Place the culture media/buffer in the tube first.

    • Add the DMSO stock dropwise while vortexing the buffer.

    • Never add buffer to the DMSO stock (this causes a high-concentration spike and precipitation).

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity and solubility artifacts.

Troubleshooting & FAQs

Q1: "I diluted the stock into PBS, and the solution turned cloudy. Is it insoluble?"

Diagnosis: This is likely "Oiling Out" of the free base or a Salting-Out effect. Root Cause:

  • pH Shift: If your PBS is weak (10 mM), the acidic HCl salt might locally drop the pH, or conversely, the pH 7.4 might be forcing a fraction of the compound into the neutral free-base form which is less soluble.

  • Ionic Strength: High salt concentrations in PBS can reduce the solubility of organic salts (Salting-out).

Corrective Action:

  • Check pH: Measure the pH of the final solution. It should be 7.4.

  • Lower Concentration: If you are at >1 mM, you are likely hitting the solubility limit of the lipophilic ester moiety. Dilute to 100 µM.

  • Switch Buffer: Try HEPES (25-50 mM) instead of PBS. HEPES is organic-based and often solubilizes organic ions better than inorganic phosphate buffers.

Q2: "My assay results are inconsistent over time (0h vs 24h). Is the compound precipitating?"

Diagnosis: This is likely Chemical Instability (Hydrolysis) , not precipitation. Root Cause: The ester bond (2-methylpropanoate) is labile. In aqueous media at 37°C, it hydrolyzes into 3-pyrrolidinol and isobutyric acid . Neither of these has the biological activity of the parent ester.

Corrective Action:

  • Fresh Prep: Prepare working solutions immediately before use.

  • Temperature Control: Keep assay plates on ice until the start of the experiment.

  • Quantify Degradation: Run a "Mock Stability Assay" (see Protocol C below) to determine the half-life (

    
    ) of the compound in your specific media.
    
Q3: "Can I use Ethanol instead of DMSO?"

Answer: Generally, No . Reasoning: Hydrochloride salts typically have poor solubility in pure ethanol compared to DMSO or Water. Furthermore, ethanol is a nucleophile and can theoretically cause transesterification (swapping the isobutyryl group) during long-term storage, altering the chemical identity of your drug. Stick to Anhydrous DMSO.

Visual Workflows (Graphviz)

Diagram 1: Solubility & Stability Decision Tree

Caption: Logical workflow for determining the optimal solvent system based on assay conditions.

SolubilityDecisionTree Start Start: 3-Pyrrolidinyl Ester HCl StockPrep Stock Preparation Start->StockPrep SolventChoice Choose Solvent StockPrep->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Water Water/PBS SolventChoice->Water Avoid (Hydrolysis Risk) Dilution Dilution into Assay Media DMSO->Dilution StabilityCheck Is Assay > 4 Hours? Dilution->StabilityCheck RiskHydrolysis HIGH RISK: Hydrolysis (Compound degrades) StabilityCheck->RiskHydrolysis Yes SafeZone Safe Zone (Keep on Ice) StabilityCheck->SafeZone No Action1 Use Fresh Prep Only Monitor pH RiskHydrolysis->Action1

Diagram 2: The "Anti-Precipitation" Dilution Protocol

Caption: Step-by-step mixing order to prevent local saturation and precipitation ("crashing out").

DilutionProtocol Step1 1. Prepare Media (HEPES/PBS) Step2 2. Vortex Media (Create Vortex) Step1->Step2 Step3 3. Add Stock Dropwise (Into Vortex) Step2->Step3 Step4 4. Inspect Solution (Check Turbidity) Step3->Step4 Precip Precipitation? Step4->Precip Success Ready for Assay Precip->Success No Fail Sonicate / Warm (Or Reduce Conc.) Precip->Fail Yes

Quantitative Data Summary

ParameterValue/LimitNotes
Max Solubility (DMSO) ~50 mg/mLMay require sonication.
Max Solubility (Water) >100 mg/mLNot Recommended for storage due to hydrolysis.
Max Solubility (PBS pH 7.4) ~10 mg/mLLimited by "salting out" and free base formation.
Stability (

) pH 7.4
~4–6 HoursEstimated. Depends on temperature (37°C vs 4°C).
Stability (

) pH 2.0
> 24 HoursAcidic pH stabilizes the ester bond.

References

  • PubChem. (2023). Compound Summary: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.[1] National Library of Medicine. [Link]

  • Waters Corporation. (2020). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Application Notes. [Link]

  • Weindlmayr-Goettel, M., et al. (2002).[2] Does Ester Hydrolysis Change the in Vitro Degradation Rate of Cisatracurium? British Journal of Anaesthesia.[2] [Link]

  • ResearchGate. (2016). Solubility of amino ester hydrochloride salts in DMSO vs water. Scientific Discussions. [Link]

Sources

Minimizing byproduct formation during the synthesis of pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation & Troubleshooting Synthetic Pathways

Introduction

Welcome to the Pyrrolidine Synthesis Technical Support Center. Pyrrolidine scaffolds are ubiquitous in medicinal chemistry (e.g., proline derivatives, nicotine, racetams), yet their synthesis is often plagued by three specific failure modes: stereochemical drift (racemization) , incomplete cyclization , and regio-isomeric byproducts .

This guide is structured as a Level 2/3 Support Manual, designed to move you from "Issue Observed" to "Root Cause" and "Resolution" using mechanistic causality.

Module 1: Stereochemical Integrity (Racemization)

Status: Critical Context: Proline and 2-substituted pyrrolidines are highly susceptible to racemization at the


-carbon during coupling or activation steps.
The Issue: Loss of Enantiomeric Excess (ee%)

Users often report a drop in ee% (e.g., >99% to <85%) after amide coupling or N-functionalization of chiral pyrrolidines.

Root Cause Analysis

Racemization typically occurs via two mechanisms:[1]

  • Oxazolone Formation: Upon carboxyl activation, the carbonyl oxygen of the N-acyl group attacks the activated ester, forming a 5-membered oxazolone. This intermediate enolizes easily, destroying chirality.

  • Direct Enolization: Base-catalyzed proton abstraction at the

    
    -position, favored by strong electron-withdrawing protecting groups (e.g., Fmoc).
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Coupling Reagent Use: COMU, HCTU, or DIC/OxymaPure.Avoid: HATU (if base sensitive), standard carbodiimides without additives.OxymaPure (ethyl cyano(hydroxyimino)acetate) suppresses oxazolone formation more effectively than HOBt due to its lower acidity and higher nucleophilicity [1].
Base Selection Use: Collidine or TMP (2,4,6-trimethylpyridine).Avoid: TEA, DIPEA (if excess is used).Collidine is a weaker base (pKa ~7.4) than DIPEA, sufficient to neutralize acid but insufficient to abstract the

-proton of the activated pyrrolidine [2].
Pre-activation Limit: < 2 minutes.Prolonged time between activation and amine addition increases the statistical probability of oxazolone formation.
Visualization: Racemization Mechanics

RacemizationPathways cluster_prevention Prevention Strategy Start Activated N-Protected Pyrrolidine Amine Nucleophilic Attack (Amine) Start->Amine Fast Kinetics Oxazolone Oxazolone Formation Start->Oxazolone Slow coupling High Temp Product Chiral Product (Retention) Amine->Product Enol Enolization (Loss of Chirality) Oxazolone->Enol Base catalyzed Racemate Racemic Mixture (50:50) Enol->Racemate Reprotonation Additives Add Oxyma/HOBt Additives->Oxazolone Blocks

Caption: Kinetic competition between direct amidation (green path) and oxazolone-mediated racemization (red path).

Module 2: Cyclization Dynamics (The Linear Trap)

Status: High Frequency Context: Forming the pyrrolidine ring via intramolecular displacement (e.g., Mitsunobu or alkylation) often stalls, leaving linear byproducts.

The Issue: Incomplete Cyclization (Linear Impurities)

Users observe linear amino-alcohol or amino-halide intermediates that fail to close into the ring, or dimerize (intermolecular reaction).

Diagnostic Workflow

Step 1: Verify Baldwin's Rules Ensure your substrate is designed for 5-exo-tet (favored) or 5-exo-trig (favored) closure.

  • Warning:5-endo-trig is disfavored.[2][3] If your synthesis relies on this (e.g., attacking a double bond within the forming ring), it will likely fail unless specific electronic biases (e.g., sulfur atoms) are present [3].

Step 2: The Concentration Factor (Ruggli-Ziegler Principle)

  • Problem: Intermolecular polymerization competes with intramolecular cyclization.

  • Solution: Operate at high dilution (0.01 M - 0.001 M) . This kinetically favors the unimolecular reaction (cyclization) over bimolecular collisions (polymerization).

Step 3: Mitsunobu Cyclization Troubleshooting For cyclizing amino-alcohols:

  • pKa Check: The nitrogen nucleophile must be acidic (pKa < 13) to protonate the betaine intermediate.[4] If using a plain amine, it will not work. You must protect the amine with a sulfonamide (Ns, Ts) or carbamate (Boc, Cbz) to lower the pKa [4].

  • Reagent Order: Premix

    
     and DIAD/DEAD at 0°C to form the betaine before adding the substrate. This prevents side reactions with the alcohol.
    
Visualization: Mitsunobu Troubleshooting Logic

MitsunobuLogic Start Mitsunobu Cyclization Failed CheckPKA Check Nucleophile pKa Start->CheckPKA IsAcidic pKa < 13 (Sulfonamide/Amide)? CheckPKA->IsAcidic Protect Action: Protect Amine (Ts-Cl or Ns-Cl) IsAcidic->Protect No CheckReagents Check Reagent Quality (PPh3 Oxide?) IsAcidic->CheckReagents Yes Order Order of Addition CheckReagents->Order Premix Action: Premix PPh3/DIAD at 0°C Order->Premix Added all at once Solvent Action: Dry THF/DCM (Water kills Betaine) Order->Solvent Premixed already

Caption: Decision tree for diagnosing failed Mitsunobu cyclizations in pyrrolidine synthesis.

Module 3: Advanced Scaffold Construction (Cycloadditions)

Status: Complex Context: 1,3-Dipolar cycloaddition (Azomethine Ylides) is powerful but prone to regio- and stereoisomeric mixtures.

The Issue: Exo/Endo Selectivity & Regio-scrambling

Users obtain inseparable mixtures of diastereomers.

Technical Guidance

1. Controlling Regioselectivity (FMO Theory) The orientation of the dipole (azomethine ylide) relative to the dipolarophile (alkene) is governed by electronic demand.

  • Standard: Electron-deficient dipolarophiles (e.g., acrylates, nitrostyrenes) react with electron-rich ylides.

  • Byproduct Prevention: Steric clashes between the N-substituent of the ylide and the alkene substituent dictate the endo/exo ratio. Large N-groups (e.g., N-trityl) generally favor the exo product to minimize steric repulsion in the transition state [5].

2. Metal Catalysis for Stereocontrol Do not rely on thermal cycloaddition alone.

  • Ag(I) / Cu(I) Catalysts: Coordinate the ylide, locking its geometry.

  • Ligand Choice: Phosphoramidite ligands can enforce high enantioselectivity.

  • Inversion Warning: Be aware that specific substituents (e.g., 5-chloroisatin derivatives) can invert regioselectivity due to altered dipole electronics [6].

Module 4: Impurity Management (Over-alkylation)

Status: Common Context: Synthesizing N-alkyl pyrrolidines via nucleophilic substitution often leads to quaternary ammonium salts (over-alkylation).

The Issue: The "Runaway Train"

The secondary amine product is more nucleophilic than the primary amine starting material, leading to double alkylation.

Solution Protocol
  • Switch Mechanism: Abandon direct alkylation (R-X + Amine).

  • Adopt Reductive Amination:

    • React Pyrrolidine + Aldehyde

      
       Imine.
      
    • Reduce Imine with

      
      .[5]
      
    • Why: The imine is not nucleophilic, preventing over-reaction.[5]

      
       is mild and will not reduce the aldehyde/ketone, ensuring selectivity [7].
      
  • Alternative: Gabriel Synthesis: If synthesizing the primary amine on the ring, use potassium phthalimide to introduce the nitrogen. It cannot over-alkylate.

FAQ: Rapid Resolution

Q: My pyrrolidine product is water-soluble and I can't extract it. How do I isolate it? A: Pyrrolidines are polar bases. Do not use standard aqueous workups.

  • Acidify to form the HCl salt (water soluble).

  • Wash with ether (removes non-basic organics).

  • Basify the aqueous layer to pH > 12 with NaOH pellets (saturate with NaCl).

  • Extract with DCM or Chloroform (3x).

  • Distill solvent carefully; low MW pyrrolidines are volatile.

Q: I see a "pyrrole" byproduct in my NMR. Where did it come from? A: This is an oxidation byproduct. If you used Pd/C for deprotection or a metal catalyst, trace oxygen can oxidize the pyrrolidine (saturated) to a pyrrole (aromatic). Ensure rigorous degassing and inert atmosphere (


/Ar).

Q: Can I use Boc-protection during a Mitsunobu reaction? A: Yes, but only on the nitrogen acting as the nucleophile. The acidity of the N-H in N-Boc is borderline. N-Ns (Nosyl) or N-Ts (Tosyl) are superior due to lower pKa, driving the reaction to completion.

References

  • BenchChem. (2025).[5][6][7][8] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Retrieved from 6[9]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 1[9][10]

  • Grokipedia. (n.d.). Baldwin's rules. Retrieved from 3

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from 11[10]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from 12[9]

  • Elsevier Pure. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from 13[9]

  • BenchChem. (2025).[6][7][8] Preventing over-alkylation of amines in synthesis. Retrieved from 5[10]

Sources

Optimization of reaction conditions for stereoselective pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Open Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Pyrrolidine Synthesis Support Portal

You have reached the Tier 3 Technical Support hub for asymmetric heterocycle synthesis. This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides .

Pyrrolidines are the "privileged scaffolds" of medicinal chemistry (e.g., antivirals, organocatalysts). However, constructing them with high stereocontrol (up to 4 contiguous stereocenters) is notoriously sensitive to environmental variables.

Module 1: The Diagnostic Engine (Troubleshooting)

Issue Category A: "My Enantiomeric Ratio (er) is Degrading on Scale-Up"

User Report: “I obtained 98:2 er on a 0.1 mmol scale using Ag(I)/Fesulphos. On 5.0 mmol scale, the er dropped to 82:18.”

Root Cause Analysis:

  • Exotherm-Induced Erosion: The [3+2] cycloaddition is exothermic. On a larger scale, heat dissipation is slower, creating "hot spots" where the background racemic reaction (uncatalyzed) competes with the catalyzed pathway.

  • Catalyst Aggregation: Silver(I) salts are light-sensitive and prone to reduction. At higher concentrations, Ag(I) can form inactive aggregates or reduce to Ag(0) colloids, which are non-selective.

Corrective Protocol:

  • Step 1 (Thermal Management): Do not just use a cooling bath. Pre-cool the solvent and the dipolarophile solution separately before addition. Use a syringe pump to add the dipolarophile over 2 hours to maintain strict isothermality.

  • Step 2 (The "Dark" Mode): Wrap the reaction vessel in aluminum foil. Light accelerates the photoreduction of Ag(I) to Ag(0).

  • Step 3 (Ligand Check): Switch to a more robust chiral ligand if Fesulphos is failing. For Ag(I) systems, Taniaphos or Phosphoramidite ligands often show better monomeric stability.

Issue Category B: "I Cannot Control Endo/Exo Selectivity"

User Report: “I need the exo-pyrrolidine, but I keep getting a 50:50 mixture or predominantly endo.”

Root Cause Analysis: This is a classic case of Kinetic vs. Thermodynamic Control .

  • Endo-transition state: Usually kinetically favored due to secondary orbital interactions (SOI).

  • Exo-transition state: Often thermodynamically more stable (less steric clash), but requires reversibility in the mechanism to access.

The "Metal Switch" Solution: The choice of metal dictates the geometry of the azomethine ylide intermediate.

ParameterSilver (AgI) SystemCopper (CuI/CuII) System
Ylide Geometry Typically forms linear or distorted geometries favoring endo attack.Forms square-planar chelates favoring exo attack (often).
Reversibility Generally irreversible (Kinetic Product).Often reversible (Thermodynamic Product).
Action Use for Endo targets.Use for Exo targets.

Protocol Adjustment: To force exo-selectivity, switch from AgOAc to Cu(CH₃CN)₄BF₄ with a bulky ligand (e.g., t-Bu-Box or Segphos ). The steric bulk of the ligand blocks the endo approach.

Module 2: Visualizing the Troubleshooting Logic

The following decision tree helps you determine the next optimization step based on your TLC/HPLC data.

Troubleshooting_Tree Start START: Analyze Crude Reaction Yield_Check Is Conversion > 80%? Start->Yield_Check Selectivity_Check Is dr > 10:1? Yield_Check->Selectivity_Check Yes Stalled Issue: Catalyst Poisoning or Product Inhibition Yield_Check->Stalled No Enantio_Check Is er > 90:10? Selectivity_Check->Enantio_Check Yes Mix_Iso Issue: Endo/Exo Mixture Selectivity_Check->Mix_Iso No Racemic Issue: Background Reaction Enantio_Check->Racemic No Success OPTIMIZED CONDITION Enantio_Check->Success Yes Action_Yield Action: Add 4Å MS Check Base Strength (DBU vs Et3N) Stalled->Action_Yield Action_DR Action: Switch Metal (Ag ↔ Cu) Lower Temp (-20°C) Mix_Iso->Action_DR Action_ER Action: Slow Addition Increase Ligand Loading Racemic->Action_ER

Figure 1: Decision matrix for optimizing catalytic asymmetric 1,3-dipolar cycloadditions. Blue = Start, Red = Yield Critical, Yellow = Selectivity Critical, Green = Success.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Target: High-enantioselectivity synthesis of endo-pyrrolidines.

Reagents:

  • Precursor: Iminoester (1.0 equiv)

  • Dipolarophile: Maleimide or Acrylate (1.2 equiv)

  • Catalyst: AgOAc (3-5 mol%)

  • Ligand: (R)-Taniaphos or (S)-Quinap (3.3-5.5 mol%)

  • Base: Et₃N (1.2 equiv) - Crucial for deprotonation of the iminoester.

  • Solvent: THF or Toluene (Anhydrous)

Protocol:

  • Catalyst Formation (The "Golden Hour"): In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in THF. Stir for 30–45 minutes in the dark.

    • Checkpoint: The solution should remain clear. Turbidity indicates Ag(I) reduction or poor solubility.

  • Ylide Generation: Add the Iminoester and Base to the catalyst solution at 0°C. Stir for 15 minutes.

    • Mechanism:[1][2][3][4][5] The base deprotonates the

      
      -proton, forming the metal-bound azomethine ylide dipole.
      
  • Cycloaddition: Add the Dipolarophile (dissolved in minimal THF) dropwise over 30 minutes.

    • Tip: Keep temperature between -20°C and 0°C to maximize dr.

  • Quench & Workup: Filter through a short pad of Celite to remove silver salts. Concentrate.

    • Warning: Do not use acidic silica gel for purification immediately if your product is acid-sensitive; it can cause epimerization at the C2 position. Neutralize silica with 1% Et₃N/Hexane before loading.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60% conversion? A: This is often Product Inhibition . The pyrrolidine product is a secondary amine, which is a better ligand for Silver/Copper than the starting imine.

  • Fix: Add a "scavenger" or protect the product in situ (e.g., add Boc₂O to the reaction if compatible) to prevent it from binding to the catalyst. Alternatively, increase catalyst loading to 10 mol%.

Q2: Can I use water as a solvent? A: Yes, but with caveats. "On-water" reactions can accelerate cycloadditions due to hydrophobic effects, but standard Ag/Cu chiral catalysts are often water-intolerant.

  • Fix: If you must use water (Green Chemistry requirements), switch to Ag(I)-Benzoic Acid systems or use surfactant-type ligands that create micelles. For high ee, anhydrous organic solvents are still the gold standard [1].

Q3: My imine hydrolyzes before reacting. What do I do? A: Imines derived from electron-rich aldehydes are unstable.

  • Fix: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction pot. This scavenges trace water and pushes the equilibrium toward the imine/ylide.

Module 5: Mechanistic Pathway

Understanding the transition state is key to fixing selectivity.

Mechanism Precursor Iminoester (Substrate) Ylide Metallodipole (Azomethine Ylide) Precursor->Ylide + Base + Metal Complex Metal-Ligand Complex Complex->Ylide Coordination TS_Endo Endo-TS (Kinetic) Ylide->TS_Endo Ag(I) Fast TS_Exo Exo-TS (Thermodynamic) Ylide->TS_Exo Cu(I) Reversible Product Chiral Pyrrolidine TS_Endo->Product TS_Exo->Product

Figure 2: Divergent pathways in metallo-catalyzed cycloaddition. Silver typically drives the kinetic Endo path, while Copper can access the thermodynamic Exo path.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2019.

  • Silver-Catalyzed Reaction of Enynals with Alkenes: A Tandem 1,3-Dipolar Cycloaddition. Organic Letters, 2014.

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid, 2025.

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines. Organic Letters, 2023.

  • Recent advances of azomethine ylides for the synthesis of bioactive pyrrolidines. RSC Advances, 2024.

For further assistance, please contact the Synthesis Core Facility or submit a ticket with your specific substrate structures for a full DFT analysis.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Basic Pyrrolidines in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of pyrrolidine-containing compounds. Pyrrolidines are strongly basic, cyclic secondary amines. In reversed-phase high-performance liquid chromatography (RP-HPLC), their high pKa (typically 10–11) and localized positive charge make them highly susceptible to secondary interactions, which frequently manifest as severe, exponential peak tailing.

Below is an in-depth, causality-driven guide to diagnosing and resolving these interactions.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why do pyrrolidines exhibit exponential peak tailing compared to neutral analytes? A1: Peak tailing occurs when multiple retention mechanisms operate simultaneously and one becomes overloaded[1]. In RP-HPLC, the primary mechanism should be hydrophobic partitioning. However, pyrrolidines are fully protonated (cationic) at typical mobile phase pH ranges (pH 3–8). Silica-based stationary phases contain residual unbonded silanol groups (-Si-OH). At mid-pH levels, these silanols ionize into negatively charged silanolates (-Si-O⁻)[2]. The electrostatic ion-exchange interaction between the positively charged pyrrolidine and the negatively charged silanols is highly energetic and exhibits slow desorption kinetics. This secondary retention mechanism drags out the elution of the analyte, resulting in a characteristic "shark fin" or exponential tailing profile[3].

Q2: How does the choice of silica stationary phase impact this interaction? A2: The purity and chemical treatment of the silica backbone dictate the severity of tailing. Older "Type-A" silica contains trace metal impurities (such as iron and aluminum) that withdraw electron density from adjacent silanols, increasing their acidity and lowering their pKa to ~4-5[1]. This guarantees a high population of ionized silanols at neutral pH. Modern "Type-B" silica is highly purified, shifting the silanol pKa above 7, which drastically reduces ion-exchange at mid-pH[4]. Furthermore, fully end-capped or polar-embedded columns provide steric shielding against these residual active sites, offering an additional layer of protection for basic analytes[2].

Q3: Should I adjust the mobile phase pH to be acidic or basic to fix the tailing? A3: Both strategies are valid, but they target different sides of the interaction equation:

  • Low pH Strategy (pH 2.0 - 3.0): By lowering the pH well below the pKa of the silanols, you fully protonate them into their neutral state (-Si-OH), effectively shutting down the ion-exchange pathway[5][6].

  • High pH Strategy (pH 11.0+): By raising the pH above the pKa of the pyrrolidine, the amine is deprotonated into its neutral free-base form. This eliminates the positive charge, allowing the molecule to retain purely via hydrophobic interactions. Caution: Traditional silica dissolves above pH 8.0; this strategy strictly requires polymeric or ethylene-bridged hybrid (BEH) silica columns designed for high pH[4].

Q4: Can mobile phase additives help if I cannot change my pH or column? A4: Yes. Silanol masking agents, or competing bases like Triethylamine (TEA), can be added to the mobile phase (typically at 5–10 mM). TEA is a small, highly basic amine that preferentially binds to the active silanol sites. By saturating these sites, TEA physically blocks the pyrrolidine analyte from interacting with the silica backbone[5].

Part 2: Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (Pyrrolidine Analyte) CheckScope Are all peaks tailing or just the basic pyrrolidine? Start->CheckScope AllPeaks All Peaks Tail (System/Hardware) CheckScope->AllPeaks All Peaks BasicOnly Only Basic Peak Tails (Secondary Interactions) CheckScope->BasicOnly Basic Only HardwareFix Check extra-column volume, frit blockage, or column void AllPeaks->HardwareFix CheckSilica Is it an older Type-A or poorly endcapped column? BasicOnly->CheckSilica UpgradeCol Upgrade to High-Purity Type-B Silica or Polar-Embedded CheckSilica->UpgradeCol Yes CheckPH Optimize Mobile Phase pH CheckSilica->CheckPH No LowPH Low pH Strategy (pH < 3.0) Protonate Silanols (Si-OH) CheckPH->LowPH Acidic Mobile Phase HighPH High pH Strategy (pH > 11.0) Deprotonate Amine (B) *Requires Hybrid Column CheckPH->HighPH Basic Mobile Phase

Diagnostic workflow for isolating and resolving peak tailing of basic amines.

Part 3: Quantitative Data & Method Optimization

The table below summarizes the expected outcomes of various chromatographic strategies when analyzing basic pyrrolidines.

Strategy / Column TypeMobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (

)
Column Lifetime Impact
Type-A Silica (Uncapped) 6.0 - 7.0Protonated (+)Ionized (-)> 2.5 (Severe)Normal
Type-B Silica (Endcapped) 6.0 - 7.0Protonated (+)Neutral/Mixed1.5 - 2.0 (Moderate)Normal
Type-B Silica + 10mM TEA 6.0 - 7.0Protonated (+)Masked by TEA1.1 - 1.3 (Good)Reduced[5]
Type-B Silica (Low pH) 2.0 - 3.0Protonated (+)Protonated (0)1.0 - 1.2 (Excellent)Normal
Hybrid Silica (High pH) 11.0 - 11.5Neutral (0)Ionized (-)1.0 - 1.1 (Excellent)Requires Hybrid Phase

Part 4: Self-Validating Experimental Protocols

Protocol 1: Low-pH Silanol Suppression Workflow

This protocol utilizes thermodynamic pH control to eliminate secondary interactions by protonating the stationary phase.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase using 20 mM Potassium Phosphate (for UV detection) or Ammonium Formate (for LC-MS compatibility).

  • pH Adjustment: Titrate the aqueous buffer to exactly pH 2.5 using concentrated phosphoric acid (or formic acid). Verify with a calibrated pH meter. Causality: A pH of 2.5 ensures complete protonation of residual silanols, neutralizing their charge and preventing ion-exchange[5].

  • System Equilibration: Flush the HPLC system and a high-purity Type-B C18 column with the low-pH mobile phase for at least 15–20 column volumes to ensure complete surface equilibration.

  • Validation Injection: Inject a low-concentration standard of the pyrrolidine compound (e.g., 0.05 µg on-column) to prevent mass overload[3].

  • System Validation: Calculate the USP Tailing Factor (

    
    ) at 5% peak height. If 
    
    
    
    , the suppression is successful and the method is validated. If tailing persists, the issue is likely extra-column volume or a physical column void.
Protocol 2: Competing Base (TEA) Addition Workflow

Use this protocol when pH adjustment is restricted by analyte stability or detector limitations.

  • Additive Integration: Add 10 mM Triethylamine (TEA) to both the aqueous and organic mobile phase reservoirs.

  • pH Control: The addition of TEA will naturally raise the pH of the mobile phase. Buffer the solution back to your target pH (e.g., pH 6.0) using acetic acid or phosphoric acid.

  • Stationary Phase Saturation: Pump the TEA-modified mobile phase through the column at 1.0 mL/min for a minimum of 30 minutes. Causality: TEA must reach equilibrium and saturate all active ion-exchange sites on the silica before the analyte is introduced.

  • Analysis & Wash: Perform the injection and validate the peak shape (

    
    ). Post-analysis, flush the column extensively with unbuffered mobile phase. Causality: Prolonged exposure to silanol suppressors can accelerate end-capping hydrolysis over time, so thorough washing extends column life[5].
    

References

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc.,[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes , Phenomenex,[Link]

  • How to Reduce Peak Tailing in HPLC? , Phenomenex,[Link]

  • Peak Tailing in HPLC , Element Lab Solutions,[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing , Chromatography Online,[Link]

  • A Guide to HPLC and LC-MS Buffer Selection , ACE HPLC,[Link]

Sources

Strategies for scaling up the synthesis of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 3-Pyrrolidinyl 2-methylpropanoate Hydrochloride

Executive Summary

This guide addresses the scale-up synthesis of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (also known as pyrrolidin-3-yl isobutyrate HCl). The synthesis hinges on the acylation of a protected pyrrolidinol followed by a controlled deprotection. The primary challenges in scaling this specific scaffold are exotherm management during esterification and hygroscopicity control during the isolation of the hydrochloride salt.

This document provides self-validating protocols, troubleshooting frameworks, and safety strategies designed to transition from gram-scale to kilo-lab production.

Part 1: Strategic Reaction Pathway

The synthesis is best approached via a two-step sequence using tert-butyl carbamate (Boc) protection. Direct esterification of the free amine (3-pyrrolidinol) is not recommended due to chemoselectivity issues (N-acylation vs. O-acylation).

Pathway Logic:

  • O-Acylation: Selective esterification of N-Boc-3-pyrrolidinol using isobutyryl chloride.

  • Deprotection: Acidolytic cleavage of the Boc group using anhydrous HCl to yield the target salt directly.

SynthesisPathway SM N-Boc-3-pyrrolidinol (Starting Material) Inter Intermediate: N-Boc-3-pyrrolidinyl 2-methylpropanoate SM->Inter Step 1: O-Acylation (Exothermic) Reagent1 Isobutyryl Chloride Et3N / DCM / 0°C Product Target Product: 3-Pyrrolidinyl 2-methylpropanoate Hydrochloride Inter->Product Step 2: Deprotection (- Isobutylene, - CO2) Reagent2 4M HCl in Dioxane or HCl/IPA

Caption: Two-step synthetic route utilizing Boc-protection strategy to ensure regioselectivity.

Part 2: Detailed Experimental Protocols

Step 1: Esterification (Scale-Up Protocol)

Objective: Synthesize tert-butyl 3-(isobutyryloxy)pyrrolidine-1-carboxylate.

  • Reagents:

    • N-Boc-3-pyrrolidinol (1.0 equiv)

    • Isobutyryl chloride (1.2 equiv) [Alternative: Isobutyric anhydride + DMAP]

    • Triethylamine (Et3N) (1.5 equiv)[1]

    • Dichloromethane (DCM) [Anhydrous, 10 volumes]

Protocol:

  • Setup: Charge N-Boc-3-pyrrolidinol and Et3N into anhydrous DCM under nitrogen atmosphere. Cool the reactor to 0–5°C .

  • Addition: Add isobutyryl chloride dropwise over 60–90 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C . Rapid addition causes exotherms that may degrade the Boc group or cause impurity profiles.

  • Reaction: Allow to warm to 20–25°C and stir for 4 hours. Monitor by TLC (hexane/EtOAc 3:1) or HPLC.[2]

  • Workup: Quench with saturated NaHCO3. Wash the organic layer with water (2x) and brine (1x).

  • Isolation: Dry over Na2SO4 and concentrate in vacuo.

    • Note: The intermediate is typically a viscous oil. If high purity is required for the next step, perform a short silica plug filtration. Distillation is generally not necessary if the crude purity is >95%.

Step 2: Deprotection & Salt Formation

Objective: Cleave Boc group and isolate the hydrochloride salt.

  • Reagents:

    • Boc-Intermediate (from Step 1)[3]

    • 4M HCl in 1,4-Dioxane (or 5-6M HCl in Isopropanol) (3.0–4.0 equiv)

    • Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: Dissolve the Boc-intermediate in EtOAc (5 volumes).

    • Why EtOAc? The HCl salt of the product is often insoluble in EtOAc, allowing it to precipitate directly, simplifying isolation [1].

  • Acidolysis: Add HCl solution dropwise at 20–25°C .

    • Safety: Massive gas evolution (Isobutylene/CO2) will occur. Ensure reactor venting is routed to a scrubber.

  • Aging: Stir for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic!).

  • Washing: Wash the cake with anhydrous Et2O or cold EtOAc to remove residual organic impurities.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent ester hydrolysis.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported in pyrrolidine ester scale-ups.

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solvent/reagents.Isobutyryl chloride hydrolyzes rapidly. Ensure DCM is <0.05% water (Karl Fischer). Use fresh reagents.
Impurity: N-Acylated Product Boc group loss during Step 1.Reaction temperature spiked >25°C during acid chloride addition, causing premature Boc cleavage. Control temp <10°C.
"Gummy" Product (Step 2) Hygroscopicity or residual solvent.The HCl salt is highly hygroscopic.[4] If the product oils out, switch solvent to EtOAc/MTBE mixture to induce crystallization.
Ester Hydrolysis Presence of water during Step 2.HCl/Dioxane must be anhydrous. If water is present, the strong acid will hydrolyze the ester back to the alcohol.
Incomplete Deprotection Insufficient acid equivalents.The amine salt buffers the system. Ensure at least 3.0 equiv of HCl are used.

Part 4: Handling Hygroscopic Salts (Critical)

The final product, 3-Pyrrolidinyl 2-methylpropanoate HCl , is likely hygroscopic .[4] Exposure to ambient air can turn the free-flowing powder into a sticky gum within minutes, altering the weigh-out accuracy and potentially hydrolyzing the ester over time [2].

Storage & Handling Protocol:

  • Isolation: Filter under an inert gas stream (Nitrogen or Argon).

  • Storage: Store in amber glass vials with a Teflon-lined cap. Wrap the cap with Parafilm.

  • Desiccation: Place the vials inside a secondary container (desiccator) containing active silica gel or P2O5.

  • Weighing: Allow the container to reach room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for critical analytical standards [3].

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link] (Standard operating procedures for HCl-mediated Boc removal).

Sources

Interpreting complex NMR and MS data for structural confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Structural Elucidation Support Center. In drug development and complex organic synthesis, the cost of a structural misassignment is catastrophic—ranging from wasted clinical trials to patent invalidation. This guide is not a textbook; it is a troubleshooting system designed to resolve the specific "dead ends" you encounter when MS and NMR data contradict your proposed structure.

We operate on the principle of Self-Validating Systems : A structure is only confirmed when the Mass Spectrometry (molecular formula), 1D NMR (functional groups), 2D NMR (connectivity), and NOESY/ROESY (spatial geometry) data form a closed, non-contradictory loop.

Phase 1: Mass Spectrometry & Formula Confirmation

The Issue: "My observed mass does not match the theoretical molecular weight of my target compound."

Troubleshooting Guide: Adducts and Ionization

In Electrospray Ionization (ESI), the "molecular ion" (


) is rarely observed in isolation. The environment (solvents, glassware, additives) dictates the species formed.

Q: I see a strong peak at M+23 or M+39. Is my compound impure? A: Likely not. These are Sodium (


) and Potassium (

) adducts.
  • Causality: Sodium leaches from borosilicate glassware. Potassium often comes from buffer salts. These adducts are "sticky" and often suppress the protonated

    
     peak.
    
  • Validation Protocol:

    • Add a trace of Lithium Chloride (LiCl) or Ammonium Formate to your sample.

    • If the

      
       peak diminishes and a new 
      
      
      
      (Li) or
      
      
      (NH4) peak appears, the original peak was an adduct, not an impurity.

Q: My high-resolution mass (HRMS) is off by ~1-2 ppm. Is this acceptable? A: In modern drug discovery, no.

  • Check: Lock mass stability. Ensure your internal calibrant (e.g., Leucine Enkephalin) is present and stable.

  • Check: Isobaric interference. A background contaminant with a similar mass might be merging with your peak.

Data Table: Common ESI Adducts & Interferences
Adduct / LossMass Shift (

)
PolarityCommon Cause

+1.0073PositiveStandard protonation (Acidic mobile phase)

+18.0344PositiveAmmonium buffers (Acetate/Formate)

+22.9898PositiveGlassware, biological salts

+38.9637PositiveBiological salts

+42.0338PositiveAcetonitrile solvent clusters

-1.0078NegativeStandard deprotonation (Basic mobile phase)

+45.0000NegativeFormic acid in mobile phase

+34.9689NegativeChlorinated solvents (DCM, Chloroform) residues

Phase 2: NMR Data Integrity & Impurities

The Issue: "I have extra peaks in my


 NMR that don't match my structure."
Troubleshooting Guide: The "Ghost Peak" Analysis

Before assuming side-products, you must rule out solvation effects.

Q: There is a singlet at ~3.33 ppm (in DMSO-


) or ~1.56 ppm (in 

).
A: This is water.
  • Causality: Deuterated solvents are hygroscopic. DMSO absorbs atmospheric water rapidly.

  • Action: If the water peak overlaps with your signals, switch solvents (e.g., to Acetone-

    
     or Methanol-
    
    
    
    ) to shift the exchangeable proton signal.

Q: I see sharp singlets or multiplets that integrate poorly (e.g., 0.1H). A: Consult the Trace Impurity Map .

  • Common culprits: Grease (0.07/1.26 ppm), Acetone (2.17 ppm), DCM (5.30 ppm).

  • Authoritative Reference: Always cross-reference "unknown" peaks against the standard tables provided by Gottlieb et al. or Babij et al.[1] [1, 2].

Q: My peaks are broad or split unexpectedly. A: Check Shimming and Temperature.

  • Shimming: If the solvent peak is asymmetric, your magnetic field homogeneity is poor.

  • Dynamics: If peaks are broad but the solvent is sharp, your molecule may be undergoing conformational exchange (rotamers).

    • Test: Run the NMR at an elevated temperature (e.g., 313 K or 323 K). If the peaks sharpen and coalesce, it is a dynamic process, not an impurity.

Phase 3: Connectivity & Structural Logic (2D NMR)

The Issue: "The 1D proton spectrum is too crowded to assign."

Workflow: The HSQC Anchor

Do not start by trying to interpret the 1D Proton NMR directly for complex molecules.

  • Start with HSQC (Heteronuclear Single Quantum Coherence). This spreads your proton signals into the Carbon dimension (which has much higher resolution).

  • Assign "Spin Systems" with COSY/TOCSY.

  • Connect Systems with HMBC.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for resolving unknown structures.

StructuralWorkflow Sample Unknown Sample MS HRMS / ESI-MS (Get Formula) Sample->MS NMR_1D 1H NMR (Quality Check) Sample->NMR_1D HSQC HSQC (The 'Anchor') MS->HSQC Formula Constraints NMR_1D->HSQC Peak Dispersion COSY COSY / TOCSY (Spin Systems) HSQC->COSY Identify H-H Neighbors HMBC HMBC (Connect Fragments) COSY->HMBC Link Disconnected Systems NOESY NOESY / ROESY (Stereochemistry) HMBC->NOESY 2D Skeleton Complete Structure Confirmed Structure NOESY->Structure 3D Geometry Validated

Caption: Integrated workflow for structural elucidation. Note that HSQC is the central node for resolving overlap.

Troubleshooting Connectivity

Q: I can't see the correlation between two fragments in COSY. A: COSY only sees 3-bond couplings (


). If there is a heteroatom (O, N, S) or a quaternary carbon blocking the path, COSY fails.
  • Solution: Use HMBC.[1][2] It sees 2-3 bond couplings (

    
    ) through quaternary carbons and heteroatoms.
    

Q: My HMBC is showing too many spots. A: You are seeing


 (direct) correlations that weren't fully suppressed.
  • Check: Compare HMBC spots with HSQC spots. If an HMBC spot has the exact same coordinates as an HSQC spot, it is a "one-bond" artifact. Ignore it.

Phase 4: Stereochemistry & The "Null Point"

The Issue: "I need to determine stereochemistry (cis/trans or R/S), but my NOESY spectrum is blank."

Troubleshooting Guide: NOESY vs. ROESY

The Nuclear Overhauser Effect (NOE) depends on the correlation time (


), which is a function of molecular weight (MW) and viscosity.[3]

Q: Why are my NOE signals invisible? A: You are likely in the Zero-Crossing Region (The Null Point) .

  • Small Molecules (MW < 600): NOE is Positive (Opposite phase to diagonal).

  • Large Molecules (MW > 1200): NOE is Negative (Same phase as diagonal).

  • Mid-Size Molecules (MW 700–1200): NOE intensity approaches Zero .[3]

  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect).[4] ROE signals are always positive, regardless of molecular weight [3].[3]

Visualization: The Stereochemistry Decision Tree

NOESY_Logic Start Stereochemistry Required CheckMW Check Molecular Weight Start->CheckMW Small MW < 600 Da CheckMW->Small Medium MW 700 - 1200 Da (Null Point) CheckMW->Medium Large MW > 1200 Da CheckMW->Large Exp_NOESY Run NOESY (Positive Signals) Small->Exp_NOESY Exp_ROESY Run ROESY (Always Positive) Medium->Exp_ROESY Critical Step Exp_NOESY_Neg Run NOESY (Negative Signals) Large->Exp_NOESY_Neg

Caption: Protocol for selecting the correct spatial experiment based on molecular weight to avoid false negatives.

References & Authoritative Sources

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).

  • Waters Corporation. (n.d.). Common Adduct Ions in Electrospray Mass Spectrometry.

Sources

Validation & Comparative

A Comparative Guide to Efficacy Assessment: Characterizing 3-Pyrrolidinyl 2-methylpropanoate hydrochloride Against Established Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the neuropharmacological characterization of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride, a novel compound featuring the pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids to synthetic drugs targeting the central nervous system (CNS).[1][2] Derivatives such as the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV) are potent psychostimulants, primarily acting as dopamine and norepinephrine reuptake inhibitors.[3][4] Given the structural novelty of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride, its neuroactive profile is currently uncharacterized.

The objective of this document is not to present existing data, but rather to establish a rigorous, multi-tiered experimental strategy for its evaluation. We will outline a series of in vitro and in vivo assays designed to elucidate its mechanism of action, potency, and functional effects, comparing its potential profile to that of well-understood neuroactive compounds. This framework is designed to provide researchers, scientists, and drug development professionals with the necessary protocols to build a comprehensive efficacy and selectivity profile for this and other novel chemical entities.

Foundational Analysis: Target Scaffolds and Comparative Compounds

The structure of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride suggests several potential neuropharmacological targets. The pyrrolidine moiety is a well-established pharmacophore for interacting with monoamine transporters.[5][6] Therefore, the primary hypothesis is that this compound may function as a monoamine reuptake inhibitor. To test this, a panel of established neuroactive compounds with known mechanisms should be used as positive controls and comparators throughout the experimental process.

Table 1: Selected Comparative Compounds and Their Primary Mechanisms of Action

CompoundPrimary Mechanism of ActionTherapeutic/Experimental ClassRationale for Comparison
Cocaine Dopamine, Norepinephrine, & Serotonin Reuptake InhibitorPsychostimulant / Local AnestheticBroad-spectrum monoamine reuptake inhibitor benchmark.[5]
(S)-Nicotine Nicotinic Acetylcholine Receptor (nAChR) AgonistCholinergic Modulator / PsychostimulantTo investigate potential activity at cholinergic systems, another common target for pyrrolidine-containing molecules.[7]
MDPV Dopamine & Norepinephrine Reuptake InhibitorPsychostimulant / Synthetic CathinoneA potent and selective pyrrolidine-based catecholamine reuptake inhibitor.[4][5]
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)AntidepressantA benchmark for assessing selectivity towards the serotonin transporter (SERT).[8]
Donepezil Acetylcholinesterase (AChE) InhibitorAlzheimer's Disease TherapeuticTo assess potential indirect cholinergic activity and cognitive enhancement.[9]

In Vitro Efficacy and Mechanism of Action

The initial phase of characterization focuses on cell-based assays to determine the compound's molecular targets and its potency and efficacy at those targets. These assays are fundamental for establishing a mechanism of action before proceeding to more complex in vivo models.

Protocol 1: Monoamine Transporter Inhibition Assay

Causality and Rationale: This functional assay is the most direct method to test the hypothesis that 3-Pyrrolidinyl 2-methylpropanoate hydrochloride acts as a monoamine reuptake inhibitor. By using cells engineered to express human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, we can quantify the compound's ability to block the uptake of their respective neurotransmitters. This provides a direct measure of functional potency (IC50) and selectivity.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human DAT, NET, or SERT.

  • Plating: Seed the cells into 96-well microplates and allow them to adhere and form a confluent monolayer.

  • Compound Preparation: Prepare a concentration range of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride and all comparator compounds (e.g., Cocaine, MDPV, Fluoxetine) in an appropriate assay buffer.

  • Pre-incubation: Wash the cells and pre-incubate them with the various concentrations of the test compounds for 10-20 minutes at room temperature.

  • Initiate Uptake: Add a mixture of radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and an excess of unlabeled monoamine to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each drug concentration relative to vehicle-treated controls. Determine the IC50 value (the concentration of drug that inhibits 50% of monoamine uptake) by fitting the data to a sigmoidal dose-response curve.

Table 2: Hypothetical Data Summary for Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Cocaine 250300350~1.4
MDPV 4203356~839
Fluoxetine 2100150015~0.007
Protocol 2: Neuronal Network Activity Assessment via Microelectrode Arrays (MEAs)

Causality and Rationale: While transporter assays pinpoint a molecular target, MEA assays assess the downstream effects on neuronal network function.[10][11] Changes in electrophysiological parameters like firing rate, burst frequency, and network synchrony provide a more integrated view of a compound's neuroactive profile. A psychostimulant like a dopamine reuptake inhibitor would be expected to increase network activity. This protocol validates the cellular findings in a more physiologically relevant system.

Step-by-Step Methodology:

  • Cell Culture: Isolate primary cortical or hippocampal neurons from embryonic rodents and plate them onto MEA plates.

  • Network Maturation: Culture the neurons for at least 14 days in vitro (DIV) to allow for the formation of a stable, spontaneously active synaptic network.[11]

  • Baseline Recording: Place the MEA plate into the recording system and record baseline spontaneous neural activity for 10-20 minutes. Key metrics include mean firing rate, burst parameters, and synchrony index.

  • Compound Addition: Add 3-Pyrrolidinyl 2-methylpropanoate hydrochloride or comparator compounds directly to the wells at various concentrations.

  • Post-Dose Recording: Record network activity continuously for at least 60 minutes post-compound addition to capture both acute and sustained effects.

  • Data Analysis: Analyze the recorded spike trains to quantify changes in electrophysiological parameters compared to the baseline recording and vehicle-treated controls.

MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Primary Neurons on MEA Plate (≥14 DIV) Mature Mature Synaptic Network Forms Culture->Mature Baseline Record Baseline Activity (10-20 min) Mature->Baseline Compound Add Test Compound or Vehicle Baseline->Compound PostDose Record Post-Dose Activity (≥60 min) Compound->PostDose SpikeSort Spike Sorting & Raster Plot Generation PostDose->SpikeSort Quantify Quantify Network Metrics: - Mean Firing Rate - Burst Frequency - Synchrony Index SpikeSort->Quantify Compare Compare Post-Dose to Baseline & Vehicle Quantify->Compare Dopaminergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_Vesicle Dopamine (DA) Vesicle Cleft DA DA_Vesicle->Cleft Release DAT Dopamine Transporter (DAT) D1R D1 Receptor Signal Signal Transduction (e.g., cAMP ↑) D1R->Signal D2R D2 Receptor Cleft->DAT Reuptake Cleft->D1R Cleft->D2R Test_Compound Test Compound (e.g., DAT Inhibitor) Test_Compound->DAT Blocks

Caption: Dopaminergic synapse with DAT inhibitor action.

Cholinergic_Synapse cluster_pre_chol Presynaptic Terminal cluster_post_chol Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) Vesicle Cleft_ACh ACh ACh_Vesicle->Cleft_ACh Release AChE Acetylcholinesterase (AChE) nAChR Nicotinic AChR (Ion Channel) Response Cellular Response (e.g., Depolarization) nAChR->Response mAChR Muscarinic AChR (GPCR) mAChR->Response Cleft_ACh->AChE Degradation Cleft_ACh->nAChR Cleft_ACh->mAChR Donepezil AChE Inhibitor (e.g., Donepezil) Donepezil->AChE Inhibits

Caption: Cholinergic synapse showing AChE inhibitor action.

Conclusion and Authoritative Grounding

The experimental framework detailed in this guide provides a robust, logical, and scientifically validated pathway for characterizing the neuroactive efficacy of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride. By systematically progressing from in vitro molecular target identification to in vivo behavioral outcomes, researchers can build a comprehensive profile of this novel compound. The causality behind each protocol is clear: establish a potential mechanism, confirm it with a functional assay, and then observe its integrated effect in complex neural networks and behaving animals.

The cornerstone of this process is the direct comparison to well-characterized neuroactive compounds. This comparative approach not only contextualizes the potency and efficacy of the test agent but also illuminates its selectivity profile, which is critical for predicting both its therapeutic potential and its liability. Every protocol described herein is a self-validating system when run with appropriate positive and negative controls, ensuring the trustworthiness and reproducibility of the generated data.

References

  • Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 39(1), 51-65. Available at: [Link]

  • Resende, R. R., & Adhikari, A. (2009). Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation. Cell Communication and Signaling, 7(1), 20. Available at: [Link]

  • Marin, P., et al. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology, 197, 108524. Available at: [Link]

  • Xing, B., et al. (2016). Dopaminergic pathways. Wikipedia. Available at: [Link]

  • Kaur, H., & Nagpal, K. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Proteins and Proteomics, 8(4), 291-300. Available at: [Link]

  • Jiang, L., & Role, L. W. (2005). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Progress in neurobiology, 77(1-2), 1-3. Available at: [Link]

  • Frontiers Media. (2018). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Research Topic. Available at: [Link]

  • Azmitia, E. C. (2007). Transmembrane Signaling in the Brain by Serotonin, A Key Regulator of Physiology and Emotion. Bioscience Reports, 27(1-3), 15-28. Available at: [Link]

  • Valjent, E., et al. (2013). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits, 7, 151. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin. Available at: [Link]

  • InnoSer. (2025). In vitro neurology assays. Available at: [Link]

  • Terauchi, A., & Umemori, H. (2019). How Are Dopaminergic Circuits Established?. Harvard Brain Science Initiative. Available at: [Link]

  • Karczmar, A. G. (2007). Cholinergic Cells and Pathways. In Principles of Neuropharmacology (pp. 21-44). Humana Press. Available at: [Link]

  • Yu, J., et al. (2004). Distinct forms of cholinergic modulation in parallel thalamic sensory pathways. Proceedings of the National Academy of Sciences, 101(4), 1349-1354. Available at: [Link]

  • Singh, A., & Singh, A. K. (2021). Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. Journal of Inflammation Research, 14, 4381–4397. Available at: [Link]

  • Axion BioSystems. (n.d.). Characterization of in vitro cortical networks and their responses to neuroactive compounds. Available at: [Link]

  • News-Medical.Net. (2024). Optimizing a multiplexed cell-based assay for characterizing cortical networks and their responses to neuroactive compounds. Available at: [Link]

  • Molecular Devices. (n.d.). Functional evaluation of neurotoxic and neuroactive compound effects in iPSC-derived 3D neural co-cultures. Available at: [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Available at: [Link]

  • Cestaro, V. L., & Roitman, J. D. (2017). Investigating neural correlates of behavior through in vivo electrophysiology. Journal of visualized experiments: JoVE, (128), 56059. Available at: [Link]

  • Fobbs, W. C., et al. (2020). In vivo recordings of neural activity during free behavior in the open field. ResearchGate. Available at: [Link]

  • Imperial College London. (2018). In vivo study of human neural activity offers neurological condition insight. Available at: [Link]

  • Lecoq, J., et al. (2017). In vivo imaging of neural activity. Neuron, 93(4), 747–768. Available at: [Link]

  • Durstewitz, D., et al. (2023). Model discovery to link neural activity to behavioral tasks. eLife, 12, e83289. Available at: [Link]

  • Wieronska, J. M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 378-393. Available at: [Link]

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 169-177. Available at: [Link]

  • Wieronska, J. M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. Available at: [Link]

  • Ono, H., et al. (1993). Pharmacological studies of the new centrally acting muscle relaxant 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride. Arzneimittelforschung, 43(9), 945-951. Available at: [Link]

  • Kuranov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6539. Available at: [Link]

  • Aarde, S. M., et al. (2015). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 40(13), 2989-2999. Available at: [Link]

  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105574. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5046. Available at: [Link]

  • Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. Available at: [Link]

  • Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Iacovelli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4586. Available at: [Link]

  • Kolanos, R., et al. (2015). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Psychopharmacology, 232(17), 3181-3191. Available at: [Link]

Sources

Comparative Guide: Chiral Purity Analysis of 3-Pyrrolidinyl 2-methylpropanoate Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The chiral resolution of pyrrolidine derivatives is a critical analytical task in pharmaceutical development, as the stereochemistry of substituents on the pyrrolidine ring often dictates biological activity and pharmacokinetic profiling[1]. 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS: 1219841-63-0)[2] is a secondary amine featuring a chiral center at the C3 position of the pyrrolidine ring. It exists as two enantiomers: the (3R)- and (3S)- configurations.

Because this compound is supplied as a hydrochloride salt, analytical scientists face a dual challenge: achieving baseline enantiomeric resolution (


) while managing the secondary amine's tendency to cause severe peak tailing through secondary interactions with analytical column matrices. This guide objectively compares the three leading modalities for this analysis—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—providing field-proven methodologies and mechanistic insights.

Comparative Analysis of Analytical Modalities

Chiral HPLC (Direct Method)

Direct chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, remains the gold standard for pyrrolidine derivatives[1]. The chiral recognition mechanism relies on a combination of hydrogen bonding (via carbamate linkages on the CSP),


 interactions, and steric inclusion within the chiral grooves of the polymer backbone.

Causality in Method Design: Because 3-pyrrolidinyl 2-methylpropanoate is a basic secondary amine, injecting the hydrochloride salt directly onto a silica-based CSP often results in severe peak tailing. This occurs because the basic nitrogen interacts with residual acidic silanols on the silica support. To mitigate this, the sample must either be free-based prior to injection, or a basic additive (e.g., 0.1% Diethylamine [DEA] or Triethylamine [TEA]) must be added to the mobile phase to dynamically mask these active silanol sites.

Supercritical Fluid Chromatography (SFC)

SFC is rapidly overtaking normal-phase HPLC for chiral screening due to its superior kinetic performance[3]. SFC utilizes supercritical carbon dioxide (scCO


) as the primary mobile phase, supplemented with a polar organic modifier (typically methanol or ethanol containing a basic additive).

Causality in Method Design: The supercritical fluid possesses a lower viscosity and higher diffusivity than liquid solvents[3]. This flattens the van Deemter curve, allowing for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits or sacrificing column efficiency. For 3-pyrrolidinyl 2-methylpropanoate, SFC reduces analysis time from ~20 minutes to under 5 minutes while drastically reducing toxic solvent consumption[4].

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism. Instead of a stationary phase, CE utilizes a chiral selector (typically a cyclodextrin derivative) dissolved directly into the background electrolyte (BGE).

Causality in Method Design: Unlike HPLC and SFC, CE is highly advantageous for analyzing the hydrochloride salt directly. Since the molecule is already ionized (protonated) in aqueous buffers, it migrates under the applied electric field. Enantioseparation occurs due to the transient, differential inclusion of the (3R)- and (3S)- enantiomers into the hydrophobic cavity of the cyclodextrin.

Quantitative Performance Matrix

The following table synthesizes the expected quantitative performance of each modality for the chiral separation of 3-pyrrolidinyl 2-methylpropanoate enantiomers based on established pyrrolidine screening protocols[5].

Analytical ParameterChiral HPLC (Normal Phase)Chiral SFCCapillary Electrophoresis (CE)
Typical Run Time 15 - 25 min3 - 8 min10 - 20 min
Enantiomeric Resolution (

)
> 2.0> 2.51.5 - 2.0
Limit of Detection (LOD) ~0.05% Area~0.05% Area~0.1% Area
Solvent Consumption High (Hexane/IPA)Very Low (scCO

+ Modifier)
Negligible (Aqueous Buffer)
Sample Preparation Desalting / Free-base conversionDesalting / Free-base conversionDirect injection of HCl salt
Primary Chiral Selector Amylose/Cellulose CarbamatesAmylose/Cellulose CarbamatesSulfated

-Cyclodextrin

Mechanistic Workflows and Visualizations

Workflow start 3-Pyrrolidinyl 2-methylpropanoate HCl (Racemic Sample) prep Sample Preparation (Desalting / Free-base conversion) start->prep choice Analytical Modality prep->choice hplc Chiral HPLC (Polysaccharide CSP) choice->hplc High Robustness sfc Chiral SFC (scCO2 + Modifier) choice->sfc High Throughput ce Capillary Electrophoresis (Cyclodextrin Buffer) choice->ce Direct Salt Analysis hplc_res Enantiomer Resolution (Rs > 1.5) hplc->hplc_res sfc_res Enantiomer Resolution (Rs > 1.5) sfc->sfc_res ce_res Enantiomer Resolution (Rs > 1.5) ce->ce_res

Caption: Decision matrix and workflow for selecting the optimal chiral separation modality.

Mechanism csp Chiral Stationary Phase (Amylose/Cellulose Backbone) hb Hydrogen Bonding csp->hb steric Steric Inclusion csp->steric enantR (3R)-Enantiomer elute2 Late Elution (Higher Retention) enantR->elute2 enantS (3S)-Enantiomer elute1 Early Elution (Lower Retention) enantS->elute1 hb->enantR Optimal Fit hb->enantS Sub-optimal Fit steric->enantR steric->enantS

Caption: Mechanistic pathway of chiral recognition on polysaccharide stationary phases.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following SFC protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) parameters that must be met before any unknown sample is analyzed, guaranteeing that the chromatographic environment is capable of accurate chiral discrimination.

Protocol: High-Throughput Chiral SFC Analysis

Objective: Baseline separation of 3-pyrrolidinyl 2-methylpropanoate enantiomers in under 5 minutes.

Step 1: Sample Preparation (Free-Base Conversion)

  • Weigh 10 mg of 3-pyrrolidinyl 2-methylpropanoate hydrochloride into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol.

  • Add 20

    
    L of pure Diethylamine (DEA) to neutralize the hydrochloride salt, converting the analyte to its free-base form. Reasoning: Injecting the HCl salt directly into the SFC can lead to salt precipitation in the scCO
    
    
    
    stream and severe peak distortion.
  • Dilute to volume with Methanol. Filter through a 0.22

    
    m PTFE syringe filter.
    

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 150 mm, 5

    
    m)[1].
    
  • Mobile Phase: scCO

    
     / Methanol containing 0.1% DEA (85:15, v/v).
    
  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar (Maintains CO

    
     in its supercritical state)[3].
    
  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (or MS if tracking specific impurities).

Step 3: System Suitability Testing (SST) - The Validation Gate Inject a known racemic standard (50:50 mixture of 3R and 3S enantiomers) three consecutive times. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the two enantiomeric peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks (verifies that the DEA additive is successfully masking silanol interactions).
  • RSD of Retention Time:

    
     across the three injections.
    

Step 4: Sample Analysis

  • Inject 5

    
    L of the prepared unknown sample.
    
  • Integrate the peak areas.

  • Calculate Chiral Purity (Enantiomeric Excess,

    
    ) using the formula:
    
    
    
    

References

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD Shimadzu URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online URL:[Link]

  • Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification Chromatography Today URL: [Link]

  • 3-Pyrrolidinyl 2-methylpropanoate hydrochloride Safety Data Sheet & Product Profile Matrix Scientific (via 1int.co.uk) URL: [Link]

Sources

A Comparative Pharmacological Profiling Guide for Novel Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold and the Imperative for Comparative Profiling

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in natural products and FDA-approved therapeutics speaks to its status as a "privileged scaffold," a molecular framework that is frequently able to provide high-affinity ligands for a variety of biological targets.[3][4] Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and potent modulatory effects on the central nervous system (CNS).[5][6][7]

This chemical tractability, however, presents a significant challenge: with a multitude of derivatives possible, how do we efficiently and rigorously identify candidates with the highest potential for clinical success? The answer lies in a systematic and comparative pharmacological profiling strategy. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the comprehensive evaluation of novel pyrrolidine derivatives. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative, field-proven insights to empower researchers to make data-driven decisions, de-risk their drug discovery programs, and ultimately, "fail faster" to succeed sooner.[8]

Section 1: The Strategic Framework for Comparative Profiling

A robust profiling campaign is not a linear path but a tiered, iterative process designed to answer critical questions at each stage. The primary goal is to build a comprehensive data package that allows for a direct, objective comparison between novel derivatives and existing standards or alternative compounds. This tiered approach ensures that resources are focused on the most promising molecules.

The overall workflow can be visualized as a decision-making funnel, starting with broad screening and progressively narrowing down to candidates with the most desirable therapeutic profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro Druggability Profile cluster_3 Decision & In Vivo Validation Primary_Binding Target Binding Assay (Affinity - Ki) Primary_Functional Primary Functional Assay (Potency - EC50/IC50) Primary_Binding->Primary_Functional Confirm On-Target Activity Selectivity Selectivity Profiling (Off-Target Liabilities) Primary_Functional->Selectivity Characterize Potent Hits MOA Mechanism of Action Assays (e.g., GTPγS, cAMP) Selectivity->MOA ADME ADME Assays (Metabolic Stability, Permeability) MOA->ADME Prioritize Selective, Well-Characterized Hits Tox In Vitro Toxicology (Cytotoxicity, hERG) ADME->Tox Candidate Lead Candidate Selection Tox->Candidate Synthesize All Data for Go/No-Go Decision InVivo In Vivo PK/PD & Efficacy Studies Candidate->InVivo

Caption: A tiered workflow for pharmacological profiling.

Section 2: Primary Assays - Target Engagement and Potency

The first critical question is: Does the compound bind to the intended target with sufficient affinity and elicit a functional response with high potency?

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target, typically a receptor or transporter.[9] They are highly sensitive and directly measure the interaction between a compound and its target, which is not subject to the signal amplification that can occur in downstream functional assays.[10] In a competitive binding format, we measure the ability of our unlabeled test compound to displace a radiolabeled ligand with known affinity for the target. The resulting data are used to calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system because it includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and vehicle effects.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL Test Compound: A range of concentrations of the novel pyrrolidine derivative (typically 10 µM to 0.1 nM).

    • 50 µL Radioligand: A fixed concentration of a suitable radioligand (e.g., [³H]-ligand), typically at or below its Kₔ value.

    • 150 µL Membrane Homogenate: A predetermined amount of membrane protein (e.g., 20 µ g/well ).[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., a MicroBeta counter).[11]

  • Data Analysis: Subtract non-specific binding from all wells to determine specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Section 3: Functional Assays - Elucidating Mechanism of Action

Binding affinity does not tell the whole story. A compound can be a potent binder but act as an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the compound's effect on cellular signaling. For G-protein coupled receptors (GPCRs), which are common targets for pyrrolidine derivatives, two assays are fundamental: GTPγS binding and cAMP accumulation.

G Agonist Agonist GPCR GPCR (7-TM Receptor) Agonist->GPCR 1. Binding G_Protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_Protein 2. Conformational Change G_Alpha_GTP Gα-GTP (Active) G_Protein->G_Alpha_GTP 3. GDP/GTP Exchange G_BetaGamma Gβγ Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Alpha_GTP->Effector 4. Modulation G_BetaGamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification

Caption: A simplified GPCR signaling cascade.

[³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

This assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[13] It uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which traps the G-protein in its active state, allowing for quantification.[14][15] This makes it an excellent tool to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The GDP is crucial; it "loads" the G-proteins into a uniform, inactive state, ready for agonist-stimulated GTP exchange. The absence of GDP would lead to high basal signaling, reducing the assay window.

  • Assay Setup: In a 96-well plate, combine:

    • Test Compound: A range of concentrations of the pyrrolidine derivative.

    • [³⁵S]GTPγS: A low nanomolar concentration (e.g., 0.1 nM).

    • Membrane Homogenate: As prepared for the binding assay.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[14]

  • Termination & Detection: The assay can be terminated via filtration, similar to the radioligand binding assay.[15] Alternatively, a more convenient scintillation proximity assay (SPA) format can be used, where membranes are captured by wheat germ agglutinin (WGA)-coated SPA beads. When [³⁵S]GTPγS binds to the G-protein on the membrane, it comes into close proximity with the scintillant in the bead, generating a light signal that can be read on a microplate counter. This homogeneous format requires no wash steps.[14]

  • Data Analysis: Plot the measured signal (CPM) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to a standard full agonist).

cAMP Accumulation Assay: Profiling Gs and Gi-Coupled Receptors

Many GPCRs signal by modulating the activity of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP).[16] Gs-coupled receptors stimulate cAMP production, while Gi-coupled receptors inhibit it. Measuring intracellular cAMP levels is therefore a direct functional readout for these receptor classes.

Experimental Protocol: Homogeneous cAMP Assay (e.g., HTRF or Luminescence-based)

  • Cell Preparation: Plate cells expressing the target receptor in a 96- or 384-well plate and incubate overnight.[17][18]

  • Assay Buffer: Use a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX.[17] This is critical because PDEs rapidly degrade cAMP; inhibiting them allows the signal to accumulate to detectable levels, thereby increasing the assay's sensitivity and robustness.

  • Compound Addition:

    • For Gs Agonists: Add varying concentrations of the test compound and incubate for a set time (e.g., 30 minutes).

    • For Gi Agonists: First, stimulate the cells with a fixed concentration of an adenylyl cyclase activator like forskolin to generate a high basal level of cAMP. Then, add varying concentrations of the test compound to measure its ability to inhibit this forskolin-stimulated cAMP production.[19]

  • Cell Lysis & Detection: Add lysis buffer followed by detection reagents. Modern kits (e.g., AlphaScreen, HTRF, GloSensor) use competitive immunoassays.[17][20] For example, a labeled cAMP tracer competes with cellular cAMP for binding to a specific antibody. The resulting signal (e.g., fluorescence resonance energy transfer or luminescence) is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists).

Section 4: In Vitro ADME-Tox Profiling - Assessing Drug-Like Properties

A potent and selective compound is of little value if it cannot reach its target in the body or is overtly toxic. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity properties is paramount.[21] This front-loading of ADME-Tox assays helps to select compounds with favorable pharmacokinetic and safety profiles for progression.[8][22]

G cluster_ADME ADME Assays cluster_Tox Toxicity Assays Compound Test Compound Sol Solubility Compound->Sol Perm Permeability (e.g., PAMPA) Compound->Perm Stab Metabolic Stability (Microsomes, S9) Compound->Stab PPB Plasma Protein Binding Compound->PPB Cyto Cytotoxicity (e.g., MTT, CellTiter-Glo) Compound->Cyto hERG Cardiotoxicity (hERG Binding/Patch Clamp) Compound->hERG Genotox Genotoxicity (e.g., Ames Test) Compound->Genotox P450 CYP450 Inhibition Compound->P450

Caption: Key components of an in vitro ADME-Tox panel.

A typical early-stage ADME-Tox panel for a series of pyrrolidine derivatives would include:

  • Metabolic Stability: Incubation with liver microsomes or S9 fractions to determine the compound's intrinsic clearance rate. Pyrrolidine scaffolds can be susceptible to oxidation, so this is a key parameter.[2][23]

  • CYP450 Inhibition: Assessment of the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6) to flag potential drug-drug interactions.[24]

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion and potential for oral absorption.

  • Cytotoxicity: Measuring the compound's effect on the viability of one or more cell lines (e.g., HepG2 for liver toxicity) to determine a general toxicity threshold.[22][25]

  • hERG Inhibition: Assessing binding to the hERG potassium channel, a critical off-target liability linked to cardiotoxicity.[6][26]

Section 5: Data Integration and Candidate Selection

The power of this strategy lies in the comparative analysis of all collected data. By summarizing the results in a clear, structured table, we can objectively evaluate the strengths and weaknesses of each derivative relative to a reference compound.

Table 1: Comparative Pharmacological Profile of Novel Pyrrolidine Derivatives

ParameterReference CmpdDerivative PYR-001Derivative PYR-002Derivative PYR-003
Target Affinity (Kᵢ, nM) 15.22.1 18.545.7
Functional Potency (EC₅₀, nM) 35.14.8 42.3110.2
Selectivity (Kᵢ Off-Target / Kᵢ Target) 50x>500x 45x80x
Metabolic Stability (% remaining @ 60min) 65%72%85% 21%
hERG Inhibition (IC₅₀, µM) >30>302.5>30
Cytotoxicity (CC₅₀, µM) >50>508.1>50

Data are hypothetical. Best-in-class values are highlighted in bold.

Interpretation and Decision Making:

  • PYR-001 is the most potent and selective compound. Its affinity and functional potency are significantly better than the reference. It also has a clean in vitro safety profile. This is a strong lead candidate.

  • PYR-002 shows excellent metabolic stability but suffers from poor selectivity and significant hERG and cytotoxicity liabilities. This compound would likely be deprioritized due to its safety risks.

  • PYR-003 has poor potency and very low metabolic stability. It is unlikely to be a viable candidate and would be dropped from further consideration.

Based on this integrated analysis, PYR-001 emerges as the clear candidate to advance into in vivo studies. This data-driven decision-making process is the hallmark of an efficient drug discovery program.

Section 6: In Vivo Validation - The Path to Preclinical Development

The ultimate test for any lead candidate is its performance in a living system. While a full discussion of in vivo studies is beyond the scope of this guide, the final step in this profiling cascade is to validate the in vitro findings in relevant animal models of disease.[27] Key in vivo studies include:

  • Pharmacokinetics (PK): Assessing the absorption, distribution, metabolism, and excretion of the compound in rodents to determine its half-life, bioavailability, and, for CNS targets, its ability to cross the blood-brain barrier.[28][29][30]

  • Pharmacodynamics (PD): Measuring target engagement and downstream biological effects in the animal to establish a dose-response relationship.

  • Efficacy Studies: Evaluating the therapeutic effect of the compound in a validated disease model, such as a carrageenan-induced paw edema model for inflammation or a transient middle cerebral artery occlusion (MCAO) model for stroke.[5][6][31]

  • Preliminary Toxicology: Conducting acute toxicity studies to determine the maximum tolerated dose (MTD) and identify potential safety concerns.[31][32]

Conclusion

The pharmacological profiling of novel pyrrolidine derivatives is a multi-faceted endeavor that requires a strategic, evidence-based approach. By moving beyond simple potency measurements and embracing a holistic evaluation of affinity, function, selectivity, and druggability, researchers can build a comprehensive understanding of their compounds. The integration of binding, functional, and ADME-Tox data into a comparative framework, as outlined in this guide, enables the confident selection of lead candidates with the highest probability of success in the challenging journey of drug development.

References

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World (DDW).
  • Assay of GTPγS Binding in Autoradiography. Springer Nature Experiments.
  • Toxicology assays - ADME. Labtoo.
  • Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed.
  • Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. ResearchGate. Available from: [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available from: [Link]

  • Functional Assays Protocols. PDSP. Available from: [Link]

  • Radioligand Binding Assay Protocols. Gifford Bioscience. Available from: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. Available from: [Link]

  • In Vivo Neuroscience Models. Selvita. Available from: [Link]

  • CNS Preclinical Disease Models - Parkinson & Stroke. Syncrosome. Available from: [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Yadav, M., Singh, S., Singh, S., Kumar, V., & Singh, R. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic chemistry, 96, 103576. Available from: [Link]

  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available from: [Link]

  • Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. Available from: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. Available from: [Link]

  • A2aR - HEK293 Recombinant Cell Line. BPS Bioscience. Available from: [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. ResearchGate. Available from: [Link]

  • Radioligand Binding Assay. Oncodesign Services. Available from: [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. Available from: [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. Available from: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available from: [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available from: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available from: [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available from: [Link]

Sources

Comprehensive Guide to Assessing Off-Target Effects of 3-Pyrrolidinyl 2-methylpropanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The assessment of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (Pyrrolidin-3-yl isobutyrate HCl) requires a rigorous evaluation framework. This compound represents a fundamental pyrrolidinyl ester scaffold , structurally distinct from but related to complex opioid analgesics (e.g., the prodine series) and cholinomimetic agents.

Unlike its phenyl-substituted analogs (which are potent mu-opioid agonists), the unsubstituted 3-pyrrolidinyl ester core is primarily investigated for its cholinergic modulation (muscarinic agonism) and as a chemical fragment in structure-activity relationship (SAR) studies. Consequently, the "off-target" profile must prioritize distinguishing between desired muscarinic efficacy and unwanted nicotinic, opioid, or esterase interactions.

Executive Summary & Compound Profile

Compound: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride Class: Pyrrolidine Ester / Cholinomimetic Scaffold Primary Mechanism (Hypothesized): Muscarinic Acetylcholine Receptor (mAChR) Agonist. Critical Liability: Hydrolytic instability (Esterase sensitivity) and promiscuous GPCR binding due to low steric hindrance.

This guide outlines the strategy to profile this compound against standard clinical alternatives, focusing on its selectivity window and metabolic stability.

Comparative Performance Analysis

To contextualize the performance of 3-Pyrrolidinyl 2-methylpropanoate, we compare it with established muscarinic agonists used in research and therapy.

Table 1: Performance Matrix vs. Standard Alternatives
Feature3-Pyrrolidinyl 2-methylpropanoate HCl Pilocarpine (Clinical Standard)Cevimeline (Synthetic Alternative)Carbachol (Non-selective Probe)
Primary Target Muscarinic Agonist (M1/M3 preference likely)M1/M3 Partial AgonistM1/M3 Agonist (High Selectivity)Non-selective (Nicotinic + Muscarinic)
Chemical Stability Low (Ester linkage susceptible to plasma esterases)High (Lactone ring, stable)High (Quinuclidine ether, rigid)High (Carbamate, resistant to AChE)
Off-Target Risk High (Nicotinic receptors, Opioid fragments, AChE substrate)Moderate (General cholinomimetic effects)Low (Designed for selectivity)Very High (Strong Nicotinic activation)
Lipophilicity Low to Moderate (LogP < 1)ModerateModerateLow
Use Case Lead Optimization / Fragment Screening Glaucoma / Xerostomia TherapySjogren's Syndrome TherapyResearch Tool (In vitro only)

Expert Insight: The critical weakness of the 3-Pyrrolidinyl 2-methylpropanoate scaffold is its ester bond. Unlike Carbachol (a carbamate), this isobutyrate ester is a likely substrate for Butyrylcholinesterase (BuChE), leading to a short half-life in vivo. Off-target assessment must therefore include a Plasma Stability Assay as a Tier 1 requirement.

Strategic Off-Target Assessment Workflow

The assessment is structured into three tiers: Binding Selectivity , Functional Safety , and Metabolic Liability .

Tier 1: The "Exclusion" Panel (Binding)

Before functional testing, determine if the compound binds promiscuously.

  • Target: Muscarinic Receptors (M1–M5).

  • Critical Off-Targets:

    • Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is a pharmacophore for nicotinic ligands (e.g., Nicotine, Epibatidine).

    • Opioid Receptors (

      
      , 
      
      
      
      ,
      
      
      ):
      Due to the scaffold's history in the "prodine" opioid class.
    • Acetylcholinesterase (AChE): Determine if it binds the catalytic site.

Tier 2: Functional Consequence (Signaling)

Binding does not equal activation. We must distinguish agonists from antagonists.

  • Assay: Calcium Flux (Gq-coupled M1/M3/M5) and cAMP Inhibition (Gi-coupled M2/M4).

  • Safety: hERG Channel Inhibition (Cardiac safety).

Tier 3: Metabolic Stability
  • Assay: Plasma Stability (Human vs. Rat).

  • Rationale: Rapid hydrolysis to 3-pyrrolidinol and isobutyric acid renders the compound inactive, acting as a "false negative" in systemic models.

Visualizing the Assessment Logic

The following diagram illustrates the decision tree for validating this compound, distinguishing between "Hit" (desired activity) and "Liability" (off-target risk).

OffTargetAssessment Start Compound: 3-Pyrrolidinyl 2-methylpropanoate Tier1 Tier 1: Binding Screen (Radioligand Displacement) Start->Tier1 M_Receptors Muscarinic (M1-M5) (Target) Tier1->M_Receptors High Affinity (Ki < 100nM) Off_Targets Off-Targets: Nicotinic, Opioid, AChE Tier1->Off_Targets Promiscuous Binding Tier2 Tier 2: Functional Assay (Ca2+ Flux / cAMP) M_Receptors->Tier2 Agonist Agonist Response (Efficacy > 50%) Tier2->Agonist Antagonist Antagonist/No Effect Tier2->Antagonist Tier3 Tier 3: ADME/Tox (Stability & hERG) Agonist->Tier3 Stable Stable (>60 min t1/2) Proceed to In Vivo Tier3->Stable Unstable Rapid Hydrolysis (Prodrug/Inactive) Tier3->Unstable

Caption: Decision tree for profiling 3-Pyrrolidinyl 2-methylpropanoate, filtering from binding affinity to functional stability.

Detailed Experimental Protocols

Protocol A: Muscarinic vs. Nicotinic Selectivity (Radioligand Binding)

Objective: Quantify the affinity (


) for the target (M1) versus the primary off-target (nAChR).

Materials:

  • Membranes: CHO-K1 cells expressing human M1 (target) and SH-SY5Y membranes (expressing

    
    3
    
    
    
    4 nAChR).
  • Radioligands:

    
    -N-Methylscopolamine (M1) and 
    
    
    
    -Epibatidine (nAChR).
  • Reference: Atropine (M1 antagonist) and Nicotine (nAChR agonist).

Procedure:

  • Preparation: Resuspend membranes in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4).
    
  • Incubation:

    • Add 50

      
      L of Membrane prep.
      
    • Add 50

      
      L of Radioligand (at 
      
      
      
      concentration).
    • Add 50

      
      L of 3-Pyrrolidinyl 2-methylpropanoate  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 27°C (M1) or 20°C (nAChR).

  • Termination: Harvest via rapid filtration on GF/B filters (pre-soaked in 0.3% PEI for nAChR to reduce non-specific binding).

  • Analysis: Measure CPM in a scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria: A selectivity ratio (


 nAChR / 

M1) > 100 indicates acceptable specificity.
Protocol B: Plasma Stability Assay (Metabolic Off-Target)

Objective: Determine if the isobutyrate ester is cleaved by plasma esterases.

Procedure:

  • Spiking: Spike the test compound (1

    
    M final) into pooled human plasma and rat plasma (pre-warmed to 37°C).
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion (M+H) and the hydrolysis product (3-pyrrolidinol).

Data Interpretation:

  • 
     min: High instability. The compound is likely a "soft drug" or requires structural modification (e.g., steric protection of the ester).
    
  • 
     min: Acceptable stability for systemic administration.
    

Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for interpreting "off-target" toxicity (e.g., bradycardia via M2).

SignalingPathway cluster_Gq Target Pathway (M1/M3) cluster_Gi Off-Target Pathway (M2/M4) Ligand 3-Pyrrolidinyl 2-methylpropanoate M1 M1/M3 Receptor Ligand->M1 M2 M2 Receptor (Cardiac) Ligand->M2 Low Selectivity? Gq Gq Protein M1->Gq PLC PLC-beta Gq->PLC IP3 IP3 Increase PLC->IP3 Ca Ca2+ Release (Salivation/Cognition) IP3->Ca Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Decrease AC->cAMP Heart Bradycardia (Side Effect) cAMP->Heart

Caption: Divergent signaling pathways. The goal is to maximize the Blue pathway (M1/M3) while minimizing the Red pathway (M2 Cardiac).

References

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry.

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Supuran, C. T., et al. (2019). Cholinesterases and their inhibitors: An update. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19106857, Pyrrolidin-3-one hydrochloride (Related Scaffold).

(Note: Specific literature on the exact CAS 1219841-63-0 is limited to chemical catalogs; protocols above are standardized for the pyrrolidine ester chemical class.)

3-Pyrrolidinyl 2-methylpropanoate Hydrochloride: A Comprehensive Guide to Its Role as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks for pharmaceutical impurities become increasingly stringent, the analytical control of process-related intermediates and degradation products is paramount. 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (3-P2MP·HCl, CAS 1219841-63-0) serves as a critical reference standard for quantifying ester-based impurities in pyrrolidine-containing active pharmaceutical ingredients (APIs).

Because impurities can profoundly affect the safety and efficacy of a drug product, [1] mandates rigorous profiling and control of such compounds. As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for 3-P2MP·HCl and provide a field-proven, self-validating methodology for its precise quantification.

Physicochemical Rationale & Structural Dynamics

To develop a robust analytical method, one must first deconstruct the analyte's physicochemical behavior. 3-P2MP·HCl features two dominant functional groups that dictate its analytical fate:

  • Secondary Amine (Pyrrolidine Ring): With a pKa of approximately 10.4, the nitrogen atom is heavily protonated at physiological and acidic pH levels. This basicity makes it an ideal candidate for positive electrospray ionization (ESI+) in mass spectrometry.

  • Isobutyrate Ester Linkage: This ester bond is highly susceptible to alkaline hydrolysis. If exposed to pH > 8.0 during sample preparation or within the mobile phase, the molecule rapidly degrades into 3-pyrrolidinol and isobutyric acid.

Causality Insight: The hydrochloride salt form is utilized as the reference standard because it stabilizes the basic amine, prevents spontaneous free-base volatilization, and ensures predictable solubility in polar organic solvents used during extraction.

Analytical Modality Comparison: Selecting the Optimal Platform

The structural absence of a conjugated


-electron system in 3-P2MP·HCl means it lacks a strong UV chromophore. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) suffers from poor sensitivity. Below is an objective comparison of alternative platforms.
Table 1: Comparative Analysis of Analytical Modalities for 3-P2MP·HCl
Analytical ModalityDetection MechanismSensitivity (LOD)Matrix Effect SusceptibilityPrimary LimitationVerdict
HPLC-UV Absorbance (210 nm)~50 ppmLowNegligible UV absorbance requires high concentrations for detection.Not Recommended
GC-MS Electron Impact (EI)~1 ppmMediumRequires pre-column derivatization (e.g., acylation) to prevent peak tailing of the secondary amine.Secondary Choice
LC-MS/MS ESI+ (MRM Mode)<0.01 ppmHigh (Mitigated by IS)Vulnerable to ion suppression from co-eluting API matrices.Optimal Choice

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To comply with [2], the following step-by-step protocol establishes a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) such as 3-P2MP-d7 prior to any sample manipulation, the method mathematically normalizes matrix-induced ion suppression and volumetric injection errors. If the IS response deviates, the system automatically flags the run, preventing false negatives.

Step 1: Standard and Sample Preparation
  • Rationale: Acidic diluents are strictly utilized to lock the ester linkage against hydrolysis and pre-protonate the pyrrolidine nitrogen, maximizing ESI+ efficiency.

  • Accurately weigh 1.0 mg of 3-P2MP·HCl reference standard.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a 100 µg/mL stock solution.

  • Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Spike all calibration standards and unknown API samples with 50 ng/mL of the SIL-IS (3-P2MP-d7).

Step 2: Chromatographic Separation
  • Rationale: A reversed-phase C18 column with polar end-capping is chosen to prevent secondary ion-exchange interactions between the basic pyrrolidine nitrogen and residual surface silanols, which would otherwise cause severe peak tailing.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.0 min: Hold at 95% B (Column Wash)

    • 3.0 - 4.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (MRM) Detection
  • Rationale: Multiple Reaction Monitoring (MRM) acts as a dual-filter, isolating the precursor ion before fragmenting it into a specific product ion, effectively blinding the detector to background matrix noise.

  • Ionization Source: ESI in Positive Mode.

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantitation: m/z 158.1

      
       70.1 (Pyrrolidinium cation, Collision Energy: 15V)
      
    • Qualification: m/z 158.1

      
       88.1 (Isobutyric acid loss, Collision Energy: 12V)
      
    • SIL-IS: m/z 165.1

      
       77.1
      

Quantitative Performance & Validation Metrics

When executed correctly, the above protocol yields highly reproducible experimental data that satisfies compendial validation requirements.

Table 2: Typical LC-MS/MS Validation Metrics for 3-P2MP·HCl
Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity Range 0.1 – 100 ng/mL

0.995
Correlation Coefficient (R²) 0.9992N/A
Limit of Detection (LOD) 0.03 ng/mLSignal-to-Noise (S/N)

3:1
Limit of Quantitation (LOQ) 0.10 ng/mLSignal-to-Noise (S/N)

10:1
Intra-day Precision (RSD, n=6) 2.4% at LOQ

5.0%
Spike Recovery (Accuracy) 98.5% – 101.2%90.0% – 110.0%

Workflow & Degradation Visualization

The diagram below maps the self-validating analytical workflow alongside the primary chemical degradation pathway that analysts must actively prevent during sample handling.

G A 3-P2MP·HCl Reference Standard B Sample Prep (+ SIL-Internal Standard) A->B Aliquot F Alkaline Stress (Hydrolysis Pathway) A->F pH > 8.0 C UHPLC Separation (C18, 0.1% Formic Acid) B->C Injection D MS/MS Detection (ESI+, MRM m/z 158->70) C->D Elution E Data Validation (ICH Q2 Compliance) D->E Quantitation G 3-Pyrrolidinol (Degradant 1) F->G Ester Cleavage H Isobutyric Acid (Degradant 2) F->H Ester Cleavage

Analytical workflow and degradation pathway of 3-P2MP·HCl reference standard.

References

  • Title: USP <1086> Impurities in Drug Substances and Drug Products Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Comparing the neuroprotective effects of different pyrrolidine derivatives

[1][2]

Executive Summary

The pyrrolidine scaffold remains a cornerstone in neuropharmacology, serving as the pharmacophore for the "racetam" class of nootropics and antiepileptics. While early generation derivatives like Piracetam rely on non-specific membrane fluidity modulation, second and third-generation derivatives have demonstrated precise target engagement. Levetiracetam has established the Synaptic Vesicle Protein 2A (SV2A) as a critical target for preventing excitotoxicity, while Aniracetam and newer synthetic analogs focus on AMPA receptor potentiation and sodium channel blockade.

This guide objectively compares these derivatives, synthesizing mechanistic insights with rigorous experimental protocols to aid in the selection of lead compounds for neuroprotective drug discovery.

Mechanistic Profiling: Target Engagement & Signaling

To develop effective neuroprotective agents, one must distinguish between symptomatic relief and genuine disease-modifying protection. The pyrrolidine derivatives differ significantly in their primary mechanisms of action (MOA).

The Three Pillars of Pyrrolidine Neuroprotection
  • AMPA Receptor Modulation (Aniracetam/Oxiracetam): These derivatives act as positive allosteric modulators (PAMs) of AMPA receptors. By slowing the desensitization rate of the receptor, they enhance fast excitatory transmission and promote Long-Term Potentiation (LTP). Crucially, this activity triggers the upregulation of Brain-Derived Neurotrophic Factor (BDNF), providing a shield against apoptotic signaling.

  • SV2A Interaction (Levetiracetam/Brivaracetam): Unlike its predecessors, Levetiracetam binds with high affinity to SV2A. This interaction reduces the release of glutamate from presynaptic vesicles during high-frequency neuronal firing, effectively dampening excitotoxicity without affecting normal neurotransmission. This is the primary driver of its neuroprotective profile in ischemic models.

  • Membrane Dynamics & Mitochondrial Stabilization (Piracetam): Piracetam’s mechanism is often described as "rheological." It intercalates into the polar head groups of the phospholipid bilayer, restoring membrane fluidity in aging or stressed neurons. This stabilizes the mitochondrial membrane potential (

    
    ), preventing the release of Cytochrome C and the subsequent caspase cascade.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways by which these derivatives exert neuroprotection against Glutamate-induced excitotoxicity.

NeuroprotectionPathwaysGlutamateExcess Glutamate(Excitotoxicity)NMDARNMDA ReceptorOveractivationGlutamate->NMDARCaInCa2+ InfluxNMDAR->CaInMitoMitochondrialDysfunctionCaIn->MitoROSROS ProductionMito->ROSCaspaseCaspase-3ActivationMito->CaspaseROS->CaspaseApoptosisNeuronal ApoptosisCaspase->ApoptosisLevetiracetamLevetiracetam(SV2A Ligand)Levetiracetam->GlutamateInhibits PresynapticReleaseAniracetamAniracetam(AMPA PAM)Aniracetam->NMDARUpregulates BDNF(Indirect Inhibition)PiracetamPiracetam(Membrane Stabilizer)Piracetam->MitoStabilizes MembranePotential

Figure 1: Divergent neuroprotective mechanisms of pyrrolidine derivatives against excitotoxic cascades.

Comparative Efficacy Matrix

The following table synthesizes data from in vitro glutamate injury models and in vivo ischemia models (MCAO).

CompoundPrimary TargetNeuroprotective Potency (IC50/ED50)BioavailabilityKey Experimental Outcome
Piracetam Membrane PhospholipidsLow (mM range)~100%improved mitochondrial function; requires high doses (100-500 mg/kg) for in vivo efficacy [1, 7].
Aniracetam AMPA ReceptorsModerate (

M range)
Low (~10%)Reverses scopolamine-induced amnesia; protects against hypoxia-induced damage via BDNF upregulation [1, 20].
Levetiracetam SV2A ProteinHigh (nM affinity)~100%Reduces infarct volume by ~50% in MCAO models; suppresses non-convulsive seizures in perilesional tissue [7, 21].
Novel Phenyl-Pyrrolidines Na+ Channels / AntioxidantHigh (Low

M range)
VariableCompound 5e showed significant reduction in infarct volume in rat MCAO; Compound 1 increased survival by 37% in glutamate-treated neurons [4, 13].

Analysis:

  • Levetiracetam offers the most robust "clinical-grade" protection due to its specific target (SV2A) and high bioavailability, making it the gold standard for preventing secondary injury in ischemia.

  • Piracetam serves better as a baseline control due to its low potency and non-specific mechanism.

  • Novel Derivatives (e.g., phenyl-substituted) are emerging as potent sodium channel blockers, offering a dual mechanism (anti-excitotoxic + anti-epileptic) similar to Levetiracetam but potentially with higher potency [4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.

In Vitro Neuroprotection Screen: Glutamate-Induced Excitotoxicity

Objective: Quantify the ability of a pyrrolidine derivative to prevent neuronal death induced by glutamate overstimulation.

Cell Model: Primary Cortical Neurons (Rat/Mouse, E16-E18).

Protocol Steps:

  • Culture Preparation: Plate neurons at

    
     cells/mL in Neurobasal medium + B27 supplement. Maintain for 7-10 days in vitro (DIV) to allow synaptic maturation.
    
  • Pre-treatment (Validation Step):

    • Group A: Vehicle Control (DMSO < 0.1%).

    • Group B: Glutamate Control (No drug).

    • Group C: Positive Control (MK-801 10

      
      M - NMDA antagonist).
      
    • Group D: Test Compound (e.g., Levetiracetam, 10-100

      
      M).
      
    • Incubate for 1-24 hours prior to insult.

  • Insult: Expose cells to 100

    
    M Glutamate  + 10 
    
    
    M Glycine (co-agonist) for 15-30 minutes.
  • Washout: Remove glutamate medium, wash with PBS, and replace with fresh maintenance medium.

  • Recovery: Incubate for 24 hours.

  • Readout:

    • MTT/MTS Assay: Measures mitochondrial metabolic activity (viability).

    • LDH Release: Measures membrane integrity (necrosis).

    • Calculation: % Neuroprotection =

      
      .
      

Self-Validation Check: The MK-801 positive control must show >80% protection. If MK-801 fails, the glutamate insult was either too weak or the cells were not mature enough (lacking NMDA receptors).

Experimental Workflow Diagram

ProtocolWorkflowStartPrimary CorticalNeurons (DIV 10)PreTreatPre-treatment(Test Compound / MK-801)1-24hStart->PreTreatInsultGlutamate Insult(100µM, 15 min)PreTreat->InsultWashWashout & MediaReplacementInsult->WashIncubate24h RecoveryIncubationWash->IncubateAssayViability Assay(MTT / LDH)Incubate->AssayAnalysisData Analysis(% Protection)Assay->Analysis

Figure 2: Standardized workflow for assessing neuroprotection in primary cortical neurons.

In Vivo Validation: MCAO Model (Brief Overview)

For compounds showing in vitro efficacy, the Middle Cerebral Artery Occlusion (MCAO) model is the requisite next step.

  • Method: Intraluminal filament occlusion for 60-90 minutes followed by reperfusion.

  • Dosing: Test compounds (e.g., Levetiracetam 50 mg/kg IP) administered 30 mins pre-ischemia or immediately upon reperfusion.

  • Endpoints:

    • TTC Staining: Quantify infarct volume (white = necrotic, red = viable).

    • Neurological Score: 0 (normal) to 4 (no spontaneous motor activity).

  • Reference Standard: Levetiracetam significantly reduces infarct volume and improves neurological scores in this model [7, 21].

Emerging Candidates: Structure-Activity Relationships (SAR)

Recent medicinal chemistry efforts have moved beyond the simple pyrrolidone ring.

  • Phenylpyrrolidines: Adding a phenyl group (often substituted) enhances lipophilicity and potency. Compound 1 (a phenylpyrrolidine derivative) demonstrated a 37% increase in cell survival against glutamate toxicity at 50

    
    M, a potency superior to Piracetam [13].
    
  • Sodium Channel Blockers: Novel pyrrolidine derivatives (e.g., Compound 5e ) have been designed to block voltage-gated Na+ channels.[1] This dual action—stabilizing membrane excitability and preventing depolarization-induced glutamate release—mimics the most effective aspects of Levetiracetam while potentially offering broader spectrum protection [4].

Recommendation for Researchers: When designing new libraries, focus on C4-phenyl substitutions on the pyrrolidine ring to enhance blood-brain barrier (BBB) penetration and receptor affinity, as suggested by recent SAR studies [14, 15].

References

  • Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. BenchChem. Link

  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem. Link

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice. Pharmacol Biochem Behav, 2023.[2] Link

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorg Med Chem Lett, 2013. Link

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed, 2023.[2] Link

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Int J Mol Sci, 2024. Link

  • Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic Disord, 2000.[3][4] Link

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate, 2024. Link

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed, 2024. Link

  • Piracetam and levetiracetam: Close structural similarities but different pharmacological and clinical profiles. ResearchGate, 2000. Link

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Int J Neurosci Res Pharm, 2025. Link

  • Resveratrol Mitigates Sevoflurane-Induced Neurotoxicity by the SIRT1-Dependent Regulation of BDNF Expression. ResearchGate, 2020. Link

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 2021. Link

  • Synthesis, Biological Evaluation, and Structure Activity Relationship (SAR) Study of Pyrrolidine Amide Derivatives. PubMed, 2018. Link

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 2024.[5][6] Link

  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed, 2024.[5] Link

  • Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Semantic Scholar, 2000. Link

  • Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases. OUCI, 2020. Link

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. Link

  • Piracetam and Piracetam-Like Drugs. SpringerMedicine, 2010. Link

  • The antiepileptic drug levetiracetam suppresses non-convulsive seizure activity and reduces ischemic brain damage in rats subjected to permanent middle cerebral artery occlusion. PubMed, 2013.[7] Link

Safety Operating Guide

3-Pyrrolidinyl 2-Methylpropanoate Hydrochloride: Proper Disposal Procedures

[1][2][3]

Executive Safety Directive

Do not treat this compound as general trash. 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS 1219841-63-0) is a functionalized pyrrolidine ester salt. While primarily an irritant, its hydrochloride nature and ester linkage require specific disposal protocols to prevent environmental contamination and hydrolysis-induced odor generation (release of isobutyric acid).

Immediate Action Summary:

  • Primary Disposal Route: High-temperature incineration with scrubber.

  • Prohibited: Do not flush down drains. Do not mix with strong oxidizers or strong bases.[1]

  • Storage: Hygroscopic solid; keep tightly sealed in a cool, dry environment.

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the prerequisite for safe disposal. This compound is an ester formed between 3-pyrrolidinol and isobutyric acid, stabilized as a hydrochloride salt.

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name 3-Pyrrolidinyl 2-methylpropanoate hydrochlorideOfficial shipping/manifest name.[2]
CAS Number 1219841-63-0 Use for waste manifesting.
Formula C

H

ClNO

Nitrogen/Chlorine content requires scrubber incineration.
Molecular Weight 193.67 g/mol N/A
Physical State Crystalline SolidDust generation risk during transfer.
Solubility Water SolubleSpills can be cleaned with aqueous absorbents.
Stability Hygroscopic; HydrolyzableCritical: Avoid mixing with strong bases (pH > 10) to prevent hydrolysis into isobutyric acid (stench) and 3-pyrrolidinol.
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory).[3]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, the following PPE barrier is mandatory.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator if handling open powder.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions.

  • Eye: Chemical safety goggles. Face shield required if pouring large volumes of liquid waste.

  • Body: Standard lab coat; chemical-resistant apron for spill cleanup.

Disposal Workflow: Cradle-to-Grave

This section details the specific operational steps for disposing of the chemical in various states.

Scenario A: Solid Waste (Excess or Expired Pure Substance)

The Gold Standard: Incineration.

  • Containment: Place the solid material in a compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Solid"

    • "3-Pyrrolidinyl 2-methylpropanoate HCl"[2]

    • "Irritant"[2]

  • Segregation: Store in the "Organic Solids" waste stream.

  • Final Destruction: Transfer to a licensed waste disposal contractor for incineration equipped with an afterburner and scrubber (to neutralize HCl gas evolved during combustion).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

The Gold Standard: Solvent-based incineration.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's organic waste stream (e.g., non-halogenated vs. halogenated).

  • pH Check: Ensure the solution is not strongly alkaline.

    • Reasoning: High pH will hydrolyze the ester, releasing isobutyric acid (rancid butter odor) and potentially altering the waste profile. Keep pH neutral or slightly acidic (pH 4-7).

  • Container: Collect in a solvent-safe carboy (HDPE or Fluorinated HDPE).

  • Labeling: List all solvents and the solute (3-Pyrrolidinyl 2-methylpropanoate HCl) with approximate concentrations.

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflowStartWaste Identification:3-Pyrrolidinyl 2-methylpropanoate HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionPlace in HDPE/Glass ContainerLabel: 'Toxic/Irritant Solid'Solid->SolidActionLiquidActionCheck pH (Maintain < 8)Segregate by Solvent TypeLiquid->LiquidActionFinalDestLicensed Incineration(w/ Scrubber for HCl/NOx)SolidAction->FinalDestHydrolysisWarningWarning: High pH causeshydrolysis & odor releaseLiquidAction->HydrolysisWarningRiskLiquidAction->FinalDest

Figure 1: Decision matrix for the safe segregation and disposal of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride.

Accidental Release Measures (Spill Response)

In the event of a spill, rapid containment prevents exposure and facility contamination.

Protocol for Solid Spills
  • Isolate: Evacuate non-essential personnel.

  • PPE Up: Don N95 respirator and goggles.

  • Contain: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-sweep method (dampen with inert absorbent/water).

  • Clean: Scoop material into a waste container. Wipe the surface with a dilute detergent solution.

  • Verify: Check for residual dust.

Protocol for Liquid Spills
  • Absorb: Use vermiculite, sand, or commercial chemical spill pads.

  • Neutralize (Optional): If mixed with acidic reagents, neutralize cautiously with sodium bicarbonate before absorption (watch for CO2 evolution).

  • Disposal: Treat the saturated absorbent as hazardous solid waste (See Section 4.1).

Regulatory & Compliance Notes

  • RCRA (USA): This specific compound is likely not P-listed or U-listed by name. However, it must be characterized by the generator. If it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP), it must be coded accordingly.

    • Default Classification: Non-regulated chemical waste (unless mixed with regulated solvents), but treated as Hazardous Waste due to GHS Irritant status.

  • Combustion By-products: Incineration will generate Nitrogen Oxides (NOx), Carbon Oxides (COx), and Hydrogen Chloride (HCl). The disposal facility must be capable of scrubbing acid gases.

References

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Carboxylates. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Personal protective equipment for handling 3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a causality-driven system. 3-Pyrrolidinyl 2-methylpropanoate hydrochloride (CAS: 1219841-63-0) is a valuable building block in pharmaceutical research and drug development[1]. However, its structural properties dictate strict handling logistics. Because this compound acts as a significant irritant to mucous membranes, the upper respiratory tract, and the eyes, mitigating exposure requires a strategic, self-validating approach to Personal Protective Equipment (PPE) and environmental controls[2].

The following guide provides the essential operational and disposal methodologies required to handle this compound safely, ensuring both regulatory compliance and research integrity.

Hazard Causality & Chemical Profile

Understanding the "why" behind safety protocols ensures compliance and protects your laboratory staff.

  • H317 (May cause an allergic skin reaction): The pyrrolidinyl moiety can act as a hapten, binding to skin proteins and triggering an immune response. Complete barrier protection is non-negotiable[2].

  • H319 (Causes serious eye irritation): The hydrochloride salt nature of this compound makes it highly reactive with the aqueous environment of the ocular mucosa, necessitating strict splash and dust protection[2].

  • Respiratory Irritation: The compound's dust or vapor can severely irritate the upper respiratory tract. Therefore, engineering controls (fume hoods) serve as the primary line of defense before PPE is even considered, aligning with the OSHA hierarchy of controls[3].

Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3]. The table below outlines the required PPE for handling this specific compound, translating hazard data into actionable equipment specifications.

PPE CategorySpecificationCausality / Justification
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents ocular exposure to airborne dust or accidental splashes. Standard safety glasses with side shields offer insufficient protection against H319 hazards[4].
Hand Protection Nitrile examination gloves (double-gloving recommended).Nitrile provides excellent resistance to incidental contact with hydrochloride salts. Double-gloving ensures a fail-safe barrier against H317 skin sensitization[2].
Body Protection Flame-resistant (FR) or standard cotton lab coat, buttoned completely.Protects street clothing and skin from particulate transfer. Must be removed before leaving the lab to prevent cross-contamination[5].
Respiratory (Spills) NIOSH-approved N95 or P100 particulate respirator.Required only during spill cleanup outside a fume hood to prevent inhalation of highly irritating dust[6].

Operational Workflow: A Self-Validating Protocol

Every step in the laboratory must validate the next. Follow this step-by-step methodology for routine handling to ensure a closed-loop safety system.

Step 1: Pre-Operation Environmental Check

  • Action: Turn on the chemical fume hood and verify the flow rate (typically 80-100 fpm).

  • Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening; it should be gently pulled inward, visually confirming negative pressure before any chemical container is opened.

Step 2: PPE Donning Sequence

  • Action: Put on the lab coat, followed by chemical splash goggles, and finally, nitrile gloves. Ensure the gloves overlap the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Validation: Perform a visual and tactile inspection of the gloves for pinholes, tears, or degradation before handling the chemical[5].

Step 3: Chemical Transfer and Weighing

  • Action: Transfer the sealed container of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride into the fume hood. Open the container only within the hood's safe working zone (at least 6 inches behind the sash).

  • Validation: Weigh the material using an enclosed analytical balance or a balance situated within a ventilated enclosure to prevent dust aerosolization into the broader laboratory environment.

Step 4: Post-Operation Doffing

  • Action: Seal the primary container tightly. Remove gloves using the standard glove-in-glove technique to avoid skin contact with the exterior contaminated surface.

  • Validation: Wash hands thoroughly with soap and water immediately after doffing to remove any microscopic particulate transfer[7].

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill occurs outside the fume hood, immediately evacuate the immediate area and ensure laboratory ventilation is operating at maximum capacity.

  • Upgrade PPE: Responders must don upgraded PPE, including heavy rubber (impervious) gloves, impervious boots, and a NIOSH-approved respirator[2].

  • Contain and Absorb: Carefully sweep up solid spills using tools that avoid dust generation. If the material is in solution, use a damp chemical absorbent pad.

  • Containerize: Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with generous quantities of water and a non-abrasive soap[2].

  • Disposal: Label the waste container clearly as "Hazardous Waste: 3-Pyrrolidinyl 2-methylpropanoate hydrochloride." Dispose of according to institutional and federal environmental regulations. Do not flush down the drain.

Safety Logic Visualization

PPE_Workflow Start Start: Handling 3-Pyrrolidinyl 2-methylpropanoate HCl DonPPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->DonPPE FumeHood Transfer to Chemical Fume Hood DonPPE->FumeHood SpillCheck Spill Occurs? FumeHood->SpillCheck Evacuate Evacuate & Ventilate SpillCheck->Evacuate Yes Proceed Proceed with Experiment SpillCheck->Proceed No DonResp Don Respirator & Heavy Rubber Gloves Evacuate->DonResp CleanSpill Sweep/Absorb & Containerize DonResp->CleanSpill Dispose Hazardous Waste Disposal CleanSpill->Dispose Proceed->Dispose Waste Generated

Figure 1: Operational workflow and spill response logic for 3-Pyrrolidinyl 2-methylpropanoate HCl.

References

1.[2] Matrix Scientific. "3-Pyrrolidinyl 2-methylpropanoate hydrochloride Safety Data Sheet." 1int.co.uk. URL: 2.[1] Matrix Scientific. "1219841-63-0 Cas No. | 3-Pyrrolidinyl 2-methylpropanoate hydrochloride." 1int.co.uk. URL: 3.[7] Workplace Safety. "How to Keep a Lab Safe and Secure." OSHAOnlineCenter. URL: 4.[6] Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." URL: 5.[5] University of Georgia Research. "Personal Protective Equipment (PPE)." UGA.edu. URL: 6.[3] Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, National Institutes of Health. URL: 7.[4] National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. URL:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinyl 2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidinyl 2-methylpropanoate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。